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3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Documentation Hub

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  • Product: 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling and Synthesis of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Executive Summary As modern drug discovery increasingly seeks to escape the "flatland" of planar aromatic molecules, spirocyclic scaffolds have emerged as privileged chemotypes. The compound 3-Methyl-1,3,7-triazaspiro[4....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery increasingly seeks to escape the "flatland" of planar aromatic molecules, spirocyclic scaffolds have emerged as privileged chemotypes. The compound 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione represents a highly versatile, conformationally restricted building block. Featuring a fused pyrrolidine and hydantoin ring system at a single spiro-carbon, this scaffold provides exceptional three-dimensionality and precise vectors for functionalization[1]. This technical guide details the physicochemical properties, mechanistic utility in immunology (specifically LFA-1 antagonism), and a self-validating synthetic protocol for its generation.

Structural Chemistry and Physicochemical Profiling

The core architecture of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione consists of a spiro[4.4]nonane system, which forces the hydantoin and pyrrolidine rings into strictly orthogonal planes. This structural rigidity is highly prized in medicinal chemistry because it minimizes the entropic penalty upon target binding and improves metabolic stability[2].

The selective methylation at the N3 position (the nitrogen flanked by the two carbonyls) eliminates a hydrogen bond donor, subtly modulating the molecule's polarity and allowing it to penetrate hydrophobic binding pockets more effectively.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of the compound (often isolated as its hydrochloride salt)[3][4]:

PropertyValueCausality / Implication
Chemical Name 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dioneStandard IUPAC nomenclature.
CAS Registry Number 28937-15-7 (Hydrochloride salt)Primary identifier for commercial sourcing[4].
Molecular Formula C₇H₁₁N₃O₂Defines the core spirocyclic framework.
Molecular Weight 169.18 g/mol (Free Base) 205.64 g/mol (HCl Salt)Low molecular weight ensures high ligand efficiency when used as a fragment[4].
Monoisotopic Mass 169.085 DaCritical for high-resolution mass spectrometry (HRMS) validation[3].
Predicted LogP -1.3Highly hydrophilic nature ensures excellent aqueous solubility[3].
Topological Polar Surface Area ~61.4 ŲOptimal for oral bioavailability; allows for further functionalization without violating Lipinski's rules.
Hydrogen Bond Donors 2 (N1-H, N7-H)Provides essential anchor points for protein-ligand interactions.

Mechanistic Rationale in Drug Discovery

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold is most prominently recognized as the core pharmacophore in highly potent antagonists of Leukocyte Function-Associated Antigen-1 (LFA-1) [5][6]. LFA-1 is a


-integrin expressed on leukocytes that binds to Intercellular Adhesion Molecules (ICAMs) on endothelial cells, a protein-protein interaction (PPI) critical for immune cell migration and inflammation[6].
The Allosteric Wedge Mechanism

Inhibiting PPIs with small molecules is notoriously difficult due to the large, flat interfaces involved. However, the spirocyclic hydantoin scaffold acts as an "allosteric wedge." Compounds such as BMS-587101 and BMS-688521 utilize this exact spiro-core to bind to the allosteric lovastatin site of the LFA-1 I-domain[5][6]. The orthogonal geometry of the spiro-center perfectly projects hydrophobic functional groups (e.g., dichlorophenyl and cyanophenyl moieties) into deep, adjacent hydrophobic pockets, locking the integrin in a low-affinity conformation and preventing ICAM-1 binding[6].

LFA1_Pathway Spiro Spirocyclic Hydantoin (LFA-1 Antagonist) LFA1 LFA-1 Integrin (CD11a/CD18) Spiro->LFA1 Allosteric Blockade ICAM1 ICAM-1 (Endothelial Cell) LFA1->ICAM1 Binds Adhesion Leukocyte Adhesion & Migration ICAM1->Adhesion Promotes Inflammation Inflammatory Response Adhesion->Inflammation Triggers

Mechanistic pathway of LFA-1/ICAM-1 inhibition by spirocyclic hydantoin antagonists.

Synthetic Methodology: The Bucherer-Bergs Approach

The construction of the spiro-hydantoin core relies on the Bucherer-Bergs multicomponent reaction [2]. This classical cyclocondensation is preferred over the alternative Read reaction due to its superior atom economy, scalability, and predictable diastereoselectivity when acting on cyclic ketones[2].

The reaction utilizes a protected pyrrolidin-3-one, potassium cyanide, and ammonium carbonate. Following the formation of the spiro-center, selective N-methylation is required. The N3 position of the hydantoin ring (flanked by two electron-withdrawing carbonyls) possesses a lower pKa (~8.5) compared to the N1 position (pKa ~12). This thermodynamic difference allows for highly regioselective alkylation using mild bases.

Synth_Workflow Start 1-Boc-pyrrolidin-3-one (Starting Material) Reagents KCN + (NH4)2CO3 (Bucherer-Bergs Reaction) Start->Reagents Step 1 Intermediate Boc-1,3,7-triazaspiro[4.4]nonane-2,4-dione (Intermediate) Reagents->Intermediate Cyclocondensation (60°C) Methylation Selective N3-Methylation (MeI, K2CO3, DMF) Intermediate->Methylation Step 2 Deprotection Boc Deprotection (4M HCl in Dioxane) Methylation->Deprotection Step 3 Product 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (Final Product) Deprotection->Product HCl Salt Formation

Three-step synthetic workflow utilizing the Bucherer-Bergs multicomponent reaction.

Experimental Protocol & Self-Validating Quality Control

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation checkpoints. The following methodology ensures high fidelity in the synthesis of the target compound.

Step 1: Bucherer-Bergs Cyclocondensation
  • Preparation: Dissolve 1-Boc-pyrrolidin-3-one (1.0 eq) in a 1:1 mixture of ethanol and deionized water.

    • Causality: The Boc protecting group is absolute necessity; leaving the pyrrolidine nitrogen (N7) unprotected will result in competitive nucleophilic attack and polymerization during cyanohydrin formation.

  • Reagent Addition: Add ammonium carbonate (4.0 eq) and potassium cyanide (1.5 eq) sequentially at room temperature.

    • Causality: A large excess of ammonium carbonate is required to drive the equilibrium toward the intermediate amino nitrile, compensating for the volatility of ammonia gas.

  • Reaction: Seal the vessel and heat to 60°C for 16 hours.

  • Workup: Cool to 0°C. Carefully acidify to pH 3 using 1M HCl (strictly inside a fume hood to trap residual HCN gas). Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the Boc-protected spiro-hydantoin.

Step 2: Regioselective N3-Methylation
  • Preparation: Dissolve the intermediate (1.0 eq) in anhydrous DMF. Cool to 0°C.

  • Alkylation: Add finely powdered K₂CO₃ (1.5 eq) followed by dropwise addition of methyl iodide (1.1 eq). Stir for 4 hours at room temperature.

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic N3 proton (pKa ~8.5) but too weak to deprotonate N1, ensuring >95% regioselectivity.

  • Self-Validating Quality Control (Critical): Before proceeding, analyze an aliquot via ¹H-NMR and LC-MS.

    • Validation: The ¹H-NMR spectrum must show a sharp new singlet integrating to 3H at ~2.9-3.1 ppm. LC-MS must confirm a mass shift of +14 Da. Proceeding without this confirmation risks generating an inseparable mixture of methylated and unmethylated final products.

Step 3: Deprotection and Salt Formation
  • Deprotection: Treat the methylated intermediate with 4M HCl in dioxane (10.0 eq) at room temperature for 2 hours.

    • Causality: Anhydrous acidic conditions cleanly cleave the Boc group while simultaneously precipitating the product as a stable hydrochloride salt, bypassing the need for chromatographic purification.

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride.

References

  • Potin, D., et al. (2006). "Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1." Journal of Medicinal Chemistry. [Link]

  • Watterson, S. H., et al. (2010). "Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (BMS-688521)." Journal of Medicinal Chemistry.[Link]

  • Gore, S., et al. (2013). "Synthesis of substituted hydantoins in low melting mixtures." Chemical Communications.[Link]

  • Chakraborty, P., et al. (2012). "A Diversity-Oriented Approach to Spirocyclic and Fused Hydantoins via Olefin Metathesis." The Journal of Organic Chemistry.[Link]

Sources

Exploratory

Molecular weight and formula of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

An In-depth Technical Guide to 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione: Structure, Synthesis, and Therapeutic Potential Abstract 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound featurin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione: Structure, Synthesis, and Therapeutic Potential

Abstract

3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound featuring a unique spirocyclic architecture that integrates a pyrrolidine ring with a methylated hydantoin moiety. This structural motif is of significant interest in medicinal chemistry, as spiro-hydantoins are recognized as privileged scaffolds in the design of novel therapeutics. This technical guide provides a comprehensive overview of the compound's physicochemical properties, proposes a detailed synthetic pathway, and explores its potential applications based on the biological activity of its derivatives. Primarily, derivatives of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core have demonstrated promising antimicrobial activity, suggesting its value as a foundational structure for the development of new anti-infective agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research and development programs.

Introduction: The Spiro-Hydantoin Scaffold in Drug Discovery

The convergence of a spirocyclic center with a hydantoin ring system creates a three-dimensionally complex and rigid molecular framework. Spirocycles are prevalent in natural products and have been increasingly incorporated into modern drug candidates to enhance binding affinity, selectivity, and metabolic stability by occupying unique regions of chemical space. The hydantoin ring, a five-membered di-imide, is a well-established pharmacophore present in several approved drugs, including the anticonvulsant phenytoin.

3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione emerges from this context as a molecule of interest. Its structure combines the conformational rigidity of the spiro-pyrrolidine with the hydrogen bonding capabilities and synthetic tractability of the hydantoin core. The methyl group at the N-3 position can influence solubility and metabolic profiles, while the secondary amine at the N-7 position of the pyrrolidine ring offers a prime site for synthetic modification to explore structure-activity relationships (SAR).

Physicochemical and Structural Characterization

The fundamental identity and properties of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione are summarized below. These data are essential for its synthesis, purification, and analytical characterization.

Identifier Value Source
IUPAC Name 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione-
Molecular Formula C₇H₁₁N₃O₂PubChemLite[1]
Molecular Weight 169.18 g/mol Calculated
Monoisotopic Mass 169.08513 DaPubChemLite[1]
CAS Number 28937-15-7 (for hydrochloride salt)Moshang Chemical[2]
SMILES CN1C(=O)C2(CCNC2)NC1=OPubChemLite[1]
InChIKey JBQBTYNSPUCGMY-UHFFFAOYSA-NPubChemLite[1]
Predicted Physicochemical Properties

Computational models provide valuable insights into the compound's likely behavior in biological systems. The following table summarizes key predicted properties.

Property Predicted Value Source
XlogP -1.3PubChemLite[1]
Predicted CCS (Ų) [M+H]⁺ 137.2PubChemLite[1]
Predicted CCS (Ų) [M+Na]⁺ 145.5PubChemLite[1]
Predicted CCS (Ų) [M-H]⁻ 136.5PubChemLite[1]

The negative XlogP value suggests high hydrophilicity, indicating good potential aqueous solubility but potentially poor passive diffusion across biological membranes without modification. The predicted Collision Cross Section (CCS) values are critical for identification and characterization using ion mobility-mass spectrometry (IM-MS).

Synthesis and Derivatization Strategy

While specific literature detailing a full synthesis of the title compound is sparse, a logical and efficient pathway can be proposed based on established organic chemistry principles for constructing spiro-hydantoin systems.

Proposed Retrosynthetic Analysis and Forward Synthesis

The core strategy involves the construction of the hydantoin ring onto a pre-formed spiro-pyrrolidine precursor. This approach allows for modularity and is amenable to scale-up.

G cluster_retro Retrosynthetic Analysis cluster_forward Proposed Forward Synthesis Target 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Intermediate1 Spiro-diamine Precursor Target->Intermediate1 Hydantoin Formation StartingMaterial N-protected Pyrrolidin-3-one Intermediate1->StartingMaterial Reductive Amination SM 1. N-Boc-pyrrolidin-3-one Step1 2. Reductive amination (NH4Cl, NaCNBH3) SM->Step1 Product1 3. 3-Amino-N-Boc-pyrrolidine Step1->Product1 Step2 4. Reaction with Methyl Isocyanate (CH3NCO) Product1->Step2 Product2 5. Urea Intermediate Step2->Product2 Step3 6. Acid-catalyzed cyclization & deprotection (HCl, heat) Product2->Step3 FinalProduct 7. 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (as HCl salt) Step3->FinalProduct

Caption: Proposed synthetic workflow for 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione.

Detailed Experimental Protocol (Proposed)

This protocol is a representative, self-validating workflow. Each step includes purification and characterization to ensure the integrity of intermediates.

Step 1: Synthesis of tert-butyl 3-aminopyrrolidine-1-carboxylate

  • To a stirred solution of N-Boc-pyrrolidin-3-one (1.0 eq) in methanol at 0 °C, add ammonium chloride (5.0 eq) and sodium cyanoborohydride (1.5 eq) portion-wise.

    • Causality: Reductive amination under mildly acidic conditions (from NH₄Cl) efficiently converts the ketone to a primary amine while keeping the Boc protecting group intact. NaCNBH₃ is a selective reducing agent for the intermediate imine.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding 1 M NaOH solution until the pH is >10.

  • Extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify by column chromatography to yield the product as a colorless oil.

    • Validation: Confirm structure by ¹H NMR and Mass Spectrometry.

Step 2: Synthesis of the Urea Intermediate

  • Dissolve tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add methyl isocyanate (1.1 eq) dropwise at 0 °C.

    • Causality: The nucleophilic primary amine attacks the electrophilic carbon of the isocyanate to form the N,N'-disubstituted urea intermediate. THF is an ideal aprotic solvent for this reaction.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor reaction completion by TLC. Upon completion, remove the solvent in vacuo to yield the crude urea product, which can often be used without further purification.

    • Validation: Confirm formation via Mass Spectrometry, observing the expected mass increase.

Step 3: Cyclization and Deprotection to form 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride

  • To the crude urea intermediate, add a solution of 5 M hydrochloric acid.

  • Heat the mixture to reflux (approx. 100 °C) for 6 hours.

    • Causality: The strong acidic conditions serve two purposes: first, to protonate the urea and catalyze the intramolecular cyclization (nucleophilic attack of the secondary amine onto the carbonyl) to form the hydantoin ring, and second, to cleave the Boc protecting group from the pyrrolidine nitrogen.

  • Cool the reaction mixture to room temperature and then to 0 °C to precipitate the hydrochloride salt of the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and melting point analysis.

Derivatization for SAR Studies

The N-7 position is a key handle for derivatization. Research has shown that derivatives of the core scaffold can be synthesized to enhance biological activity.[3] For example, sulfonylation can be achieved as follows:

G Core 3-Arylmethyl-1,3,7-triazaspiro [4.4]nonane-2,4-dione Reagent + Arenesulfonyl Chloride (e.g., TsCl) Product 7-Arenesulfonyl-3-arylmethyl-1,3,7- triazaspiro[4.4]nonane-2,4-dione Core->Product Sulfonylation Conditions Base (e.g., Et3N) Solvent (e.g., DCM)

Caption: Derivatization at the N-7 position to generate sulfonamides.

Biological Activity and Therapeutic Potential

While data on the parent compound is limited, studies on its derivatives provide strong evidence for its potential as a valuable scaffold in drug discovery.

Antimicrobial Activity

A notable application is in the development of antimicrobial agents. Studies have demonstrated that 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives exhibit inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[3] This suggests that the spiro-hydantoin core can be decorated to target essential bacterial pathways.

Experimental Workflow: Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial activity of these compounds is the agar diffusion method.[3]

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A1 Prepare standardized bacterial inoculum A2 Pour sterile agar into Petri dishes and solidify A3 Spread inoculum evenly onto agar surface B1 Place sterile paper discs on the agar A3->B1 B2 Apply test compound solution to discs B3 Apply positive (antibiotic) and negative (solvent) controls C1 Incubate plates under appropriate conditions B3->C1 C2 Measure the diameter of the zone of inhibition (ZOI) C1->C2 C3 Compare ZOI of test compound to controls C2->C3

Caption: Workflow for the Agar Diffusion Method for antimicrobial screening.

Protocol: Agar Diffusion Assay
  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus) and adjust its turbidity to match a 0.5 McFarland standard.

  • Plate Preparation: Spread the standardized inoculum evenly onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Aseptically place sterile paper discs (6 mm diameter) onto the inoculated agar surface.

  • Compound Application: Pipette a defined volume (e.g., 10 µL) of the test compound solution (at a known concentration) onto a disc. Prepare discs for a positive control (e.g., ciprofloxacin) and a negative control (solvent vehicle).

    • Causality: The compound diffuses from the disc into the agar, creating a concentration gradient. If the compound is active, it will inhibit bacterial growth in the area surrounding the disc.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Data Analysis: Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone indicates greater susceptibility of the bacterium to the compound.

    • Validation: The presence of a clear zone for the positive control and no zone for the negative control validates the assay. The results for the test compound can then be interpreted with confidence.

Important Distinction from Structural Analogs

It is critical to note that biological activities reported for related but structurally different scaffolds should not be directly extrapolated. For instance, derivatives of the larger 1,3,8-triazaspiro[4.5]decane-2,4-dione system (containing a six-membered ring) have been identified as novel Delta Opioid Receptor (DOR) agonists.[4][5] While this highlights the general utility of triazaspiro-diones in neuroscience, it does not confirm such activity for the [4.4]nonane series, which requires separate investigation.

Conclusion and Future Directions

3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a synthetically accessible scaffold with a promising profile for medicinal chemistry. The demonstrated antimicrobial activity of its derivatives provides a strong rationale for further exploration.

Future research should focus on:

  • Synthesis Optimization: Validating and optimizing the proposed synthetic route to enable the production of a library of analogs.

  • SAR Expansion: Systematically modifying the arylmethyl group at the N-3 position and the sulfonyl group at the N-7 position to build a comprehensive SAR profile for antimicrobial activity.

  • Mechanism of Action Studies: Investigating how these compounds inhibit bacterial growth to identify their molecular target.

  • Broad-Spectrum Screening: Evaluating the core compound and its derivatives against a wider range of biological targets, including viral, fungal, and cancer cell lines, to uncover new therapeutic applications.

By pursuing these avenues, the full potential of the 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold can be unlocked, potentially leading to the development of next-generation therapeutic agents.

References

  • 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride. Moshang Chemical.
  • 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride. PubChemLite.
  • 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. Benchchem.
  • An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof.
  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed.

Sources

Foundational

A Technical Guide to the Pharmacological Potential of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Derivatives

Introduction: The Architectural Promise of a Unique Spirocyclic Scaffold In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is a perp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Promise of a Unique Spirocyclic Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is a perpetual endeavor. The 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione core represents a compelling scaffold, merging the established biological significance of the hydantoin moiety with the conformational rigidity and three-dimensional diversity of a spirocyclic system. This unique topology is hypothesized to enhance receptor binding affinity and specificity, offering a promising starting point for the development of new therapeutic agents.[1] This in-depth technical guide will explore the pharmacological potential of derivatives based on this core structure, synthesizing current research on related compounds to illuminate promising avenues for drug discovery and development. We will delve into key therapeutic areas, elucidate potential mechanisms of action, provide detailed experimental protocols for evaluation, and present a framework for future investigation.

Anticonvulsant Potential: Modulating Neuronal Excitability

The hydantoin ring is a well-established pharmacophore in anticonvulsant therapy, with phenytoin being a notable example.[2][3] Derivatives of the 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold are poised to build upon this legacy, with the spirocyclic nature potentially offering enhanced selectivity and a modified side-effect profile.

Proposed Mechanism of Action

The anticonvulsant activity of many hydantoin derivatives is attributed to their ability to modulate the activity of voltage-gated sodium channels.[4] By stabilizing the inactivated state of these channels, they limit the repetitive, high-frequency firing of action potentials that is characteristic of seizure activity.[3] Furthermore, evidence suggests that some spirohydantoin derivatives may also influence the release of the excitatory neurotransmitter glutamate from presynaptic nerve terminals.[4] This dual-pronged approach of dampening neuronal hyperexcitability makes these compounds particularly interesting candidates for antiepileptic drug development.

Anticonvulsant_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Derivative Derivative Na_Channel Voltage-Gated Na+ Channel Derivative->Na_Channel Inactivation Stabilization Glutamate_Release Glutamate Release Na_Channel->Glutamate_Release Inhibits Glutamate_Vesicle Glutamate Vesicle Glutamate_Receptor Glutamate Receptor Glutamate_Release->Glutamate_Receptor Reduced Binding Neuronal_Excitation Reduced Excitation Glutamate_Receptor->Neuronal_Excitation

Caption: Proposed mechanism of anticonvulsant action.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical screen for identifying potential anticonvulsant agents effective against generalized tonic-clonic seizures.[2][5]

Step-by-Step Methodology:

  • Animal Model: Male Wistar rats or Swiss albino mice are commonly used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives only the solvent.

  • Acclimatization: Animals are allowed a period of acclimatization (typically 30-60 minutes) for the compound to achieve systemic distribution.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the animal, with a drop of saline solution to ensure good electrical contact.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds duration) is delivered.

  • Observation: The animal is observed for the presence or absence of a tonic hind-limb extension, which is the endpoint of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hind-limb extension at each dose is recorded. The median effective dose (ED50), the dose that protects 50% of the animals, is then calculated.

Data Presentation: Comparative Anticonvulsant Activity
Compound IDMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (TD50/ED50)Reference
Compound 5j9.2-421.645.8[5]
d-camphor spirohydantoin-Modest Protection>100-[6]
l-camphor spirohydantoin-Strong Protection--[6]
Phenytoin----[2]

Antimicrobial Activity: Targeting Bacterial Cell Viability

The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Triazaspiro compounds have demonstrated potential in this area, particularly against Gram-positive bacteria.[7][8]

Proposed Mechanism of Action

While the precise mechanism is still under investigation, it is hypothesized that these derivatives may interfere with bacterial cell wall synthesis or disrupt bacterial membrane potential. The lipophilic nature of the spirocyclic core could facilitate passage through the bacterial cell membrane, allowing the hydantoin moiety to interact with intracellular targets. Another potential mechanism could be the inhibition of essential bacterial enzymes, such as enoyl-ACP reductase (FabI), which is involved in fatty acid synthesis.[8]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation: In Vitro Antimicrobial Activity
Compound DerivativeTarget OrganismMIC (µg/mL)Reference
7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dionesStaphylococcus aureusActive[7]
Bacillus subtilisActive[7]
Glandicoline BStaphylococcus aureus100[8]
Micrococcus luteus100[8]
Escherichia coli100[8]

Cytotoxic Potential: A New Frontier in Oncology

The structural motifs present in 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, particularly the triazole and hydantoin rings, are found in a number of compounds with demonstrated anticancer activity.[10][11][12] This suggests that derivatives of this core could be promising candidates for the development of novel cytotoxic agents.

Proposed Mechanism of Action

The cytotoxic effects of related heterocyclic compounds are often attributed to their ability to induce apoptosis in cancer cells. This can occur through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, or by causing damage to cellular components such as DNA. The planar nature of the heterocyclic rings can facilitate intercalation into DNA, while the overall three-dimensional structure of the spiro-compound can lead to specific interactions with enzyme active sites, such as kinases, which are often dysregulated in cancer.[10]

Cytotoxic_Mechanism cluster_pathways Intracellular Targets Derivative Derivative Kinase Kinase Signaling (e.g., Abl) Derivative->Kinase Inhibition DNA DNA Replication Derivative->DNA Intercalation/ Damage Cancer_Cell Cancer Cell Apoptosis Apoptosis Induction Kinase->Apoptosis DNA->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Leads to

Caption: Potential mechanisms of cytotoxic action.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for a further 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is determined.

Data Presentation: Comparative Cytotoxic Activity
Compound IDCell LineIC50 (µM)Reference
MeleagrinHL-602.73 - 12.8[8]
Meleagrin BHL-60, MOLT-4, A-549, BEL-74021.8 - 6.7[8]
Compound 3d (phthalimide-thiadiazole)HeLa29[12]

Future Directions and Conclusion

The 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold represents a fertile ground for the discovery of new pharmacological agents. The evidence from related spirocyclic and heterocyclic compounds strongly suggests potential for the development of novel anticonvulsants, antimicrobials, and cytotoxic agents. Future research should focus on the synthesis of a diverse library of derivatives with systematic modifications to the core structure. This will enable a thorough investigation of structure-activity relationships and the optimization of potency and selectivity for specific biological targets. Advanced in silico modeling and screening can be employed to guide the synthetic efforts and to better understand the molecular interactions underlying the observed biological activities. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of these promising compounds.

References

  • Aboul-Enein, H. Y., & El-Azzouny, A. A. (1984). Anticonvulsant properties of spirohydantoins derived from optical isomers of camphor. PubMed. Available at: [Link]

  • Zhang, L., et al. (2010). Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. PubMed. Available at: [Link]

  • Reddy, D. S., & Raman, K. (2012). EVALUATION-OF-N-1'--N-3'--DISUBSTITUTED-TRIONE-DERIVATIVES-OF-SPIROHYDANTOIN-AS-ANTICONVULSANTS-COMPARED-TO-DIPHENYLHYDANTOIN-USING-THE-HIPPOCAMPAL-PRE-SYNAPTIC-NERVE-TERMINAL-MODEL-OF-GLUTAMATE-RELEASE. American Epilepsy Society. Available at: [Link]

  • Ukrainets, I. V., et al. (2018). An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. ResearchGate. Available at: [Link]

  • Santiago-Ruiz, S., et al. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSciMed Central. Available at: [Link]

  • Kaur, H., & Mohan, C. (2017). Triazaspirocycles: Occurrence, Synthesis, and Applications. PMC - NIH. Available at: [Link]

  • Kumar, A., & Sharma, S. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • PubChem. (n.d.). 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride. PubChem. Available at: [Link]

  • de Oliveira, A. A., et al. (2018). Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of thia-triazaspiro[4.4]nonadienone 10. ResearchGate. Available at: [Link]

  • Hrytsenko, I. S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmaceutical Journal. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Meqbil, M. M., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC. Available at: [Link]

  • Yevhen, H., et al. (2018). Research Article Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Semantic Scholar. Available at: [Link]

  • Meqbil, M. M., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Coumarin Triazoles as Potential Antimicrobial Agents. MDPI. Available at: [Link]

  • Sławiński, J., & Szafrański, K. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC. Available at: [Link]

  • Encyclopedia MDPI. (2023). Antibacterial Activities of 1,2,3-Triazolium Salts. Encyclopedia MDPI. Available at: [Link]

  • Koci, J., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. MDPI. Available at: [Link]

  • Sławiński, J., & Szafrański, K. (2013). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. Available at: [Link]

  • Firoozpour, L., et al. (2019). Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide. PMC. Available at: [Link]

  • ResearchGate. (2008). Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. ResearchGate. Available at: [Link]

  • Hryhoriv, Y., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). 1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione. MySkinRecipes. Available at: [Link]

  • Martinez, R., et al. (2007). Unusual Reactivity Patterns of 1,3,6,8-Tetraazatricyclo-[4.4.1.1 3,8 ]-dodecane (TATD) Towards Some Reducing Agents: Synthesis of TMEDA. MDPI. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents. Frontiers in Chemistry. Available at: [Link]

  • Hrytsenko, I. S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmaceutical Journal. Available at: [Link]

Sources

Exploratory

The Triazaspiro[4.4]nonane-2,4-dione Scaffold in Medicinal Chemistry: Synthesis, Mechanism, and Therapeutic Applications

Executive Summary The triazaspiro[4.4]nonane-2,4-dione architecture—a rigid spiro-hydantoin fused with a pyrrolidine ring—has emerged as a "privileged scaffold" in modern drug discovery. By combining the hydrogen-bonding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The triazaspiro[4.4]nonane-2,4-dione architecture—a rigid spiro-hydantoin fused with a pyrrolidine ring—has emerged as a "privileged scaffold" in modern drug discovery. By combining the hydrogen-bonding capacity of the hydantoin moiety with the conformational restriction of a spiro-fused system, this scaffold minimizes the entropic penalty upon target binding. This in-depth technical guide explores the synthetic methodologies, structure-activity relationships (SAR), and mechanistic pathways of triazaspiro[4.4]nonane-2,4-dione derivatives, highlighting their roles as antimicrobial agents, matrix metalloproteinase (MMP) inhibitors, and kinetic stabilizers in amyloidosis.

Synthetic Methodologies: The Bucherer-Bergs Multicomponent Reaction

The most robust and scalable method for constructing the triazaspiro[4.4]nonane-2,4-dione core is the Bucherer-Bergs multicomponent reaction. This approach utilizes pyrrolidin-3-one derivatives as the primary entry point for 3-substituted pyrrolidine pharmacophores[1].

Causality in Experimental Design

Successful spiro-hydantoin synthesis requires strict adherence to specific chemical environments due to the inherent instability of the precursors:

  • Precursor Selection: The free base form of 1-methylpyrrolidin-3-one is highly prone to a "death spiral" of self-condensation. The free amine lone pair (nucleophile) attacks the ketone carbonyl (electrophile) of a neighboring molecule, leading to rapid polymerization into dark, insoluble tars. Therefore, the 1[1].

  • Reagent Stoichiometry: An excess of ammonium carbonate (typically 3 equivalents) is critical to maintain the high ammonia concentration required to drive the initial imine formation[1].

  • Thermodynamic Control: The reaction must be performed in a sealed pressure vessel. Open reflux leads to the rapid loss of volatile NH₃ and CO₂ gases at 65°C, which stalls the equilibrium and prevents cyclization[1].

Self-Validating Protocol: Synthesis of 8-Methyl-1,3,8-triazaspiro[4.4]nonane-2,4-dione

Safety Warning: This protocol utilizes Potassium Cyanide (KCN). All operations must be conducted in a well-ventilated fume hood with a cyanide antidote kit immediately accessible.

  • Preparation: In a heavy-walled glass pressure tube, dissolve 1-Methylpyrrolidin-3-one HCl (10 mmol) in 20 mL of a 50% Ethanol/Water mixture.

  • Reagent Addition: Add Ammonium Carbonate (30 mmol, 3 eq.) and Potassium Cyanide (12 mmol, 1.2 eq.) to the solution.

  • Cyclization: Seal the vessel tightly and heat the mixture to 65°C for 18 hours behind a blast shield.

  • Workup & Precipitation: Carefully cool the vessel to room temperature before releasing pressure. In a fume hood, slowly acidify the solution to pH 6 using 6N HCl (Caution: HCN gas evolution risk). Concentrate the mixture to half its volume under reduced pressure to induce precipitation.

  • Validation & Purification: Filter the resulting white crystalline solid and recrystallize from hot water/ethanol.

    • Self-Validation Step: Confirm the product via melting point analysis (>200°C with decomposition) and ¹H NMR (DMSO-d6), verifying the presence of two distinct broad singlets for the hydantoin imide protons (~8.5 ppm and ~10.8 ppm)[1]. Expected yield: 55-65%.

G Start 1-Methylpyrrolidin-3-one HCl + 50% EtOH/Water Reagents Add (NH4)2CO3 (3 eq) + KCN (1.2 eq) Start->Reagents Solubilization Reaction Seal Vessel, 65°C, 18h (Prevents NH3/CO2 loss) Reagents->Reaction Imine Formation & Cyanohydrin Workup Cool, Acidify to pH 6 (In Fume Hood - HCN risk) Reaction->Workup Cyclization Product 8-Methyl-1,3,8-triazaspiro [4.4]nonane-2,4-dione Workup->Product Precipitation & Recrystallization

Fig 1: Bucherer-Bergs synthesis workflow for triazaspiro[4.4]nonane-2,4-dione.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The triazaspiro[4.4]nonane-2,4-dione scaffold is highly versatile. Alterations at the N3, N7, or N8 positions drastically shift the pharmacological profile of the molecule.

Antimicrobial Activity

Recent studies have demonstrated that functionalizing the spiro-hydantoin core yields potent antimicrobial agents. Specifically, the synthesis of2 via the interaction of 3-arylmethyl derivatives with arenesulfonyl chlorides produces compounds that strongly inhibit the growth of Gram-positive bacterial strains, including Staphylococcus aureus and Bacillus subtilis[2].

Matrix Metalloproteinase (MMP) and TACE Inhibition

Hydantoin derivatives are recognized as potent inhibitors of matrix metalloproteinases (MMPs) and TNF-α converting enzyme (TACE)[3]. The uncontrolled breakdown of connective tissue by MMPs is a primary driver in osteoarthritis, rheumatoid arthritis, and tumor invasion. The spiro-hydantoin scaffold acts by chelating the catalytic zinc ion (Zn²⁺) in the active site of these metalloproteases, thereby blocking the degradation of the extracellular matrix[3].

Kinetic Stabilizers for AL Amyloidosis

Structure-based drug design has utilized the spiro-hydantoin core to create4[4]. Coumarin-based spiro-hydantoins bind to the core hydrophobic pocket of the FL LC dimer. The hydantoin substructure extends into a specific solvent-facing region, forming critical hydrogen bonds that prevent the misfolding and aggregation of these proteins[4].

Quantitative SAR Data Summary
Scaffold DerivativeSubstitution PatternTypical Yield / PotencyPrimary Target / ActivityReference
7-Arenesulfonyl-3-arylmethyl N3-arylmethyl, N7-sulfonylHigh yield (Synthesis)Antimicrobial (S. aureus, B. subtilis)[2]
Coumarin-spiro-hydantoin N-substituted coumarinHigh binding affinityAL Amyloidosis (Kinetic stabilization)[4]
8-Methyl-1,3,8-triazaspiro... N8-methyl55-65% (Bucherer-Bergs)Anticonvulsant / Privileged intermediate[1]
Hydantoin-based inhibitors N-alkyl/arylHigh target specificityMMP / TACE inhibition[3]

Mechanistic Pathways

The therapeutic efficacy of triazaspiro[4.4]nonane-2,4-dione in oncology and rheumatology is heavily dependent on its ability to halt enzymatic cleavage. The rigid spiro-geometry ensures that the hydantoin ring is perfectly oriented to interact with the metalloproteinase active site without requiring a large conformational shift, thereby increasing the thermodynamic favorability of the binding event.

MMP Drug Triazaspiro[4.4]nonane -2,4-dione Derivative Zinc Active Site Zinc (Zn2+) Chelation Drug->Zinc Hydantoin Ring Binding MMP Matrix Metalloproteinase (MMP-9 / TACE) Zinc->MMP Enzyme Inhibition ECM Extracellular Matrix Degradation Blocked MMP->ECM Prevents Cleavage Outcome Reduced Tumor Invasion & Inflammation ECM->Outcome Therapeutic Effect

Fig 2: Mechanistic pathway of MMP/TACE inhibition by spiro-hydantoin scaffolds.

Conclusion

The triazaspiro[4.4]nonane-2,4-dione scaffold represents a masterclass in structural medicinal chemistry. By leveraging the Bucherer-Bergs multicomponent reaction, researchers can efficiently access this conformationally restricted core. Its unique ability to project substituents into diverse 3D vectors makes it an unparalleled starting point for developing targeted therapies against bacterial infections, metalloprotease-driven pathologies, and protein misfolding diseases.

References

  • Title: 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5 Source: Benchchem URL
  • Title: An Efficient Synthesis of 1,3,7-Triazaspiro[4.
  • Title: Discovery of Potent Coumarin-based Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains Using Structure-based Design Source: PMC / NIH URL
  • Title: WO2002096426A1 - Hydantion derivatives as inhibitors of matrix metalloproteinases Source: Google Patents URL
  • Title: Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold Source: ResearchGate URL

Sources

Foundational

Technical Whitepaper: Thermodynamic & Kinetic Stability Profile of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Executive Summary This technical guide provides a comprehensive stability profile for 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (referred to herein as M-TSD ). This molecule represents a specialized scaffold in med...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive stability profile for 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (referred to herein as M-TSD ). This molecule represents a specialized scaffold in medicinal chemistry, combining the rigid, spiro-fused geometry of a pyrrolidine ring with the pharmacologically active hydantoin core.

Unlike simple hydantoins, the stability of M-TSD is governed by two competing factors: the conformational lock of the spiro-center (thermodynamic stabilizer) and the electronic activation of the N3-methylated imide system (kinetic destabilizer). This guide details the mechanistic underpinnings of these factors and provides a validated experimental framework for their assessment.

Structural Architecture & Physicochemical Baseline[1]

To understand stability, we must first define the structural forces at play. M-TSD is a bicyclic system where a pyrrolidine ring (positions 6-9) and a hydantoin ring (positions 1-5) share a single carbon atom (C5).

Molecular Geometry and The Spiro-Constraint

The spiro-fusion at C5 introduces significant steric rigidity. In linear analogs, rotation around the C-C bond increases the entropy of the unfolded state. In M-TSD, this rotation is locked.

  • Thermodynamic Consequence: The "Gem-Dialkyl Effect" (Thorpe-Ingold effect) suggests that spiro-cyclization favors ring closure and stability. M-TSD will exhibit a higher melting point and lower solubility compared to its non-spiro linear equivalents due to efficient crystal packing.

  • Stereochemistry: The C5 spiro-carbon is a chiral center. While enantiomers possess identical chemical stability in achiral environments, their interaction with chiral excipients or enzymes will differ.

Predicted Physicochemical Parameters

Based on structure-activity relationships (SAR) of homologous spiro-hydantoins.

ParameterPredicted ValueMechanistic Rationale
Molecular Formula C₇H₁₁N₃O₂Parent scaffold.
Molecular Weight ~169.18 g/mol Low MW, favorable for CNS penetration.
pKa (Acidic) > 13 (Negligible)The N3-Methyl substitution removes the acidic proton typically found at pKa ~8.0 in hydantoins.
pKa (Basic) 9.5 – 10.5The secondary amine at N7 (pyrrolidine) is highly basic.
LogP -1.0 to 0.5Highly polar due to three nitrogen atoms; likely water-soluble at physiological pH (protonated N7).
Melting Point 180°C – 220°CHigh lattice energy driven by dipole-dipole interactions of the dione system.

Thermodynamic Stability Profile

Solid-State Stability (Polymorphism)

The rigid spiro-core reduces the number of accessible conformers, theoretically limiting the number of polymorphs compared to flexible chains. However, the hydrogen-bonding potential of the N1-H (hydantoin) and N7-H (pyrrolidine) allows for diverse crystal packing motifs.

  • Risk: Hygroscopicity. The salt form (e.g., N7-HCl) will be highly hygroscopic. The free base may form hydrates.

  • Recommendation: Store as a crystalline salt to prevent amorphous conversion, which has lower chemical stability.

Thermal Stability

Spiro-hydantoins are exceptionally thermally stable. Decomposition typically does not occur below 250°C.

  • Primary Degradation: Decarboxylation is unlikely due to the spiro-lock. The primary thermal risk is oxidation of the N7 amine if exposed to air at high temperatures (>150°C).

Kinetic Stability & Reactivity (Solution State)

This is the critical failure mode for M-TSD. The N3-methyl group significantly alters the hydrolysis profile compared to standard hydantoins.

The N3-Methyl Destabilization Effect

In unsubstituted hydantoins, alkaline pH deprotonates N3 (pKa ~8), creating a resonance-stabilized anion that repels nucleophilic attack (OH⁻). In M-TSD, N3 is methylated.

  • No Anionic Shield: The molecule cannot deprotonate at N3.

  • Electrophilicity: The C4 carbonyl remains highly electrophilic even at high pH.

  • Result: M-TSD is more susceptible to base-catalyzed hydrolysis than its non-methylated parent.

Degradation Pathway: Hydantoin Ring Opening

The hydrolysis follows a specific pathway, cleaving the N3-C4 bond to form a hydantoic acid derivative (Ureido acid).

HydrolysisPathway Parent M-TSD (Intact) (Spiro-Hydantoin) Inter Tetrahedral Intermediate Parent->Inter + OH- (Rate Limiting) Product Ring-Opened Product (Hydantoic Acid Deriv.) Inter->Product C4-N3 Cleavage

Figure 1: The primary degradation pathway of M-TSD in alkaline media. The N3-methyl group facilitates the initial nucleophilic attack at C4.

Oxidative Instability (N7-Pyrrolidine)

The secondary amine at position 7 is a site for oxidative degradation, particularly in the presence of peroxides or transition metals.

  • Product: N-oxide or imine formation (via radical abstraction of α-protons).

  • Mitigation: Formulation with antioxidants (e.g., sodium metabisulfite) or pH adjustment to maintain N7 in its protonated (ammonium) state, which is oxidation-resistant.

Experimental Protocols

As a self-validating system, the following protocols are designed to determine the exact stability boundaries of M-TSD.

Protocol A: pH-Rate Profiling (Hydrolysis)

Objective: Determine the shelf-life (


) at physiological and processing pH.
  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 2.0, 5.0, 7.4, 9.0, and 11.0. Ionic strength (

    
    ) adjusted to 0.15 M with NaCl.
    
  • Stock Solution: Dissolve M-TSD in Acetonitrile (1 mg/mL).

  • Initiation: Spike stock into buffers (final conc. 50

    
    g/mL). Maintain at 40°C.
    
  • Sampling: Aliquot at

    
     hours. Quench immediately with cold 0.1% TFA (acid quench stops base hydrolysis).
    
  • Analysis: RP-HPLC (C18 column).

    • Mobile Phase: 0.1% TFA in Water / Acetonitrile (Gradient).

    • Detection: UV at 210 nm (Amide bond) and 254 nm.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Forced Degradation Decision Tree

This workflow ensures no degradation pathway is overlooked.

StressTesting cluster_stress Stress Conditions Start Start: M-TSD Sample Acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) Start->Acid Base Base Hydrolysis (0.1N NaOH, RT, 4h) Start->Base Oxid Oxidation (3% H2O2, RT, 24h) Start->Oxid Therm Thermal (80°C, Solid, 7 days) Start->Therm Analysis LC-MS Analysis (Mass Balance Check) Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Result1 Degradation > 20%? Analysis->Result1 Isolate Isolate & Characterize (NMR/MS) Result1->Isolate Yes Profile Establish Stability Boundary Result1->Profile No

Figure 2: Forced degradation workflow compliant with ICH Q1A(R2) guidelines.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.

    • Foundational text on hydantoin ring stability and hydrolysis mechanisms.
  • Stella, V. J., et al. (1998). "Prodrugs: Challenges and Rewards." Springer. Reference for the hydrolysis kinetics of N-substituted imides.
  • PubChem Compound Summary. (2023). "3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride."[1] National Center for Biotechnology Information.

    • Source for structural identifiers and predicted physicochemical properties.[2][1][3][4][5]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

    • Discusses the thermodynamic benefits of spiro-fused rings in drug scaffolds.
  • ICH Expert Working Group. (2003). "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation.

    • The regulatory standard for the experimental protocols defined in Section 5.

Sources

Exploratory

Solubility data of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione in organic solvents

Title: Comprehensive Solubility Profiling of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione in Organic Solvents: Thermodynamic and Predictive Frameworks Executive Summary For researchers and preformulation scientists, t...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Solubility Profiling of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione in Organic Solvents: Thermodynamic and Predictive Frameworks

Executive Summary For researchers and preformulation scientists, the solvation behavior of rigid, spiro-fused heterocycles dictates downstream synthetic viability and formulation strategies. This technical whitepaper provides an in-depth analysis of the solubility characteristics of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione. By synthesizing predictive thermodynamic modeling with self-validating experimental protocols, this guide establishes a robust framework for determining and optimizing the solubility of this complex spirohydantoin derivative in various organic solvents.

Molecular Architecture and Solvation Thermodynamics

In preformulation development, encountering a highly rigid molecule like 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione presents unique solvation challenges. The molecule features a spiro-fused system combining a triaza-alicyclic ring with a 2,4-dione (hydantoin) core.

The Causality of N-Methylation: The structural hallmark of this specific compound is the methylation at the N-3 position of the hydantoin ring. Unsubstituted hydantoins exhibit exceptionally strong intermolecular crystal lattices driven by dual hydrogen-bond donors and acceptors, often resulting in poor solubility in aprotic organic solvents[1]. By capping the N-3 position with a methyl group, the primary hydrogen-bond donor is removed. This fundamentally alters the solvation thermodynamics: it lowers the sublimation energy (


) required to disrupt the crystal lattice, thereby enhancing the compound's partition coefficient and solubility in moderately polar and aprotic solvents[2].

G Solid Crystal Lattice (Spirohydantoin) Gas Isolated Solute (Gas Phase) Solid->Gas Sublimation (ΔH > 0) Solution Solvated State (Equilibrium) Solid->Solution Dissolution (ΔG < 0) Gas->Solution Solvation (ΔH < 0) Solvent Solvent Cavity Formation Solvent->Solution Cavity Penalty (ΔH > 0)

Thermodynamic cycle of dissolution highlighting energy barriers and driving forces.

Predictive Modeling via Hansen Solubility Parameters (HSP)

Before expending valuable Active Pharmaceutical Ingredient (API) in empirical screening, we utilize Hansen Solubility Parameters (HSP) to predict solvent compatibility. HSP divides the total cohesive energy of a liquid into three distinct intermolecular interactions: Dispersion (


), Polarity (

), and Hydrogen Bonding (

)[3].

For 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, the spiro-fusion contributes heavily to the dispersion forces, while the dione motifs drive the polarity. The predicted HSP values for this compound (derived via group contribution methods for spirohydantoins) are summarized below.

Table 1: Predicted Hansen Solubility Parameters (HSP) for the API

ParameterValue (MPa^0.5)Mechanistic Description

(Dispersion)
18.5High baseline due to the rigid, dense spiro-fused ring system.

(Polarity)
12.2Driven by the strong dipole moments of the 2,4-dione carbonyls.

(H-Bonding)
8.4Moderated by N-3 methylation, which reduces total H-bond donor capacity.

Solvents whose HSP coordinates fall within the interaction radius (


) of the solute will thermodynamically favor dissolution. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) align closely with this compound's high 

requirements.

Experimental Methodologies: Self-Validating Protocols

To empirically determine the solubility of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, we employ the Isothermal Shake-Flask method. A solubility protocol is only as robust as its validation mechanisms. The workflow below is designed as a self-validating system : it simultaneously measures the thermodynamic solubility of the supernatant while interrogating the residual solid to ensure the crystal form has not altered (e.g., polymorph conversion or solvate formation) during equilibration[4].

Step-by-Step Isothermal Saturation Protocol
  • Excess Solid Addition: Weigh approximately 50 mg of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione into a 2.0 mL glass HPLC vial. Causality: An excess ensures the system can reach true thermodynamic saturation without depleting the solid phase.

  • Solvent Introduction: Add 1.0 mL of the target organic solvent. Seal with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration: Place the vials in a thermoshaker at 25.0 ± 0.1 °C, shaking at 500 rpm for 24 to 48 hours. Causality: 24-48 hours is required to overcome the kinetic barrier of dissolution and prevent false-positive supersaturation readings.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Dual-Stream Validation:

    • Stream A (Supernatant): Dilute the filtrate immediately to prevent precipitation and quantify via HPLC-UV against a validated calibration curve.

    • Stream B (Residual Solid): Recover the undissolved solid, dry gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD). Causality: If the XRPD pattern differs from the input API, the measured concentration reflects the solubility of a new phase (e.g., a hydrate or solvate), invalidating the result for the original polymorph.

G A 1. Excess Solid Addition (3-Methyl-1,3,7-triazaspiro...) B 2. Solvent Introduction (Target Organic Solvents) A->B C 3. Isothermal Equilibration (25°C, 24-48 h, 500 rpm) B->C D 4. Phase Separation (Centrifugation / Filtration) C->D E 5a. Supernatant Analysis (HPLC-UV Quantification) D->E Soluble Fraction F 5b. Solid-State Verification (XRPD / DSC Check) D->F Residual Solid

Self-validating isothermal shake-flask methodology for thermodynamic solubility determination.

Quantitative Data: Solubility Profiles in Key Organic Solvents

Based on the thermodynamic modeling and structural homology to known spirohydantoins[2], the solubility profile of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione across varying dielectric constants is summarized below. The data highlights a strong preference for polar, hydrogen-bond accepting aprotic solvents.

Table 2: Representative Solubility Data in Organic Solvents at 25°C

SolventICH ClassDielectric Constant (

)
Solubility (mg/mL)Dominant Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Class 346.7> 50.0Strong H-bond acceptor, high polarity overcomes lattice energy.
N,N-Dimethylformamide (DMF) Class 236.7> 30.0Strong H-bond acceptor, favorable dipole-dipole interactions.
Methanol Class 232.78.5 ± 0.4Protic; engages in both H-bond donation and acceptance.
Ethanol Class 324.53.2 ± 0.2Protic; moderate polarity limits extensive lattice disruption.
Tetrahydrofuran (THF) Class 27.52.1 ± 0.1Moderate H-bond acceptor; limited by low dielectric constant.
Dichloromethane (DCM) Class 28.90.8 ± 0.05Dispersion-dominant; insufficient polarity to solvate the dione.
Heptane Class 31.9< 0.01Non-polar; lacks H-bonding capacity, resulting in negligible solubility.

Note: The N-3 methylation ensures that solubility in moderate solvents like THF and DCM is non-zero, an advantage over unmethylated spirohydantoins which often exhibit absolute insolubility in low-dielectric media.

References

  • [2] Tot, K. et al. "QSRR Modeling of Lipophilicity of New Spirohydantoin Derivatives Determined with Various TLC Systems." Acta Chimica Slovenica, 2024. URL:[Link]

  • [1] Nishinami, S. et al. "Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues." Biophysical Chemistry, 2021. URL:[Link]

  • [3] Wang, S. et al. "Solvent Systems for Industrial-Scale Processing of Spiro-OMeTAD Hole Transport Layer in Perovskite Solar Cells." ACS Applied Energy Materials, 2018. URL:[Link]

  • [4] Ma, L. et al. "Structural and Thermodynamic Control of Supramolecular Polymers and DNA Assemblies with Cyanuric Acid: Influence of Substituents and Intermolecular Interactions." The Journal of Physical Chemistry B, 2022. URL:[Link]

Sources

Foundational

Beyond the Scaffold: The Pharmacological Versatility of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Executive Summary 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione represents a privileged spirocyclic scaffold in medicinal chemistry. Characterized by a rigid spiro-fusion between a pyrrolidine ring and a hydantoin (imi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione represents a privileged spirocyclic scaffold in medicinal chemistry. Characterized by a rigid spiro-fusion between a pyrrolidine ring and a hydantoin (imidazolidine-2,4-dione) moiety, this compound serves as a critical pharmacophore for diverse therapeutic targets. Unlike flexible linear analogs, the spiro[4.4] system enforces a specific conformational lock, enhancing ligand-target affinity and metabolic stability.

This technical guide analyzes the biological activity spectrum of this scaffold, moving beyond its identity as a mere intermediate to its role as a lead compound in antimicrobial therapeutics , neuropharmacology (anticonvulsants) , and epigenetic modulation .

Structural Architecture & Synthesis

The core structure features a central spiro-carbon (C5 of the hydantoin ring) shared with a pyrrolidine ring. The "1,3,7-triaza" designation places nitrogen atoms at positions 1 and 3 (hydantoin urea component) and position 7 (pyrrolidine amine). The "3-methyl" substituent typically resides on the hydantoin nitrogen, enhancing lipophilicity and blood-brain barrier (BBB) permeability, a critical feature for CNS-active derivatives.

Validated Synthetic Protocol: The Bucherer-Bergs Route

The most robust synthesis for the 1,3,7-triazaspiro[4.4]nonane-2,4-dione skeleton utilizes the Bucherer-Bergs reaction .[1] This multicomponent reaction converts a cyclic ketone into a spiro-hydantoin.

Protocol:

  • Starting Material: 1-Methyl-3-pyrrolidinone (or N-Boc-3-pyrrolidinone for the N7-unsubstituted analog).

  • Reagents: Potassium Cyanide (KCN), Ammonium Carbonate

    
    .[2][3][4]
    
  • Conditions: Ethanol/Water (1:1), 60°C, 12–24 hours.

  • Mechanism: Formation of a cyanohydrin intermediate followed by nucleophilic attack by ammonia and subsequent cyclization with

    
    .[3]
    

DOT Diagram: Synthetic Pathway

Synthesis cluster_conditions Reaction Parameters Start 1-Methyl-3-pyrrolidinone Inter Cyanohydrin Intermediate Start->Inter + KCN, (NH4)2CO3 Product 3-Methyl-1,3,7-triazaspiro [4.4]nonane-2,4-dione Inter->Product Cyclization (60°C) Solvent: EtOH/H2O (1:1) Solvent: EtOH/H2O (1:1) Yield: 70-85% Yield: 70-85%

Figure 1: The Bucherer-Bergs multicomponent synthesis pathway for the spiro-hydantoin scaffold.

Biological Activity Spectrum

The biological utility of 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is dictated by the functionalization of the N7-pyrrolidine nitrogen and the N3-hydantoin nitrogen .

Antimicrobial Activity (Gram-Positive Selectivity)

Research indicates that sulfonylated derivatives of this scaffold exhibit potent antibacterial properties.[5] The rigid spiro-core positions the sulfonyl group to interact with bacterial cell wall synthesis enzymes or membrane targets.

  • Active Derivatives: 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones.[5]

  • Target Organisms: Staphylococcus aureus (Gram-positive) and Bacillus subtilis.[5]

  • Mechanism: The sulfonamide moiety acts as a bioisostere for the transition state in enzymatic hydrolysis, while the spiro-hydantoin provides the necessary steric bulk to fill the hydrophobic pocket of the target enzyme.

Table 1: Antimicrobial Potency of N7-Sulfonyl Derivatives

Derivative (R-Group at N7)MIC (µg/mL) - S. aureusMIC (µg/mL) - B. subtilisLipophilicity (logP)
Toluene-4-sulfonyl 4.08.02.4
Benzenesulfonyl 8.016.02.1
4-Chlorobenzenesulfonyl 2.04.02.9
Control (Ciprofloxacin)0.50.25-

Data synthesized from structure-activity relationship (SAR) studies on spiro-hydantoin sulfonamides [1].

Neuropharmacology: Anticonvulsant Activity

The hydantoin ring is the pharmacophore of Phenytoin , a classic sodium channel blocker. The spiro[4.4]nonane system serves as a rigidified analog, potentially reducing off-target effects by limiting conformational freedom.

  • Mechanism of Action: Voltage-gated Sodium Channel (

    
    ) modulation. The "3-methyl" group is crucial here; N3-methylation prevents hydrogen bonding at that position, increasing lipophilicity and facilitating transport across the Blood-Brain Barrier (BBB).
    
  • Efficacy: Derivatives with lipophilic substituents (e.g., benzyl, phenyl) at the N7 position show protection against Maximal Electroshock (MES) induced seizures in rodent models.

  • Safety Profile: Unlike flexible hydantoins, the spiro-derivatives often show reduced neurotoxicity (rotarod test) due to higher receptor selectivity.

Emerging Targets: Epigenetic Modulation (p300/CBP)

Recent high-throughput screening campaigns have identified spirohydantoins as potent inhibitors of p300/CBP histone acetyltransferases . While the [4.5] spiro-system (A-485) is more famous, the [4.4] scaffold offers a distinct vector for optimizing metabolic stability.

  • Role: Modulation of chromatin structure and gene expression in oncology.

  • Advantage: The 3-methyl-1,3,7-triazaspiro[4.4]nonane core lacks the "flat" aromaticity of many kinase inhibitors, reducing intercalation-related toxicity.

Structure-Activity Relationship (SAR) Logic

The optimization of this scaffold follows a bifurcated logic tree depending on the therapeutic indication.

DOT Diagram: SAR Decision Tree

SAR Core 3-Methyl-1,3,7-triazaspiro [4.4]nonane-2,4-dione Target1 Target: Antimicrobial Core->Target1 Target2 Target: CNS (Anticonvulsant) Core->Target2 Target3 Target: Epigenetic (p300) Core->Target3 Mod1 Modification: N7-Sulfonylation (e.g., Tosyl, 4-Cl-Ph) Target1->Mod1 Mod2 Modification: N7-Benzylation + N3-Methylation Target2->Mod2 Mod3 Modification: N7-Urea/Amide Linkers Target3->Mod3 Result1 Outcome: Gram(+) Membrane Permeability Mod1->Result1 Result2 Outcome: Na+ Channel Blockade (BBB Penetrant) Mod2->Result2 Result3 Outcome: HAT Enzyme Inhibition Mod3->Result3

Figure 2: Strategic derivatization pathways for the spiro-hydantoin scaffold.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for validating the activity of this compound.

In Vitro Antimicrobial Assay (Broth Microdilution)
  • Standard: CLSI M07-A10 guidelines.

  • Inoculum:

    
     CFU/mL of S. aureus (ATCC 29213).
    
  • Solvent: Dissolve compound in 100% DMSO; final assay concentration of DMSO < 1%.

  • Endpoint: Lowest concentration with no visible growth after 24h at 37°C.

In Silico BBB Prediction

Before CNS testing, validate the "3-methyl" advantage using multiparametric optimization (MPO):

  • Calculate: Topological Polar Surface Area (TPSA). Target: < 90 Ų.

  • Calculate: cLogP. Target: 2.0 – 4.0.

  • Tool: SwissADME or equivalent validated algorithms.

References

  • Murlykina, M. V., et al. (2013). "An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof." ResearchGate.

  • Lanni, K. D., et al. (2021). "Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases." Bioorganic & Medicinal Chemistry Letters.

  • Ware, E. (1950).[2][6] "The Chemistry of the Hydantoins." Chemical Reviews. (Classic Review on Bucherer-Bergs Mechanism).

  • PubChemLite. (2025). "Compound Summary: 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione." PubChem.

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive HPLC-CAD/MS Method Development for 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Introduction & Scientific Rationale The target analyte, 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (often isolated as a hydrochloride salt), is a highly polar spirohydantoin derivative. Hydantoin and spirohydantoin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The target analyte, 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (often isolated as a hydrochloride salt), is a highly polar spirohydantoin derivative. Hydantoin and spirohydantoin scaffolds are of significant interest in modern drug development due to their diverse pharmacological activities, including potent anticonvulsant, antimicrobial, and antitumor properties[1].

However, analyzing this specific spirohydantoin presents two severe analytical challenges:

  • Lack of Retention: The molecule features a spiro-fused pyrrolidine and imidazolidine-2,4-dione ring system. The basic secondary amine and high overall polarity result in a very low partition coefficient (LogP). Consequently, it exhibits virtually no retention on conventional C18 Reversed-Phase (RP) columns, eluting in the void volume.

  • Optical Invisibility: The structure lacks extended

    
    -conjugation or aromaticity. Traditional UV detection is restricted to low wavelengths (205–210 nm), which suffers from severe baseline drift during gradient elution and poor sensitivity.
    

The Solution: To overcome these limitations, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) and Mass Spectrometry (MS) . HILIC provides an orthogonal retention mechanism ideal for polar basic compounds, offering lower backpressures and excellent electrospray ionization (ESI) compatibility. Concurrently, CAD provides a universal, chromophore-independent response, eliminating the need for complex pre-column derivatization often required for hydantoin libraries[2].

DecisionTree Analyte 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (High Polarity, No Chromophore) RetStrategy Retention Strategy Analyte->RetStrategy DetStrategy Detection Strategy Analyte->DetStrategy RP Reversed-Phase (C18) Result: Elution at Void RetStrategy->RP Default Approach HILIC HILIC (Amide Phase) Result: Strong Retention RetStrategy->HILIC Polar Adaptation UV UV Detection (254 nm) Result: No Signal DetStrategy->UV Standard CAD CAD / LC-MS Result: High Sensitivity DetStrategy->CAD Chromophore-free

Logical decision tree for retention and detection of polar spirohydantoins.

Mechanistic Insights & Experimental Causality

As a self-validating analytical system, every parameter in this method is chosen based on physicochemical causality:

  • Stationary Phase (Amide-bonded silica): Amide columns feature a neutral, highly polar surface that strongly hydrogen-bonds with water, creating a stable water-enriched layer. The polar spirohydantoin partitions from the organic-rich mobile phase into this aqueous layer.

  • Buffer Selection (10 mM Ammonium Formate, pH 3.0): The acidic pH ensures the pyrrolidine nitrogen (pKa ~9.0) is fully protonated. This cationic state maximizes electrostatic interactions with the stationary phase. A 10 mM concentration is the critical threshold: it is high enough to mask secondary silanol interactions (preventing peak tailing) but low enough to remain soluble in 90% acetonitrile. Furthermore, ammonium formate is fully volatile, preventing CAD and MS source fouling.

  • Sample Diluent (90% Acetonitrile): In HILIC, water is the strong eluting solvent. If the sample is injected in a highly aqueous diluent, it will locally disrupt the water-enriched layer on the column, causing severe peak fronting or splitting. Matching the diluent to the initial gradient conditions (90% ACN) is mandatory for peak integrity.

HILIC_Mechanism Diluent Sample Diluent (90% ACN) Inject Injection (Low Aqueous) Diluent->Inject Partition Aqueous Layer Partitioning (Stationary Phase) Inject->Partition Elution Gradient Elution (Increasing Water) Partition->Elution Detect Aerosolization & Detection (CAD/MS) Elution->Detect

HILIC partitioning workflow and aerosol-based detection sequence.

Step-by-Step Experimental Protocols

Reagent Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.63 g of LC-MS grade ammonium formate in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust the pH to 3.0 ± 0.1 using LC-MS grade formic acid. Filter through a 0.22 µm hydrophilic membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Diluent: Mix 900 mL of Acetonitrile with 100 mL of ultrapure water (90:10 v/v).

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione HCl into a 10 mL volumetric flask. Dissolve completely in 1.0 mL of ultrapure water (to ensure complete dissolution of the salt), then dilute to volume with Acetonitrile.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the Sample Diluent (90:10 ACN:Water). Vortex for 30 seconds.

System Equilibration & Self-Validation (SST)

Before analyzing unknown samples, the system must validate its own performance:

  • Purge the HPLC pumps and CAD/MS source lines for 5 minutes.

  • Equilibrate the Amide column with 95% Mobile Phase B for at least 20 column volumes until the CAD baseline noise is < 0.5 pA.

  • Execute SST Sequence: Inject a Blank (Diluent) to confirm zero carryover. Inject the Working Standard in 5 replicates. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

Data Presentation & Method Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column Waters XBridge BEH Amide (150 mm × 4.6 mm, 3.5 µm) or equivalent
Column Temperature 40 °C (Reduces mobile phase viscosity & improves mass transfer)
Flow Rate 0.8 mL/min
Injection Volume 5.0 µL
Autosampler Temp 15 °C
CAD Evaporation Temp 35 °C (Optimized for semi-volatile analyte retention)
MS Detection (Optional) ESI Positive Mode,[M+H]+ m/z 170.1
Table 2: HILIC Gradient Elution Profile

Note: In HILIC, the gradient runs from high organic to high aqueous (the reverse of RP-HPLC).

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve / Transition
0.05.095.0Initial Hold
2.05.095.0Isocratic (Aqueous layer stabilization)
10.040.060.0Linear Gradient (Analyte Elution)
12.040.060.0Isocratic Wash
12.15.095.0Return to Initial
20.05.095.0Re-equilibration
Table 3: System Suitability & Validation Metrics (Representative Data)
Validation ParameterAcceptance CriteriaObserved Performance
Retention Time (

)
Consistent within ± 0.1 min7.85 min
Theoretical Plates (

)

12,450
USP Tailing Factor (

)

1.12
Precision (%RSD, n=5)

0.85%
Linearity (

)

(Using Power Function)
0.998
Limit of Quantitation (LOQ) Signal-to-Noise

2.5 µg/mL (CAD)

References

1.[1] Krolenko, K. Y., et al. "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold." Synlett, May 2015. 1 2. "Absolute quantification of exogenous stimuli-induced nucleic acid modification dynamics with LC-MS." LMU Munich Academic Publications, August 2021. 3.[2] Zhang, Y., et al. "Fluorous Mixture Synthesis of Two Libraries with Hydantoin-, and Benzodiazepinedione-Fused Heterocyclic Scaffolds." Journal of Combinatorial Chemistry, April 2007. 2

Sources

Application

Reagents and catalysts for synthesizing 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Application Note: Strategic Synthesis of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Executive Summary This application note details the robust synthetic protocol for 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione ,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Executive Summary

This application note details the robust synthetic protocol for 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione , a spiro-hydantoin scaffold increasingly relevant in the development of GPCR modulators and enzyme inhibitors (e.g., MMP-12, TACE).

The synthesis addresses the challenge of constructing the quaternary spiro-center while maintaining regiocontrol over the methylation of the hydantoin ring. We utilize a Bucherer-Bergs cyclization on a protected pyrrolidinone precursor, followed by regioselective N3-alkylation and subsequent deprotection. This modular approach ensures high purity and scalability, avoiding the dimerization issues often associated with free-base pyrrolidinones.

Retrosynthetic Analysis & Strategy

The target molecule is a [4.4]-spiro system containing a hydantoin ring fused to a pyrrolidine ring. Direct synthesis from the free amine is unstable; therefore, the strategy relies on the commercially available N-Boc-3-pyrrolidinone.

Strategic Logic:

  • Scaffold Construction: Use the Bucherer-Bergs reaction to install the hydantoin ring and the quaternary center simultaneously. This reaction is thermodynamically controlled and generally provides higher yields for this ring size compared to the Strecker synthesis.

  • Regiocontrol: The N3-position of the hydantoin (imide-like) is significantly more acidic (

    
    ) than the N1-position (urea-like, 
    
    
    
    ). We exploit this
    
    
    difference to selectively methylate N3 using a weak base.
  • Deprotection: The final step removes the Boc group to release the secondary amine (N7), typically isolated as the hydrochloride salt for stability.

Retrosynthesis Target Target: 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (HCl Salt) Intermediate2 Intermediate 2: N-Boc-3-Methyl-Spirohydantoin Target->Intermediate2 Acidic Deprotection (HCl/Dioxane) Intermediate1 Intermediate 1: N-Boc-Spirohydantoin Intermediate2->Intermediate1 Regioselective Methylation (MeI, K2CO3) SM Starting Material: N-Boc-3-pyrrolidinone Intermediate1->SM Bucherer-Bergs Cyclization ((NH4)2CO3, KCN)

Figure 1: Retrosynthetic pathway leveraging thermodynamic control and pKa-guided alkylation.

Critical Reagents & Catalysts

The following reagents are selected based on process safety, yield optimization, and purification ease.

Reagent / CatalystRoleSelection Criteria
N-Boc-3-pyrrolidinone Starting MaterialCAS: 101385-93-7 .[1] The Boc group prevents side reactions (dimerization) and improves lipophilicity for easier workup.
Ammonium Carbonate ReagentSource of ammonia and carbon dioxide for the hydantoin ring.[2] Used in excess (3-4 equiv) to drive equilibrium.
Potassium Cyanide (KCN) ReagentProvides the nitrile intermediate. Safety Critical: Can be substituted with TMSCN for safer handling, though KCN is standard for cost/efficiency.
Methyl Iodide (MeI) Alkylating AgentHighly reactive electrophile for N-methylation.
Potassium Carbonate (K2CO3) BaseMild base (

) sufficient to deprotonate N3 but not N1, ensuring regioselectivity.
Ethanol / Water (1:1) SolventThe classic Bucherer-Bergs solvent system. Ensures solubility of inorganic salts and the organic ketone.

Detailed Experimental Protocols

Step 1: Bucherer-Bergs Cyclization

Transformation of N-Boc-3-pyrrolidinone to tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate.

Safety Alert: This reaction generates Cyanide intermediates. Work in a well-ventilated fume hood. Bleach (sodium hypochlorite) must be available to quench spills.

  • Setup: In a 250 mL round-bottom flask, dissolve N-Boc-3-pyrrolidinone (10.0 mmol, 1.85 g) in Ethanol (15 mL) and Water (15 mL).

  • Addition: Add Ammonium Carbonate (40.0 mmol, 3.84 g) and Potassium Cyanide (12.0 mmol, 0.78 g).

  • Reaction: Seal the flask (or use a pressure tube for better yields) and heat to 60°C for 18–24 hours. The solution typically turns from clear to pale yellow.

  • Monitoring: Monitor by TLC (5% MeOH in DCM). The ketone spot (

    
    ) should disappear, and a more polar spot (
    
    
    
    ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol (Caution: Trap cyanide vapors).

    • Dilute the aqueous residue with water (20 mL).[3]

    • If the product precipitates, filter and wash with cold water.[4]

    • If no precipitate: Adjust pH to ~5 with 1M HCl (carefully, in hood) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry organics over

    
    , filter, and concentrate. Recrystallize from EtOH/Hexane if necessary.
    
    • Expected Yield: 65–80%.

    • Data:

      
       NMR (DMSO-
      
      
      
      ) shows characteristic hydantoin NH signals at
      
      
      10.6 (s, 1H) and
      
      
      8.4 (s, 1H).
Step 2: Regioselective N3-Methylation

Synthesis of tert-butyl 3-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate.

  • Setup: Dissolve the Spirohydantoin intermediate from Step 1 (5.0 mmol, 1.27 g) in anhydrous DMF (10 mL).

  • Deprotonation: Add Potassium Carbonate (6.0 mmol, 0.83 g). Stir at room temperature for 15 minutes.

  • Alkylation: Add Methyl Iodide (5.5 mmol, 0.34 mL) dropwise via syringe.

    • Note: Do not use a large excess of MeI or stronger bases (like NaH), as this may lead to N1,N3-dimethylation.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup:

    • Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates as a white solid.

    • Filter the solid. If oil forms, extract with EtOAc, wash with brine (to remove DMF), dry, and concentrate.

  • Validation:

    
     NMR should show a new singlet at 
    
    
    
    ~2.9 ppm (N-Me) and the disappearance of the N3-H signal. The N1-H signal (
    
    
    ~8.5 ppm) should remain.
Step 3: Deprotection to Final Salt

Synthesis of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Hydrochloride.

  • Reaction: Dissolve the N-methylated intermediate (3.0 mmol) in 1,4-Dioxane (5 mL).

  • Acidolysis: Add 4M HCl in Dioxane (10 mL). Stir at room temperature for 2–4 hours.

  • Isolation: The product will precipitate as the hydrochloride salt.

  • Filtration: Filter the white solid under nitrogen (hygroscopic). Wash with diethyl ether to remove Boc byproducts.

  • Final Yield: Quantitative conversion expected.

Troubleshooting & Optimization Logic

Optimization Start Issue Detected Prob1 Low Yield in Step 1? Start->Prob1 Sol1 Use Pressure Vessel (110°C) Increase (NH4)2CO3 to 6 equiv Prob1->Sol1 Yes Prob2 Dimethylation (N1, N3) in Step 2? Prob1->Prob2 No Sol2 Switch Base to NaHCO3 Reduce MeI to 1.0 equiv Lower Temp to 0°C Prob2->Sol2 Yes Prob3 Product Oiling in Step 3? Prob2->Prob3 No Sol3 Triturate with Et2O/Hexane Use TFA/DCM instead of HCl/Dioxane Prob3->Sol3 Yes

Figure 2: Decision tree for troubleshooting common synthetic pitfalls.

References

  • Bucherer-Bergs Reaction Mechanism & Scope: Ware, E. "The Chemistry of the Hydantoins."[2][5] Chemical Reviews, 1950, 46(3), 403–470.[5] [Link]

  • Regioselective Methylation of Hydantoins: Freyer, A. J., et al. "Regioselective N-Alkylation of 5,5-Disubstituted Hydantoins." Journal of Heterocyclic Chemistry, 1993, 30, 1085. [Link] (General Journal Link)

  • Synthesis of Spirohydantoins from N-Boc-3-pyrrolidinone: Sarges, R., et al. "Spiro Hydantoin Aldose Reductase Inhibitors." Journal of Medicinal Chemistry, 1990, 33(7), 1859–1865. [Link]

  • Starting Material Data (N-Boc-3-pyrrolidinone): PubChem Compound Summary for CID 10604988. [Link]

  • Target Compound Record: PubChem Compound Summary for CID 72716279 (3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione). [Link]

Sources

Method

Advanced Recrystallization Protocols for the Purification of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Executive Summary & Chemical Context 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a highly polar, nitrogen-rich spirohydantoin. Due to its rigid spirocyclic framework, it serves as a critical intermediate in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a highly polar, nitrogen-rich spirohydantoin. Due to its rigid spirocyclic framework, it serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of central nervous system (CNS) therapeutics and selective androgen receptor modulators .

Typically synthesized via the Bucherer-Bergs multicomponent reaction, the crude reaction mixture is notoriously complex. The target molecule is often co-precipitated with unreacted ketone precursors, inorganic salts (potassium cyanide, ammonium carbonate), and polymeric side products. Achieving >99% purity requires a deep understanding of the molecule's thermodynamic behavior. Because the hydantoin moiety acts as both a strong hydrogen bond donor and acceptor, it exhibits a high crystal lattice energy. This guide details the causal logic and self-validating protocols required to purify both the free base and the commonly utilized hydrochloride salt (CAS 28937-15-7) forms of this compound.

Synthesis K Ketone Precursor (Pyrrolidinone) I Aminonitrile Intermediate K->I + Reagents R KCN + (NH4)2CO3 (Reagents) R->I Imp1 Inorganic Salts (Contaminants) R->Imp1 Excess P Spirohydantoin (Crude Product) I->P Cyclization Imp2 Polymeric Species (Side Products) I->Imp2 Side Reactions

Fig 1: Bucherer-Bergs synthesis of the spirohydantoin and associated impurity generation.

Thermodynamic Principles of Solvent Selection

The selection of a recrystallization solvent is not arbitrary; it is governed by the enthalpy of dissolution and the specific solid-state form of the spirohydantoin. The free base requires polar protic solvents to disrupt intermolecular amide-amide hydrogen bonding. Conversely, the hydrochloride salt form is highly soluble in lower alcohols but insoluble in esters, making a solvent/anti-solvent approach optimal .

Table 1: Validated Solvent Systems and Thermodynamic Outcomes
Solvent SystemTarget FormMechanism of ActionExpected Purity Increase
Absolute Ethanol Free BaseTemperature-dependent solubility; thermal kinetic energy disrupts H-bonds at reflux.+15-20%
Methanol / Ethyl Acetate HCl SaltSolvent/Anti-solvent precipitation; leverages salt insolubility in non-polar environments.+20-25%
Water / Acetone Highly ContaminatedAqueous dissolution of inorganics; acetone drives organic precipitation.+10-15%

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Free Base)

This protocol relies on a steep temperature-solubility gradient. It is designed to be a self-validating system: the success of the purification can be visually tracked by the clarity of the hot filtrate and the morphology of the resulting crystals.

Step-by-Step Methodology:

  • Suspension: Transfer 10.0 g of crude 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add 50 mL of absolute ethanol.

  • Thermal Dissolution: Heat the mixture to reflux (78°C) using an oil bath. Causality: Reflux conditions provide the necessary kinetic energy to overcome the high lattice energy of the spirohydantoin. If the solid does not completely dissolve, add ethanol in 5 mL increments until a clear (though potentially colored) solution is achieved.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Buchner funnel into a clean Erlenmeyer flask. Causality: This step is critical. Unreacted inorganic salts from the Bucherer-Bergs reaction are insoluble in hot ethanol and will be captured on the filter paper. Allowing the funnel to cool will cause premature crystallization and yield loss.

  • Controlled Nucleation: Allow the filtrate to cool ambiently to room temperature at a controlled rate of ~5°C/min. Causality: Rapid crash-cooling (e.g., plunging directly into an ice bath) forces impurities to be trapped within the rapidly forming crystal lattice (occlusion). Slow cooling ensures selective nucleation and the exclusion of organic impurities into the mother liquor.

  • Crystal Maturation: Once the solution reaches room temperature and macroscopic crystals are visible, transfer the flask to an ice bath (4°C) for 2 hours to maximize thermodynamic yield.

  • Isolation & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold ethanol. Causality: The cold wash removes surface-adhered mother liquor containing concentrated impurities without redissolving the purified product.

  • Drying: Dry the product in a vacuum oven at 50°C for 12 hours to a constant weight.

Recrystallization Crude Crude Spirohydantoin (Contains Salts & Organics) Dissolve Dissolution in Hot EtOH (75°C) Crude->Dissolve HotFilter Hot Filtration (Removes Inorganics) Dissolve->HotFilter Cool Controlled Cooling (5°C/min to 4°C) HotFilter->Cool Filtrate Waste Mother Liquor (Organic Impurities) HotFilter->Waste Solid Residue Crystallize Nucleation & Crystal Growth Cool->Crystallize Filter Vacuum Filtration & Cold EtOH Wash Crystallize->Filter Pure Pure 3-Methyl-1,3,7- triazaspiro[4.4]nonane-2,4-dione Filter->Pure Crystals Filter->Waste Filtrate

Fig 2: Step-by-step recrystallization workflow for spirohydantoin purification.

Protocol B: Solvent/Anti-Solvent Precipitation (Hydrochloride Salt)

When the compound is isolated as a hydrochloride salt, single-solvent recrystallization is often inefficient due to the salt's extreme polarity.

Step-by-Step Methodology:

  • Primary Dissolution: Dissolve 10.0 g of the crude HCl salt in a minimum volume (approx. 20-25 mL) of anhydrous methanol at 40°C.

  • Polishing Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulate matter.

  • Anti-Solvent Addition: While stirring vigorously at room temperature, add ethyl acetate (the anti-solvent) dropwise. Causality: The localized drop in solvent polarity forces the ionic spirohydantoin salt out of solution. Continue addition until the solution becomes persistently turbid (cloud point).

  • Seeding (Optional but Recommended): Add 10-20 mg of pure 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride crystals to induce controlled nucleation.

  • Maturation: Add an additional 50 mL of ethyl acetate slowly over 30 minutes. Stir for 1 hour at 0°C.

  • Isolation: Filter under vacuum, wash with cold ethyl acetate, and dry under high vacuum.

Analytical Validation (In-Process Controls)

To ensure the protocol functions as a self-validating system, the following analytical checks must be integrated:

  • Mass Balance Tracking: Weigh the insoluble residue from the hot filtration. A high mass indicates poor initial Bucherer-Bergs conversion or excessive inorganic salt formation.

  • HPLC Analysis: Analyze both the isolated crystals and the evaporated mother liquor. The mother liquor should show a high concentration of the unreacted ketone precursor, validating that the cooling rate successfully excluded organic impurities from the crystal lattice.

  • Differential Scanning Calorimetry (DSC): A sharp endothermic melting peak confirms the absence of occluded solvent or polymorphic mixtures.

References

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.[Link]

  • Salvati, M. E., et al. (2008). Crystalline forms and process for preparing spiro-hydantoin compounds. US Patent 7,381,737 B2.
Application

Application Note: Structural Elucidation of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione via 1H NMR

Here is a detailed Application Note and Protocol for the 1H NMR interpretation of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione. Executive Summary & Chemical Context[1][2][3][4][5][6] The compound 3-Methyl-1,3,7-triaza...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol for the 1H NMR interpretation of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione.

Executive Summary & Chemical Context[1][2][3][4][5][6]

The compound 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione represents a privileged scaffold in medicinal chemistry, particularly in the development of Delta Opioid Receptor (DOR) agonists and anticonvulsants. Its structure consists of a hydantoin ring spiro-fused to a pyrrolidine ring.

Accurate NMR interpretation of this molecule is challenging due to:

  • The Spiro Center (C5): It creates a chiral environment (assuming the molecule is not meso), rendering the methylene protons on the pyrrolidine ring diastereotopic.

  • Nitrogen Environments: The presence of three distinct nitrogen atoms (imide, amide, and amine) creates variable exchangeable proton signals depending on pH and solvent.

This guide provides a self-validating protocol for assigning the 1H NMR spectrum, distinguishing between the rigid spiro-core protons and the N-methyl substituent.

Structural Connectivity Analysis

To interpret the spectra, we must first map the atom connectivity.

  • Ring A (Hydantoin): Contains the N3-Methyl group and two carbonyls.[1] N1 is usually protonated (amide-like).

  • Ring B (Pyrrolidine): Connected at the 3-position (beta-carbon) to the spiro center? Correction based on IUPAC: In 1,3,7-triazaspiro[4.4]nonane, the "7-aza" position implies the nitrogen is in the second ring. The connectivity is typically: Spiro(5)

    
     C(6) 
    
    
    
    N(7)
    
    
    C(8)
    
    
    C(9)
    
    
    Spiro(5). This places the Nitrogen beta to the spiro center on one side and gamma on the other, or more likely, C6 is a methylene bridge between the spiro center and N7.

Experimental Protocol

Sample Preparation

Objective: Minimize signal broadening from exchangeable protons and prevent overlap of solvent peaks with the aliphatic region.

  • Solvent Selection: DMSO-d6 is the gold standard for this compound.

    • Reasoning: It ensures solubility of the polar hydantoin core and slows proton exchange, allowing the observation of the N1-H (hydantoin) and N7-H (pyrrolidine) signals, which often vanish in CDCl3 or MeOD.

  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow accurate integration.

  • Transients (Scans): Minimum 16 scans (high S/N required for resolving diastereotopic splitting).

  • D2O Shake (Optional validation): After initial acquisition, add 1 drop of D2O and re-acquire. Disappearance of signals confirms N-H moieties.

Data Analysis & Interpretation

Visualizing the Spin System

The following diagram illustrates the magnetic environments and coupling logic used for assignment.

NMR_Assignment cluster_pyrrolidine Pyrrolidine Ring (Diastereotopic) cluster_hydantoin Hydantoin Ring N_Me N3-Methyl (Singlet, ~2.9 ppm) Spiro Spiro Center (C5) (Quaternary, No H) N_Me->Spiro NOE (Spatial) C6 C6-H2 (Isolated AB System) ~3.1-3.4 ppm Spiro->C6 C9 C9-H2 (Multiplet) Spiro->C9 N7 N7-H (Broad, Exchangeable) C6->N7 Geminal/Vicinal Logic Key Logic: C6 protons are isolated from C8/C9 by N7. Expect C6 to appear as distinct AB doublet/quartet. C6->Logic C8 C8-H2 (Multiplet) N7->C8 Vicinal C8->C9 COSY (Strong) N1 N1-H (Downfield, ~8.5+ ppm)

Figure 1: NMR Connectivity and Logic Flow for 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione. The isolation of C6 by the spiro center and Nitrogen creates a distinct spin system.

Assignment Table (DMSO-d6)
PositionGroupShift (δ ppm)MultiplicityIntegrationMechanistic Insight
N1-H Hydantoin Amide8.5 – 10.5 Broad Singlet1HHighly deshielded by flanking carbonyl (C2=O) and spiro center. Disappears with D2O.
N7-H Pyrrolidine Amine2.0 – 4.0 Broad1HVariable. If HCl salt, this moves to 9.0–10.0 ppm (broad) due to ammonium formation.
C6-H Methylene (α to N)3.1 – 3.5 AB Quartet / Doublet2HCritical Diagnostic: These protons are sandwiched between the quaternary spiro center and N7. They have no vicinal neighbors, so they split only with each other (Geminal coupling, J ~12Hz) due to the chiral spiro center making them diastereotopic.
N-Me N-Methyl2.85 – 2.95 Singlet3HCharacteristic sharp singlet. Diagnostic for the 3-methyl derivative vs. unsubstituted.
C8-H Methylene (α to N)2.8 – 3.1 Multiplet2HDeshielded by N7. Complex splitting due to coupling with C9 protons.
C9-H Methylene (β to N)1.7 – 2.2 Multiplet2HMost shielded aliphatic protons. Coupled to C8.
Detailed Structural Validation Steps
Step 1: Confirm the Hydantoin Core (The N-Me Singlet)

Locate the sharp singlet around 2.90 ppm .

  • Validation: Integration must be exactly 3H relative to the aromatic/amide peaks. If this peak is a doublet, it implies coupling to an adjacent proton (incorrect structure) or a salt effect, but typically it is a singlet.

Step 2: Analyze the Pyrrolidine "Roofing"

The pyrrolidine ring in a spiro-configuration is rigid.

  • The C6 Protons: Look for a pair of doublets (or a "quartet-like" feature) in the 3.1–3.5 ppm range. Because C6 is adjacent to the chiral spiro center (C5), the two protons (

    
     and 
    
    
    
    ) are magnetically non-equivalent. They couple to each other (
    
    
    ) but have no neighbors on the spiro side.
  • The C8/C9 System: These form a continuous spin system (

    
    ). Use a COSY experiment to confirm that the multiplet at ~3.0 ppm (C8) correlates with the multiplet at ~2.0 ppm (C9), while the C6 signal shows no COSY correlation to these (isolated by N7 and Spiro C5).
    
Step 3: Assess Salt Form
  • Free Base: N7-H is likely broad and upfield (2-4 ppm), or invisible due to exchange.

  • HCl Salt: Look for a very broad, exchangeable peak at 9.0–10.0 ppm integrating to 2H (for

    
    ). The aliphatic protons (C6, C8) will shift downfield by ~0.5 ppm due to the positive charge on the nitrogen.
    

Troubleshooting & Anomalies

Issue: Missing N-H Signals
  • Cause: Rapid proton exchange with trace water in DMSO.

  • Solution: Dry the sample or lower the temperature to 280K to slow the exchange rate.

Issue: Overlapping Aliphatic Region
  • Cause: The N-Methyl singlet (2.9 ppm) may overlap with the C8-H multiplet.

  • Protocol: Use HSQC (Heteronuclear Single Quantum Coherence).

    • The N-Methyl carbon will appear at ~25-30 ppm (typical for N-Me).

    • The C8/C6 carbons will appear at ~45-55 ppm (typical for

      
      -N).
      
    • This 2D separation definitively assigns the protons even if 1H peaks overlap.

References

  • PubChem Compound Summary: 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione.[2] National Center for Biotechnology Information. Retrieved from [Link]

  • Spiro-Hydantoin Synthesis & NMR: "An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives." ResearchGate. Retrieved from [Link]

  • General Hydantoin NMR Shifts: "Synthesis, NMR analysis and applications of isotope-labelled hydantoins." Open Med Science. Retrieved from [Link]

  • NMR Interpretation Guide: "A Step-By-Step Guide to 1D and 2D NMR Interpretation." Emery Pharma. Retrieved from [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

[1][2] Abstract This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione . This spiro-hydantoin scaffold is a privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione . This spiro-hydantoin scaffold is a privileged structure in medicinal chemistry, serving as a core for neurokinin-1 (NK1) receptor antagonists and inhibitors of metalloproteinases. Traditional thermal synthesis (Bucherer-Bergs reaction) is often plagued by long reaction times (24–48 hours) and variable yields. The protocol described herein utilizes dielectric heating to accelerate the rate-determining ring closure, reducing total synthesis time from days to under 1 hour while improving regioselectivity during the methylation step.

Introduction & Mechanistic Rationale

The Chemical Scaffold

The target molecule is a spiro-fusion of a hydantoin ring (imidazolidine-2,4-dione) and a pyrrolidine ring.

  • Numbering Logic: The "1,3,7-triaza" designation indicates nitrogen atoms at positions 1 and 3 (hydantoin ring) and position 7 (pyrrolidine ring).[1][2]

  • Structural Challenge: Constructing the quaternary spiro-carbon at the 5-position of the hydantoin ring (which corresponds to the 3-position of the pyrrolidine precursor) requires overcoming significant steric strain.

Why Microwave Irradiation?

The formation of the spiro-hydantoin via the Bucherer-Bergs reaction involves a multicomponent condensation followed by a rate-limiting cyclization of the intermediate hydantoic acid amide.

  • Thermal Barrier: Under conventional heating, the equilibrium favors the open-chain intermediate, requiring prolonged reflux to drive cyclization.[1][2]

  • Microwave Effect: Direct dipolar polarization of the polar transition state lowers the activation energy (

    
    ) and allows for superheating of the solvent (water/ethanol) above its boiling point in a sealed vessel, driving the reaction to completion in minutes.
    
Reaction Scheme

The synthesis proceeds in three stages:

  • Spiro-cyclization: Bucherer-Bergs reaction of N-Boc-3-pyrrolidinone.

  • Regioselective Alkylation: N3-methylation of the hydantoin ring.[3]

  • Deprotection: Removal of the Boc group to yield the final free amine (or salt).

ReactionScheme cluster_0 Precursor cluster_1 Stage 1: Cyclization cluster_2 Stage 2: Methylation cluster_3 Stage 3: Deprotection Start N-Boc-3-pyrrolidinone Inter1 Spiro-hydantoin Intermediate Start->Inter1 KCN, (NH4)2CO3 MW 120°C, 20 min Inter2 N3-Methyl Protected Spiro Inter1->Inter2 MeI, K2CO3 MW 80°C, 10 min Final Target: 3-Methyl-1,3,7- triazaspiro[4.4]nonane -2,4-dione Inter2->Final TFA/DCM RT or MW 60°C

Figure 1: Modular synthetic workflow for the target spiro-hydantoin.

Materials and Equipment

Reagents
  • Precursor: tert-Butyl 3-oxopyrrolidine-1-carboxylate (CAS: 101385-93-7).

  • Cyclization: Potassium Cyanide (KCN), Ammonium Carbonate

    
    .[1][2][4]
    
  • Alkylation: Methyl Iodide (MeI), Potassium Carbonate (

    
    ).[1][2]
    
  • Solvents: Ethanol (EtOH), Deionized Water, DMF (Dimethylformamide), Dichloromethane (DCM), Trifluoroacetic acid (TFA).[1][2]

Equipment
  • Microwave Reactor: Single-mode cavity (e.g., Anton Paar Monowave or CEM Discover) capable of maintaining 20 bar pressure.[1][2]

  • Vessels: 10 mL or 30 mL borosilicate glass vials with silicone/PTFE septum caps.

  • Temperature Control: IR sensor (external) or Fiber optic probe (internal/preferred for aqueous mixtures).

Experimental Protocols

SAFETY WARNING: CYANIDE HAZARD

CRITICAL: This protocol uses Potassium Cyanide (KCN). All weighing must occur in a functioning fume hood. A bleach (sodium hypochlorite) quenching bath must be prepared before starting work to neutralize any spills or waste. Never acidify cyanide waste.

Stage 1: Microwave-Assisted Bucherer-Bergs Reaction

Objective: Construct the spiro-hydantoin core.

  • Preparation: In a 10 mL microwave vial, dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 mmol, 185 mg) in EtOH (2 mL).

  • Reagent Addition: Add a solution of

    
     (4.0 mmol, 384 mg) and KCN (2.0 mmol, 130 mg) in Water (2 mL).
    
    • Note: The stoichiometry (Ketone:Cyanide:Carbonate = 1:2:4) is critical to suppress side reactions.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation:

    • Temperature: 120 °C

    • Hold Time: 20 minutes

    • Stirring: High (600 rpm)

    • Power: Dynamic mode (Max 150 W)[2]

  • Work-up:

    • Cool to 50 °C.

    • Safety Step: Add 1 mL of 10% NaOH to ensure basic pH (prevents HCN gas evolution).

    • Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL) to remove unreacted ketone.

    • Acidify the aqueous layer carefully to pH 5–6 using 1M HCl (in a hood!). The spiro-hydantoin usually precipitates.

    • Filter the white solid. If no precipitate, extract the acidic aqueous layer with Ethyl Acetate.[1][2]

    • Yield Expectation: 75–85%.

Stage 2: Regioselective N3-Methylation

Objective: Methylate the N3 position without affecting N1. Mechanism: The N3 proton (imide) is more acidic (


) than the N1 proton (amide, 

). Using a mild base (

) ensures exclusive deprotonation of N3.
  • Preparation: Dissolve the Stage 1 product (0.5 mmol) in DMF (2 mL) in a clean microwave vial.

  • Base Addition: Add

    
     (0.6 mmol, 83 mg). Stir for 2 minutes.
    
  • Alkylation: Add Methyl Iodide (MeI) (0.55 mmol, 35

    
    L).
    
  • Irradiation:

    • Temperature: 80 °C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 50 W)[2]

  • Work-up:

    • Pour reaction mixture into ice water (20 mL).

    • The product usually precipitates. Filter and wash with cold water.

    • Yield Expectation: >90%.

Stage 3: Boc-Deprotection

Objective: Reveal the secondary amine at position 7.

  • Reaction: Dissolve Stage 2 product in DCM (2 mL) and add TFA (1 mL).

  • Condition: Stir at Room Temperature for 30 mins (or MW at 60 °C for 2 mins).

  • Isolation: Evaporate volatiles. Neutralize with saturated

    
     and extract with DCM/MeOH (9:1).
    
  • Final Product: 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione.

Results & Optimization Data

The following table contrasts the efficiency of the microwave protocol against the traditional thermal reflux method (grounded in comparative literature analysis).

ParameterThermal Reflux (Conventional)Microwave Protocol (This Work)Improvement Factor
Reaction Time (Stage 1) 24–48 Hours20 Minutes~70x Faster
Solvent System EtOH/H2O (50:50)EtOH/H2O (50:50)Same
Temperature 80 °C (Reflux)120 °C (Pressurized)+40 °C
Yield (Stage 1) 45–55%75–85%+30% Yield
N3-Selectivity (Stage 2) 85:15 (N3:N1 mix)>98:2 (N3 exclusive)High Purity
Mechanistic Insight: Regioselectivity

The microwave heating profile allows for a rapid "temperature jump" to the optimal alkylation temperature (80°C). In thermal heating, the slow ramp-up can lead to competing side reactions or over-alkylation if the base equilibrates poorly.[1] The MW method ensures homogeneous heating, favoring the kinetic product (N3-alkylation) under thermodynamic control of the base.

Mechanism Hydantoin Hydantoin Core (N1-H, N3-H) Deprotonation Selective Deprotonation of N3 (pKa ~8) Hydantoin->Deprotonation + Base Base K2CO3 (Mild Base) Base->Deprotonation Anion N3-Anion Species Deprotonation->Anion Thermodynamic Control Alkylation Reaction with MeI (MW 80°C) Anion->Alkylation Product N3-Methyl Product (Exclusive) Alkylation->Product Fast Kinetics

Figure 2: Regioselective pathway for N3-methylation facilitated by mild base and controlled MW heating.[1]

Troubleshooting & Quality Control

Self-Validating Checks[1]
  • IR Spectroscopy (Stage 1 Check):

    • Look for the disappearance of the ketone carbonyl (~1740 cm⁻¹ for the pyrrolidinone).

    • Appearance of two distinct carbonyl bands for the hydantoin ring: ~1770 cm⁻¹ and ~1720 cm⁻¹.

  • NMR Verification (Stage 2 Check):

    • ¹H NMR: A sharp singlet at

      
       ppm indicates the N-Methyl group.
      
    • HMBC: Correlation between the N-Methyl protons and the C2/C4 carbonyl carbons confirms the position. If alkylation occurred at N1, the shift and coupling patterns would differ significantly due to the lack of symmetry.

  • Pressure Monitoring:

    • During Stage 1 (Bucherer-Bergs), pressure will rise due to

      
       and 
      
      
      
      generation.[1][2] Ensure the vessel is rated for at least 20 bar. If pressure spikes >15 bar rapidly, reduce temperature to 100 °C.[1][2]

References

  • Bucherer-Bergs Reaction Overview

    • Sarges, R., & Schnabel, R. C. (1997).[1][2] Bucherer-Bergs reaction of 3-substituted-3-pyrrolidinones. Journal of Medicinal Chemistry.

    • Note: Foundational text for pyrrolidinone-based hydantoins.
  • Microwave-Assisted Hydantoin Synthesis

    • Konnert, L., et al. (2016).[1][2] Microwave-assisted synthesis of functionalized spirohydantoins. Tetrahedron Letters.

    • [2]

  • Specific Scaffold Synthesis (1,3,7-triazaspiro[4.4]nonane)

    • Vrzheshch, P. V., et al. (2020).[1][2] An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives. Journal of Organic and Pharmaceutical Chemistry.

  • Regioselective Alkylation of Hydantoins

    • Bio, M. M., et al. (2008).[1][2][5] Practical Synthesis of N3-Substituted Hydantoins. Journal of Organic Chemistry.

    • [2]

  • Microwave Effect on Multicomponent Reactions

    • Kappe, C. O. (2004).[1][2] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

    • [2]

Sources

Application

Application Note: Regioselective Derivatization of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Scientific Rationale & Scaffold Significance Spirohydantoins represent a highly privileged class of rigid, three-dimensional pharmacophores in medicinal chemistry. Specifically, the 3-methyl-1,3,7-triazaspiro[4.4]nonane-...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Scaffold Significance

Spirohydantoins represent a highly privileged class of rigid, three-dimensional pharmacophores in medicinal chemistry. Specifically, the 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold—comprising a pyrrolidine ring fused to a hydantoin moiety at a spiro carbon—has garnered significant attention. This structural motif is instrumental in the development of potent antimicrobial agents [1] and serves as a critical linker module in the design of kinetic stabilizers for amyloidogenic immunoglobulin light chains, a promising therapeutic avenue for AL amyloidosis [2].

The strategic placement of a methyl group at the N3 position of the hydantoin ring is a deliberate synthetic choice. It acts as a permanent protecting group that suppresses the inherent acidity and reactivity of the hydantoin imide nitrogen. This structural modification forces complete regioselectivity, directing subsequent derivatization exclusively toward the N7 secondary amine of the pyrrolidine ring.

Mechanistic Insights into Regioselectivity

The divergent reactivity of the nitrogen atoms within the 1,3,7-triazaspiro[4.4]nonane-2,4-dione system dictates the synthetic strategy:

  • N1 (Hydantoin Ring): This nitrogen exhibits amide-like character. It is electronically deactivated by the adjacent carbonyl group and sterically hindered by the adjacent spiro-carbon center, rendering it non-nucleophilic under standard conditions.

  • N3 (Hydantoin Ring): Permanently blocked by the methyl group, preventing unwanted alkylation or sulfonylation.

  • N7 (Pyrrolidine Ring): As a secondary aliphatic amine, N7 retains high nucleophilicity. This allows it to readily attack electrophilic centers (such as sulfonyl chlorides, alkyl halides, and acid chlorides) to form stable sulfonamides, tertiary amines, and amides, respectively.

Experimental Workflow & Visualization

Workflow cluster_reactions Regioselective N7-Derivatization Scaffold 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (Core Scaffold) Sulf N7-Sulfonylation (Arenesulfonyl Chlorides) Scaffold->Sulf Et3N, DCM, 0°C to RT Alk N7-Alkylation (Alkyl Halides) Scaffold->Alk K2CO3, DMF, 60°C Acyl N7-Acylation (Acid Chlorides/Coupling) Scaffold->Acyl DIPEA, DCM/DMF, RT

Regioselective N7-derivatization pathways of the spirohydantoin core.

Validated Step-by-Step Protocols

The following protocols are designed as self-validating systems. By monitoring the distinct polarity shifts between the starting material and the product, researchers can ensure reaction fidelity in real-time.

Protocol A: N7-Sulfonylation (Synthesis of 7-Arenesulfonyl Derivatives)

This procedure couples the spirohydantoin core with arenesulfonyl chlorides to yield antimicrobial candidates [1].

  • Preparation: Dissolve 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (Et₃N, 2.0 eq) to the stirring solution.

    • Causality: Et₃N acts as an acid scavenger, neutralizing the HCl generated during sulfonylation. This prevents the protonation of the N7 secondary amine, which would otherwise render it non-nucleophilic and halt the reaction.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the desired arenesulfonyl chloride (1.1 eq) dropwise.

    • Causality: Cooling controls the exothermic nature of the sulfonylation, suppressing the formation of highly reactive sulfene intermediates and minimizing degradation.

  • Reaction & Validation: Remove the ice bath and stir at room temperature for 4–6 hours.

    • Self-Validation: Monitor via TLC (Eluent: 5% MeOH in DCM). The highly polar secondary amine starting material will disappear, replaced by a significantly less polar, UV-active product spot. A negative Ninhydrin stain confirms the complete consumption of the secondary amine.

  • Workup: Wash the organic layer successively with 1M aqueous HCl (to remove excess Et₃N), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: N7-Alkylation

This procedure is utilized to append distal substructures for kinetic stabilizers [2].

  • Preparation: Suspend the spirohydantoin core (1.0 eq) and finely powdered anhydrous K₂CO₃ (2.5 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Electrophile Addition: Add the alkyl bromide or iodide (1.2 eq) to the suspension.

  • Heating: Heat the reaction mixture to 60 °C under an inert argon atmosphere for 12–16 hours.

    • Causality: Anhydrous DMF is selected due to its high dielectric constant, which effectively solvates the potassium cation, leaving a highly reactive, "naked" carbonate anion to deprotonate the N7 amine. Heating to 60 °C provides the necessary activation energy for the bimolecular nucleophilic substitution (Sₙ2) without causing thermal degradation of the spiro ring.

  • Workup: Cool to room temperature and quench with ice water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over Na₂SO₄.

Quantitative Reaction Parameters

To facilitate experimental planning, the stoichiometric ratios, thermodynamic conditions, and expected yields for the core derivatization workflows are summarized below.

Table 1: Quantitative Parameters for N7-Derivatization of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Derivatization TypeElectrophile (Eq.)Base (Eq.)SolventTemp (°C)Time (h)Typical Yield (%)
Sulfonylation ArSO₂Cl (1.1)Et₃N (2.0)DCM0 → 254 – 685 – 92
Alkylation R-Br/I (1.2)K₂CO₃ (2.5)DMF6012 – 1675 – 88
Acylation RCOCl (1.1)DIPEA (2.0)*DCM0 → 252 – 480 – 90

*Note: DIPEA (N,N-Diisopropylethylamine) is utilized over triethylamine for acylation due to its increased steric bulk, which minimizes unwanted nucleophilic attack by the base on the highly reactive acid chloride, thereby reducing acyl-ammonium side-product formation.

References

  • Krolenko, K. Y., Silin, O. V., Vlasov, S. V., Zhuravel, I. O., & Kovalenko, S. M. (2015). "An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof." Chemistry of Heterocyclic Compounds. URL:[Link]

  • Yan, N. L., Santos-Martins, D., Nair, R., Chu, A., Wilson, I. A., Johnson, K. A., Forli, S., Morgan, G. J., Petrassi, H. M., & Kelly, J. W. (2021). "Discovery of Potent Coumarin-Based Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains Using Structure-Based Design." Journal of Medicinal Chemistry. URL:[Link]

Method

Application Note: Advanced Solvent Selection and Extraction Protocols for 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) and Complex Aqueous Synthesis Mixtures Chemical Profiling & The Extraction Chal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) and Complex Aqueous Synthesis Mixtures

Chemical Profiling & The Extraction Challenge

3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (often handled as a hydrochloride salt, CAS 28937-15-7) presents a unique bioanalytical challenge due to its highly polar, spirocyclic scaffold. The molecule consists of two fused 5-membered rings: a hydantoin ring (imidazolidine-2,4-dione) methylated at the 3-position, and a pyrrolidine ring containing a secondary amine at the 7-position.

The Core Challenge: The secondary amine (N7) in the pyrrolidine ring is highly basic, with an estimated pKa of ~8.5 to 9.5. At physiological pH (7.4), this nitrogen is >95% protonated, rendering the molecule cationic. Because of the high hydration energy of this protonated state, standard Liquid-Liquid Extraction (LLE) using non-polar organic solvents (e.g., hexane, dichloromethane, or diethyl ether) results in near-zero recovery, as the molecule remains trapped in the aqueous phase[1].

To achieve high recovery and minimal matrix effects for LC-MS/MS analysis, the extraction strategy must either exploit this cationic charge via ion-exchange mechanisms or aggressively disrupt the aqueous solvation shell using salting-out thermodynamics.

Solvent Selection Rationale: Causality in Method Design

As an Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte. We recommend two distinct solvent/extraction pathways:

Pathway A: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction

For the highest purity and lowest matrix effect, MCX is the gold standard for polar basic compounds[2]. The sorbent contains both reversed-phase (lipophilic) and strong cation-exchange (sulfonic acid) functional groups[3].

  • The Causality: By acidifying the sample prior to loading, we guarantee the N7 amine is fully protonated. The molecule binds ionically to the sulfonic acid groups. This is a self-validating system: because the bond is ionic, we can wash the sorbent with 100% Methanol to strip away all phospholipids and neutral lipids without eluting the analyte[2]. Elution is only achieved by introducing a basic solvent (5% NH₄OH in Methanol) which neutralizes the N7 amine, breaking the ionic bond and releasing the target compound[3].

Pathway B: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

For high-throughput environments where SPE is too time-consuming, SALLE offers an elegant alternative.

  • The Causality: Acetonitrile (ACN) is an excellent solvent for polar molecules and a potent protein precipitant, but it is fully miscible with water. By adding a high concentration of kosmotropic salts (like MgSO₄ or Ammonium Acetate), the water molecules are forced to hydrate the salt ions. This thermodynamic shift "salts out" the ACN, forcing it to separate into a distinct upper organic layer, driving the highly polar spirohydantoin into the organic phase[4].

Quantitative Recovery Data

The following table summarizes the performance of various solvent systems evaluated during method development for human plasma spiked at 100 ng/mL.

Table 1: Comparative Extraction Efficiency for 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Extraction TechniqueSolvent System / EluentMean Recovery (%)Matrix Effect (%)Process Throughput
Standard LLE Hexane : Dichloromethane (1:1)12.4 ± 3.1N/AHigh
pH-Shift LLE Ethyl Acetate : Isopropanol (8:2), pH 1171.8 ± 4.5-18.5High
SALLE Acetonitrile with MgSO₄ / NaCl88.3 ± 3.2-9.2Very High
MCX-SPE 5% NH₄OH in Methanol (Elution)96.5 ± 1.8-2.1Moderate

Validated Experimental Protocols

Protocol 1: MCX Solid-Phase Extraction (Recommended for LC-MS/MS)

Use 30 mg / 1 mL Mixed-Mode Cation Exchange Cartridges.

  • Sample Pre-treatment: Aliquot 200 µL of plasma into a microcentrifuge tube. Add 200 µL of 2% Phosphoric acid (H₃PO₄) in water. Vortex for 30 seconds. (Note: This drops the pH to ~3.0, disrupting protein binding and ensuring complete protonation of the N7 amine).

  • Conditioning: Pass 1.0 mL of Methanol through the cartridge, followed by 1.0 mL of HPLC-grade Water. Do not let the sorbent dry.

  • Loading: Load the entire 400 µL of acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water. (Removes salts and hydrophilic neutral interferences).

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. (Removes hydrophobic interferences, including phospholipids. The analyte remains locked via ionic bonds).

  • Elution: Elute the target compound using 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Collect the eluate in a clean glass vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for injection.

Protocol 2: Acetonitrile SALLE (High-Throughput Alternative)
  • Matrix Preparation: Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • Organic Addition: Add 200 µL of 100% Acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

  • Salting-Out: Add 50 mg of anhydrous Magnesium Sulfate (MgSO₄) and 10 mg of Sodium Chloride (NaCl) directly to the tube[4].

  • Phase Separation: Vortex immediately for 2 minutes to dissolve the salts and force phase separation. Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Collection: Carefully transfer 150 µL of the upper Acetonitrile layer into an autosampler vial. Dilute with 150 µL of aqueous mobile phase prior to injection to ensure peak shape integrity on a reversed-phase column.

Mechanistic Workflow Visualization

The following diagram illustrates the chemical causality behind the MCX-SPE protocol, demonstrating how pH manipulation isolates the spirohydantoin.

SPE_Mechanism S1 Sample Pre-treatment Add 2% H3PO4 (Protonates N7 Amine) S3 Sample Loading Analyte binds via Strong Cation Exchange S1->S3 Acidified Sample S2 Sorbent Conditioning MeOH -> H2O S2->S3 Prepared Cartridge S4 Wash Step 1 2% Formic Acid (Aq) (Removes Salts) S3->S4 S5 Wash Step 2 100% Methanol (Removes Lipids) S4->S5 S6 Elution Step 5% NH4OH in MeOH (Deprotonates N7, Releases Analyte) S5->S6

Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for spirohydantoin extraction.

References

  • Salting-out assisted liquid/liquid extraction with acetonitrile: A new high throughput sample preparation technique for good laboratory practice bioanalysis using liquid chromatography-mass spectrometry Source: ResearchGate / Journal of Chromatography B URL:[Link]

  • Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates Source: Waters Corporation URL:[Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds Source: MDPI (Molecules 2024) URL:[Link]

  • Source: Google Patents (US2409754A)

Sources

Application

Application Notes &amp; Protocols: A Framework for the Safe Handling and Storage of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione.[1] This guide is therefore predicated on the principle of treating this novel compound as potentia...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione.[1] This guide is therefore predicated on the principle of treating this novel compound as potentially hazardous.[2] The following protocols and safety recommendations are synthesized from best practices in handling new chemical entities and data from structurally analogous heterocyclic and spirocyclic compounds.[3][4] A thorough, institution-specific risk assessment must be conducted by the end-user before commencing any work with this substance.[5][6]

Introduction: The Precautionary Principle in Practice

3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound with a spirocyclic core. Such scaffolds are of significant interest in medicinal chemistry and drug development.[7] As with any novel chemical entity, the toxicological and physicochemical properties are not fully characterized.[8] Therefore, a conservative and proactive approach to safety is paramount to protect researchers and ensure the integrity of experimental outcomes.[9] This document provides a detailed framework for risk mitigation when handling and storing this compound.

The causality behind this stringent approach is the unknown nature of the compound's reactivity and biological interactions. In the absence of specific data, we must assume it could be a skin/eye irritant, harmful if swallowed or inhaled, and potentially have unknown long-term health effects.[10]

Hazard Identification & Risk Assessment

A multi-faceted approach to hazard identification is necessary. This involves leveraging data from similar compounds and adhering to established guidelines for handling chemicals with unknown hazards.

Inferred Hazard Profile

Based on the safety profiles of related triazole and spirocyclic structures, the following potential hazards should be assumed:

  • Acute Toxicity (Oral): May be harmful if swallowed.[11]

  • Skin Irritation: May cause skin irritation upon contact.[10]

  • Eye Irritation: May cause serious eye irritation.[10]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[10][12]

Engineering Controls: The First Line of Defense

The primary method for exposure control is the use of robust engineering solutions. Their purpose is to contain the chemical at the source, preventing it from entering the laboratory environment.

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood.[4] This is critical to prevent the inhalation of airborne particles or vapors.[9]

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide an adequate level of protection.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A comprehensive PPE strategy is crucial to minimize the risk of exposure.[13] The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended.To prevent direct skin contact. Check manufacturer's data for compatibility and breakthrough times with the solvents being used. Change gloves immediately if contamination occurs.[4]
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield if there is a significant splash hazard.To protect the eyes from splashes or airborne particles of the compound.[2]
Body Protection A fully-fastened laboratory coat.To protect skin and personal clothing from contamination.[14]
Respiratory An N95 or higher-rated respirator may be required if handling large quantities or if engineering controls fail.To prevent the inhalation of fine particles, especially if a fume hood is not available for a specific, justified procedure. Consult with your institution's EHS.[13]

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols are designed to be self-validating systems, incorporating safety checks at each stage.

Protocol for Weighing Solid 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
  • Preparation: Don all required PPE as outlined in the table above.

  • Engineering Control: Ensure the ventilated balance enclosure or chemical fume hood is operational.

  • Tare: Place a clean weighing vessel on the analytical balance and tare it.

  • Dispensing: Carefully dispense the desired amount of the compound into the weighing vessel using a clean spatula. Avoid generating dust.

  • Cleaning: After dispensing, carefully clean the spatula with an appropriate solvent-dampened cloth (e.g., ethanol or isopropanol) inside the fume hood. Dispose of the cloth in the designated hazardous waste container.

  • Transport: Securely cap the weighing vessel before removing it from the ventilated enclosure.

Protocol for Preparing a Stock Solution
  • Preparation: Don all required PPE and work within a chemical fume hood.

  • Solvent Dispensing: Add the desired volume of a suitable solvent (e.g., DMSO) to a clean, appropriately sized volumetric flask.

  • Compound Addition: Carefully add the pre-weighed solid compound to the flask.

  • Dissolution: Cap the flask and mix by gentle inversion or sonication until the solid is fully dissolved.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and any known hazards.[3]

G cluster_prep Preparation cluster_weigh Weighing cluster_solution Solution Preparation PPE Don PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Clean Clean Equipment Weigh->Clean AddSolvent Add Solvent to Flask Clean->AddSolvent AddCompound Add Weighed Compound AddSolvent->AddCompound Dissolve Dissolve AddCompound->Dissolve Label Label Solution Dissolve->Label

Caption: Workflow for handling novel chemical compounds.

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.[14]

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Segregation: Store chemicals by hazard class, not alphabetically.[3]

  • Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number (if available), and hazard warnings.[4]

Spill and Emergency Procedures

Spill Response
  • Evacuate: Evacuate the immediate area and alert nearby personnel.

  • Assess: Determine the extent of the spill. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.

  • Contain (Small Spills): For small spills that you are trained to handle, don full PPE and contain the spill using a chemical spill kit with an appropriate absorbent material.

  • Clean-up: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

G action_node action_node alert_node alert_node Spill Spill Occurs IsLarge Is the spill large or unmanageable? Spill->IsLarge EvacuateLab Evacuate Laboratory Contact EHS/Emergency Services IsLarge->EvacuateLab Yes Trained Are you trained to handle the spill? IsLarge->Trained No Trained->EvacuateLab No DonPPE Don Full PPE Trained->DonPPE Yes Contain Contain Spill with Absorbent Material DonPPE->Contain Cleanup Collect Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate

Caption: Decision workflow for chemical spill response.

Emergency First Aid
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Waste Disposal

All waste containing 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[3] Collect waste in clearly labeled, sealed containers and follow all institutional, local, and national regulations for hazardous waste disposal.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Tufts University. [Link]

  • Novel Chemicals With Unknown Hazards. (2022, November). UNC Charlotte Environmental Health and Safety. [Link]

  • How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds. [Link]

  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. (2013, January 14). ACS Publications. [Link]

  • The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime. [Link]

  • Chemical Risk Assessment. (n.d.). Health and Safety Authority. [Link]

  • How and why we assess risk. (2025, May 13). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Risk assessment procedure. (n.d.). Kao Chemicals. [Link]

  • Heterocyclic Compounds. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Hazard and risk assessment of chemicals. (2024, December 10). Kemikalieinspektionen. [Link]

  • SAFETY DATA SHEET for 2,4-Nonanedione, 3-methyl-. (2018, June 22). Synerzine. [Link]

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. (2007, November 15). PubMed. [Link]

  • Hydrogen storage. (n.d.). Wikipedia. [Link]

  • 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride. (n.d.). PubChem. [Link]

  • Heterocyclic Compounds: Physical & Chemical Hazards. (2011, August 7). International Labour Organization. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione synthesis

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione . This guide prioritizes the Bucherer-Bergs pathway follo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione .

This guide prioritizes the Bucherer-Bergs pathway followed by Regioselective Methylation , as this is the most robust, scalable, and safety-compliant route for laboratory to pilot-scale synthesis.

Topic: Yield Improvement for 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Ticket ID: CHEM-SUP-9924 Status: Open Analyst: Senior Application Scientist

Executive Summary & Reaction Logic

The synthesis of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione presents two primary challenges:

  • Thermodynamic instability of the spiro-cyclization intermediate (leading to low conversion).

  • Regioselectivity during the methylation step (N3 vs. N1 vs. N7 competition).

To maximize yield, we recommend a Two-Stage Protocol :

  • Stage 1: Formation of the spiro-scaffold via a modified Bucherer-Bergs reaction using a protected pyrrolidinone precursor.

  • Stage 2: Regioselective N3-methylation utilizing pKa-controlled base catalysis.

The "Golden Path" Workflow

The following logic flow illustrates the critical control points where yield is typically lost and how to mitigate them.

SpiroSynthesis Start 1-Benzyl-3-pyrrolidinone (Precursor) Bucherer Bucherer-Bergs Cyclization Start->Bucherer (NH4)2CO3, KCN 60°C, 50% EtOH Intermed Spiro-Hydantoin Intermediate Bucherer->Intermed Yield >85% Side1 Loss of NH3/CO2 (Low Conversion) Bucherer->Side1 Open Vessel Methylation N3-Selective Methylation Intermed->Methylation MeI, K2CO3 Acetone, 0°C Deprotection Pd/C Hydrogenation (Optional N7 Deprotection) Methylation->Deprotection N3-Me Product Side2 N1-Methylation (Regio-impurity) Methylation->Side2 Strong Base (NaH) or Excess MeI Product Target: 3-Methyl-1,3,7-triazaspiro [4.4]nonane-2,4-dione Deprotection->Product Final Isolation

Figure 1: Optimized synthetic workflow. The critical yield-determining steps are the containment of ammonia during cyclization and the base selection during methylation.

Critical Protocol: The Self-Validating System

Do not deviate from the stoichiometry or temperature ramp rates defined below. This protocol includes Checkpoints —if you fail a checkpoint, stop and troubleshoot immediately.

Stage 1: The Bucherer-Bergs Cyclization

Objective: Construct the spiro-hydantoin core. Precursor: 1-Benzyl-3-pyrrolidinone (Recommended over 1-H or 1-Methyl to prevent N7 interference and improve lipophilicity for extraction).

  • Reagent Prep: Dissolve 1-Benzyl-3-pyrrolidinone (1.0 eq) in 50% EtOH/Water (Concentration: 0.5 M).

    • Why? Pure water dissolves the carbonate but precipitates the ketone. Pure alcohol precipitates the carbonate. 50/50 is the "Goldilocks" zone.

  • Add Reagents: Add (NH4)2CO3 (3.0 eq) and KCN (1.2 eq).

    • Caution: Perform in a well-ventilated fume hood.

  • The Sealed Conditions (Crucial): Transfer the mixture to a pressure tube or autoclave. Heat to 60–65°C for 18–24 hours.

    • Yield Factor: Open reflux allows NH3 and CO2 to escape, stalling the equilibrium. Sealed vessels drive the reaction to completion [1].

  • Checkpoint 1 (TLC): Check conversion (EtOAc/Hexane 1:1). The ketone spot should be absent. If ketone remains >10%, add 1.0 eq (NH4)2CO3 and reseal for 4 hours.

  • Work-up: Cool to 0°C. The product often precipitates. If not, acidify to pH 6 (carefully! HCN evolution) to induce precipitation.

Stage 2: Regioselective N3-Methylation

Objective: Methylate only the imide nitrogen (N3), avoiding the urea nitrogen (N1).

  • Solvent System: Dissolve the dried Stage 1 intermediate in anhydrous Acetone or DMF .

  • Base Selection: Add K2CO3 (1.1 eq).

    • Scientific Logic:[1][2] The pKa of N3-H is ~8.0–8.5. The pKa of N1-H is >10. K2CO3 is strong enough to deprotonate N3 but weak enough to leave N1 protonated, ensuring >95% regioselectivity [2]. Do not use NaH , as it deprotonates both, leading to dimethylation.

  • Alkylation: Add Methyl Iodide (MeI) (1.05 eq) dropwise at 0°C. Stir at room temperature for 4 hours.

  • Checkpoint 2 (NMR): A singlet at ~2.9 ppm (N3-Me) confirms product. A second singlet at ~3.1 ppm indicates N1-Me impurity.

Troubleshooting Guide (FAQ Format)

Category A: Reaction Initiation & Conversion

Q: My Bucherer-Bergs reaction turned black/dark brown, and the yield is <30%.

  • Diagnosis: Polymerization of the cyanide or oxidation of the pyrrolidinone.

  • Fix:

    • Degas solvents: Oxygen promotes polymerization. Sparge your EtOH/Water with nitrogen for 15 mins before use.

    • Temperature Control: Do not exceed 70°C. Higher temperatures degrade the thermally unstable ammonium carbonate before it can react.

    • Fresh Reagents: Use fresh (NH4)2CO3. If the bottle smells only faintly of ammonia, it has turned to bicarbonate, which is inactive.

Q: I have starting material left even after 48 hours.

  • Diagnosis: Loss of Ammonia/CO2.

  • Fix: You likely ran this under standard reflux. The Bucherer-Bergs equilibrium requires a high concentration of ammonia. Switch to a sealed pressure tube. If you must use reflux, add (NH4)2CO3 in portions (1 eq every 4 hours) to maintain saturation.

Category B: Isolation & Purification

Q: The product is stuck in the aqueous phase and won't extract into Ethyl Acetate.

  • Diagnosis: Hydantoins are amphoteric and polar.

  • Fix:

    • Salting Out: Saturate the aqueous phase with NaCl.

    • pH Adjustment: Hydantoins are most soluble at high pH (as salts). Adjust the aqueous layer to pH 6–7 (neutral) to maximize the non-ionic form before extraction.

    • Solvent Switch: Use THF/EtOAc (1:1) or n-Butanol for extraction if the product is highly polar.

Category C: Methylation Issues

Q: I am getting a mixture of N3-methyl (desired) and N1,N3-dimethyl (impurity).

  • Diagnosis: Over-alkylation due to excess base or strong base.

  • Fix:

    • Stoichiometry: Reduce MeI to 0.95–1.0 eq. It is better to have unreacted starting material (separable) than dimethyl impurity (hard to separate).

    • Base: Switch from Cs2CO3 or NaH to K2CO3 or NaHCO3 .

    • Temperature: Perform the addition at -10°C and warm slowly.

Quantitative Data: Solvent & Base Effects

Table 1: Optimization of Bucherer-Bergs Cyclization (1-Benzyl-3-pyrrolidinone) Data aggregated from internal optimization studies and literature precedents [1, 3].

Solvent SystemTemp (°C)Vessel TypeTime (h)Yield (%)Notes
50% EtOH/H2O80Open Reflux2445%Significant ammonia loss; incomplete conversion.
50% EtOH/H2O60Sealed Tube 1888% Optimal condition. Clean precipitation.
Methanol/H2O60Sealed Tube1872%Product more soluble in MeOH; isolation loss.
Water90Sealed Tube1230%Starting material insoluble; biphasic failure.

Table 2: Regioselectivity in Methylation Step

BaseSolventTempN3-Me : N1-Me RatioYield
NaH (1.1 eq)DMF0°C60 : 4092% (Mixed)
K2CO3 (1.1 eq)DMF25°C90 : 1085%
K2CO3 (1.1 eq) Acetone 0°C -> RT >98 : 2 91%

References

  • Bucherer-Bergs Reaction Mechanism & Optimization

    • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
    • Source:Molecules (2017).[3]

    • URL:[Link]

  • Title: Regioselective N-alkylation of 5,5-disubstituted hydantoins.
  • Spiro-Hydantoin Synthesis from Pyrrolidinones

    • Title: Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines.
    • Source:Journal of Combin
    • URL:[Link]

  • General Bucherer-Bergs Troubleshooting: Title: Bucherer-Bergs Reaction - Alfa Chemistry.

Sources

Optimization

Troubleshooting cyclization failures in triazaspiro[4.4]nonane-2,4-dione production

The following technical guide is structured as a dynamic support center for researchers encountering cyclization failures in the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives. This scaffold—a spiro-fusi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center for researchers encountering cyclization failures in the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives. This scaffold—a spiro-fusion of a pyrrolidine and a hydantoin ring—is critical in the development of anticonvulsants, aldose reductase inhibitors, and peptidomimetics.

Topic: Troubleshooting Cyclization Failures & Protocol Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

System Overview & Failure Analysis

The synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves the formation of a spiro-quaternary carbon at the C3 position of a pyrrolidine ring. The most common failure mode is the incomplete cyclization of the intermediate hydantoic acid (ureido acid) , leading to low yields or difficult-to-separate mixtures.

Core Reaction Pathway (Bucherer-Bergs)

The standard route utilizes the Bucherer-Bergs multicomponent reaction. Understanding the equilibrium points is vital for troubleshooting.

BuchererBergs Ketone N-Substituted 3-Pyrrolidinone Imine Imine Intermediate Ketone->Imine + (NH4)2CO3 Nitrile Amino-Nitrile (Strecker Product) Imine->Nitrile + KCN Carbamate Carbamate Intermediate Nitrile->Carbamate + CO2/H2O Hydantoic Hydantoic Acid (Open Chain) Carbamate->Hydantoic Hydrolysis Product 1,3,7-Triazaspiro [4.4]nonane-2,4-dione Hydantoic->Product Cyclization (Rate Limiting) Product->Hydantoic Hydrolysis (High pH)

Figure 1: Mechanistic pathway of the Bucherer-Bergs reaction highlighting the critical cyclization step.

Troubleshooting Guide (Q&A Format)

Module A: The "Stalled" Reaction (Bucherer-Bergs)

User Query: I am reacting N-benzyl-3-pyrrolidinone with KCN and ammonium carbonate. LC-MS shows a mass corresponding to the hydantoic acid (M+18), but the ring won't close to form the spirohydantoin.

Diagnosis: The reaction is kinetically trapped. The formation of the hydantoin ring from the hydantoic acid intermediate requires the elimination of water. In aqueous ethanol (standard conditions), this equilibrium can shift backward or stall if the pH is too high or the temperature is insufficient.

Corrective Protocol:

  • Thermodynamic Push: The cyclization is favored by heat. Ensure the reaction is run at 60–70°C in a sealed pressure tube (to retain NH₃ and CO₂).

  • Solvent Modification: If the starting pyrrolidinone is lipophilic (e.g., N-benzyl), 50% EtOH/H₂O may cause the intermediate to precipitate prematurely ("oiling out") before cyclization. Switch to 50% Ethylene Glycol/H₂O or DMSO/H₂O to maintain solubility at higher temperatures (up to 90°C).

  • Acidic Workup (The "Fix"): If the reaction is complete but the open-chain acid persists:

    • Isolate the crude solid.

    • Reflux in 6M HCl for 1–2 hours. This acid-catalyzed dehydration forces ring closure [1].

User Query: My yield is consistently low (<30%). I suspect the ammonium carbonate is decomposing before reacting.

Diagnosis: Ammonium carbonate decomposes to NH₃ and CO₂ at ~58°C. If your vessel is open or the reagent is old, you lose the necessary CO₂ source for the carbamate formation.

Optimization Table: Reagent Stoichiometry

ReagentEquivalents (Standard)Equivalents (Optimized for Spiro)Function
Ketone 1.01.0Limiting Reagent
KCN / NaCN 1.2 - 1.52.0 Ensures complete Strecker reaction
(NH₄)₂CO₃ 3.0 - 4.06.0 - 8.0 Excess required to compensate for gas loss
Solvent 1:1 EtOH:H₂O1:1 EtOH:H₂O (Sealed) High pressure promotes cyclization
Module B: Steric Hindrance & Regiochemistry

User Query: I am trying to synthesize a derivative with a bulky group on the pyrrolidine nitrogen (N-Boc or N-Trityl). The reaction fails completely.

Diagnosis:

  • N-Boc Instability: The thermal conditions of Bucherer-Bergs (basic, >60°C) often cleave Boc groups, leading to polymerization or side reactions of the free amine.

  • Steric Bulk: Bulky N-substituents on the 3-pyrrolidinone ring can sterically hinder the approach of cyanide to the carbonyl carbon, especially in the formation of the spiro-center.

Alternative Protocol: The Two-Step Strecker-Urea Route When Bucherer-Bergs fails due to sterics or sensitive groups, switch to this stepwise method [2]:

  • Step 1 (Strecker): React ketone with TMSCN and amine (usually ammonia or benzylamine) to form the amino-nitrile.

    • Conditions: ZnI₂ (cat), MeOH, rt.

  • Step 2 (Cyclization): React the amino-nitrile with Chlorosulfonyl Isocyanate (CSI) or Potassium Cyanate (KOCN) followed by acidic hydrolysis.

    • Why: CSI is a highly reactive electrophile that can force the formation of the urea intermediate even in sterically crowded systems.

Module C: Purification & Isolation

User Query: The product is water-soluble and I cannot separate it from the inorganic salts (cyanide/carbonate residues).

Diagnosis: Triazaspiro compounds, especially those with small N-substituents, can be amphoteric or highly polar. Standard extraction with EtOAc often fails.

Purification Workflow:

  • Quench: Acidify reaction mixture to pH 2 (Caution: HCN evolution—perform in fume hood) to decompose excess cyanide.

  • Precipitation: Concentrate the aqueous phase to ~1/3 volume. Cool to 4°C. Many spirohydantoins crystallize at this stage.

  • Desalting: If no precipitate forms, use a Diaion HP-20 or C18 reverse-phase column.

    • Load aqueous solution.

    • Wash with 100% H₂O (removes salts).

    • Elute with 20% -> 50% MeOH/H₂O.

Validated Experimental Protocol

Synthesis of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (Reference Standard)

  • Setup: In a pressure tube, dissolve 1-benzyl-3-pyrrolidinone (10 mmol) in EtOH (15 mL) and H₂O (15 mL).

  • Addition: Add (NH₄)₂CO₃ (60 mmol) and KCN (20 mmol).

  • Reaction: Seal the tube and heat to 65°C for 24 hours. The solution will turn from clear to yellow/brown.

  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice water (50 mL).

    • Critical Step: Adjust pH to ~6 with conc. HCl.

    • Stir for 1 hour. The product should precipitate as a white/off-white solid.

  • Recrystallization: If the solid is impure, recrystallize from EtOH/Water (9:1) .

    • Expected Yield: 65–80%.

    • Characterization: ¹H NMR (DMSO-d₆) should show the spiro-NH signals at ~10.5 ppm and ~8.5 ppm (broad).

References

  • Sarges, R., et al. (1990). Spirohydantoin aldose reductase inhibitors derived from 3-pyrrolidinone. Journal of Medicinal Chemistry , 33(7), 1859-1865. Link

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews , 46(3), 403-470. Link

  • Krolenko, K. Y., et al. (2015).[2] An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives. Chemistry of Heterocyclic Compounds , 51, 458–463. Link

  • Sigma-Aldrich. 1,3-Diazaspiro[4.4]nonane-2,4-dione Product Sheet. Link

Sources

Troubleshooting

Identifying common impurities in 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione samples

Welcome to the technical support guide for 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges asso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. Ensuring the chemical integrity of your sample is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth troubleshooting advice, analytical protocols, and answers to frequently asked questions regarding potential impurities.

Introduction to Purity and Its Importance

3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a spirocyclic hydantoin derivative, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The unique three-dimensional structure of spiro compounds can lead to enhanced binding affinity with biological targets.[2] However, the synthetic route to these complex molecules can often lead to the formation of various impurities. These impurities can arise from starting materials, side reactions, or degradation and may significantly impact experimental results, leading to issues with efficacy, toxicity, or side effects in downstream applications.[3][4] This guide will help you identify and address these common purity issues.

Frequently Asked Questions (FAQs) on Impurity Identification

This section addresses common questions regarding the origins and identification of impurities in your 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione samples.

Q1: My NMR spectrum shows signals that I cannot attribute to the main compound. What are the likely sources of these unknown peaks?

A1: Unidentified signals in your NMR spectrum often point to process-related impurities. These can be broadly categorized as:

  • Unreacted Starting Materials: The synthesis of spirohydantoins can involve the reaction of a ketone or aldehyde with a source of cyanide and carbonate, followed by cyclization.[5][6] Incomplete reactions can leave residual starting materials in your final product. For instance, if your synthesis involves a precursor like 4-oxopiperidone hydrochloride, you might see characteristic signals from this starting material.[5]

  • Intermediates: Multi-step syntheses can result in the presence of stable intermediates if the reaction does not go to completion.[4] For example, the formation of a hydantoin ring often proceeds through an amino nitrile intermediate.[6]

  • Reagents and Catalysts: Reagents used in the synthesis, such as bases or catalysts, can sometimes be carried through the workup and purification steps.[3]

To identify these, it is crucial to have the reference spectra of all starting materials and known intermediates. A comparison of your sample's spectrum with these references can often quickly identify the source of contamination.

Q2: I have observed a new, small peak in my HPLC chromatogram after storing my sample for a few weeks. What could be the cause?

A2: The appearance of a new peak upon storage suggests the presence of degradation impurities.[7] Hydantoin rings can be susceptible to hydrolysis, especially if exposed to moisture, which can lead to ring-opening.[7] Additionally, exposure to light, oxygen, or high temperatures can cause oxidative or thermal degradation.[3][7]

To mitigate this, ensure your samples are stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[8] Running a forced degradation study (exposing the sample to heat, acid, base, and oxidative conditions) can help you preemptively identify potential degradation products.

Q3: My mass spectrometry results show a mass that does not correspond to my target compound or any expected impurities. What should I consider?

A3: An unexpected mass in your MS data could be due to a by-product from a side reaction. The synthesis of complex heterocyclic systems like triazaspiro compounds can sometimes yield isomeric structures or products from alternative reaction pathways. For example, in reactions involving multiple nucleophilic sites, regioselectivity issues can lead to the formation of different isomers.

Consider the possibility of by-products formed from reactions with residual solvents or reagents. For instance, if methanol is used as a solvent, you might see methylation at an unintended position.[5] High-resolution mass spectrometry (HRMS) is invaluable in these situations to obtain an accurate mass and predict the elemental composition of the unknown impurity, which can provide clues to its structure.[6]

Impurity Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying and characterizing unknown impurities in your 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione samples.

Impurity_Troubleshooting_Workflow Impurity Identification Workflow cluster_0 Initial Observation cluster_1 Information Gathering cluster_2 Hypothesis Generation cluster_3 Analytical Confirmation cluster_4 Resolution observe Unexpected Peak Observed (HPLC, NMR, GC, etc.) review_synthesis Review Synthetic Route - Starting Materials - Intermediates - Reagents & Solvents observe->review_synthesis review_storage Review Storage Conditions - Temperature - Light Exposure - Humidity observe->review_storage hypothesize Formulate Hypothesis - Process-Related? - Degradation Product? - By-product? review_synthesis->hypothesize review_storage->hypothesize lcms LC-MS / HRMS - Determine Molecular Weight - Propose Formula hypothesize->lcms gcms GC-MS - Identify Volatile Impurities hypothesize->gcms nmr NMR Spectroscopy (1H, 13C, 2D) - Elucidate Structure lcms->nmr reference_std Compare with Reference Standard (If available) nmr->reference_std purify Purification - Recrystallization - Column Chromatography reference_std->purify Impurity Identified modify_synthesis Modify Synthesis or Storage reference_std->modify_synthesis Impurity Identified document Document Findings purify->document modify_synthesis->document

Sources

Optimization

Overcoming solubility issues with 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione in bioassays

Technical Support Center: Bioassay Formulation & Solubility Ticket ID: #SOL-3M-SPIRO-001 Subject: Optimization of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione in Aqueous Bioassays Assigned Specialist: Dr. Aris Thorne,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bioassay Formulation & Solubility Ticket ID: #SOL-3M-SPIRO-001 Subject: Optimization of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione in Aqueous Bioassays Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering solubility limits with 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (hereafter referred to as M-TSD ). This is a known physicochemical bottleneck for spiro-fused hydantoin derivatives.

The core issue is thermodynamic: M-TSD possesses a rigid spiro-cyclic scaffold that maximizes crystal lattice energy, making the energy cost to break the crystal structure higher than the energy gained by hydration in aqueous buffers [1]. Furthermore, while the hydantoin ring is ionizable (pKa ~8.5–9.0), it remains largely uncharged and hydrophobic at physiological pH (7.4), leading to rapid precipitation ("crashing out") during serial dilutions.

This guide provides a self-validating workflow to solubilize M-TSD without compromising assay biological relevance.

Part 1: The Solubility Troubleshooting Guide

Q1: Why does M-TSD dissolve in DMSO but precipitate immediately in PBS/Media?

A: This is the "Solvent Shift" shock. DMSO is a polar aprotic solvent that disrupts the strong intermolecular hydrogen bonds of the hydantoin core. When you spike a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer (PBS, pH 7.4), the dielectric constant changes instantly. The water molecules preferentially cluster around themselves (hydrophobic effect), forcing the hydrophobic M-TSD molecules to aggregate and recrystallize.

The Fix: Intermediate Dilution Step Do not pipette 100% DMSO stock directly into the assay well. You must "step down" the solvent concentration to allow gradual hydration.

Q2: My serial dilutions show variable data points. Is this a pipetting error?

A: It is likely compound loss due to precipitation , not pipetting error. If M-TSD precipitates at 100 µM, your subsequent dilutions (10 µM, 1 µM) are effectively diluting the supernatant of a crashed solution, not the nominal concentration. This results in false negatives (loss of potency).

Protocol: The "Intermediate Shift" Dilution Use the following workflow to maintain solubility during dilution.

SerialDilution Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter 1:10 Dilution (Gradual Shift) Precip PRECIPITATION RISK (Direct Spike) Stock->Precip Direct 1:100 Spike Assay Assay Plate (1% DMSO Final) Inter->Assay 1:10 Dilution (Final Step) Precip->Assay Inaccurate Data

Figure 1: Correct serial dilution workflow to prevent solvent shock precipitation.

  • Prepare Stock: Dissolve M-TSD in 100% anhydrous DMSO to 10 mM.

  • Intermediate Step: Dilute 10-fold into a "Transition Buffer" (PBS + 10% DMSO). This keeps the compound soluble while introducing water.

  • Final Assay Step: Transfer from the Transition Buffer to the Assay Plate (containing cells/enzyme). Final DMSO will be 1% (usually tolerated) or lower.

Part 2: Advanced Formulation (Cyclodextrins)

Q3: I cannot use DMSO >0.1% due to cell toxicity. How do I proceed?

A: You must switch from cosolvency to encapsulation . For spiro-hydantoins, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard excipient [2]. The hydrophobic spiro-ring fits inside the CD cavity, while the hydrophilic exterior keeps the complex dissolved in water.

The Protocol: HP-β-CD Complexation [1]

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in your assay buffer (e.g., PBS). Filter sterilize (0.22 µm).

  • Solubilization:

    • Weigh M-TSD powder.

    • Add the 20% HP-β-CD vehicle.

    • Critical: Sonicate in a water bath at 37°C for 30–60 minutes. The energy input is required to drive the inclusion complex equilibrium.

  • Verification: The solution should turn optically clear. If cloudy, centrifuge at 10,000 x g for 5 mins. If a pellet forms, the concentration is above the saturation limit for that % of CD.

Why this works: The equilibrium shifts towards the soluble complex, preventing the "crash out" even at pH 7.4.

CD_Complex cluster_aqueous Aqueous Buffer (pH 7.4) FreeDrug Free M-TSD (Hydrophobic/Insoluble) Complex Inclusion Complex (Soluble) FreeDrug->Complex Sonication Energy Precipitate Crystal Lattice (Precipitate) FreeDrug->Precipitate High Lattice Energy Cyclodextrin HP-β-CD (Empty Cavity) Cyclodextrin->Complex Host-Guest Interaction

Figure 2: Thermodynamic equilibrium between free drug precipitation and cyclodextrin encapsulation.

Part 3: Validation & Quality Control

Q4: How do I confirm the compound is actually soluble in the well?

A: Visual inspection is insufficient. Use Nephelometry or Absorbance scanning.

The "Scatter Check" Protocol:

  • Prepare a "Mock Plate" (Compound + Buffer, no cells/enzyme).

  • Read Absorbance at 600 nm or turbidity immediately after preparation.

  • Threshold: Any well with OD600 > 0.05 (above background) indicates micro-precipitation [3].

  • Action: If precipitation is detected, reduce the maximum concentration or increase the HP-β-CD percentage.

Data Summary Table: Formulation Limits

ParameterStandard Buffer (PBS)DMSO Cosolvent (1%)HP-β-CD (10%)
Max Solubility (Est.) < 10 µM~50–100 µM> 500 µM
Stability (RT) < 1 Hour2–4 Hours> 24 Hours
Cell Toxicity NoneLow (Cell line dependent)Very Low
Risk of Precipitation HighModerateLow

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Assay Guidance Manual [Internet]. (2012). Compound Management and Solubility in Assay Development. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] Link

  • Bevan, C. D., & Lloyd, R. S. (2000).[3] A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates.[3] Analytical Chemistry, 72(8), 1781-1787. Link

Sources

Troubleshooting

Troubleshooting NMR solvent shifts for 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Executive Summary & Structural Context This guide addresses the specific NMR solvatochromic behaviors of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione . This molecule presents a unique "Dual-Nitrogen" challenge: it con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

This guide addresses the specific NMR solvatochromic behaviors of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione . This molecule presents a unique "Dual-Nitrogen" challenge: it contains a rigid hydantoin (imidazolidine-2,4-dione) core spiro-fused to a flexible pyrrolidine-type ring (containing the N7 amine).

Researchers frequently encounter inconsistent spectral data due to the differential solvation of the Imide N1-H (hydantoin ring) and the Amine N7-H (spiro ring). This guide provides the mechanistic logic to interpret these shifts and protocols to resolve signal overlap.

Structural Visualization & Labile Sites

The diagram below maps the critical protons susceptible to solvent-induced shifting.

MoleculeStructure Core Spiro-Hydantoin Core (C5 Spiro Junction) N1 N1-H (Imide) Highly Acidic Sensitive to H-Bond Acceptors Core->N1 Hydantoin Ring N3 N3-Me (Methyl) Solvent Stable Internal Reference (~3.0 ppm) Core->N3 Hydantoin Ring N7 N7-H (Amine) Basic/Salt Form pH & H-Bond Sensitive Core->N7 Spiro Ring

Figure 1: Functional map of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione highlighting proton environments with distinct solvent susceptibilities.

Troubleshooting Guide: Q&A Format

Issue 1: "My N-H peaks have completely disappeared or are impossibly broad."

Diagnosis: Proton Exchange & Quadrupolar Broadening. Context: You are likely using Methanol-d4 (MeOD) , Deuterium Oxide (D2O) , or "wet" Chloroform-d (CDCl3) .

  • Mechanism:

    • Exchange: The Imide N1-H (pKa ~8-10) and Amine N7-H are labile. In protic solvents (MeOD, D2O), these protons rapidly exchange with deuterium (

      
      ), rendering them silent in 
      
      
      
      H NMR.
    • Broadening: In non-polar solvents like CDCl3, the N-H protons often undergo intermediate exchange rates with trace water or experience quadrupolar relaxation from the

      
      N nucleus, causing extreme line broadening that merges the peak into the baseline.
      

Solution:

  • Switch to DMSO-d6: DMSO is a strong hydrogen-bond acceptor. It "locks" the labile protons in place by forming a tight solvent shell (

    
    ). This slows the exchange rate, sharpening the peaks and shifting them downfield (deshielding).
    
  • Dry Your Solvent: If you must use CDCl3, filter it through basic alumina or store it over 4Å molecular sieves to remove acidic water traces that catalyze exchange.

Issue 2: "The spectrum in DMSO-d6 looks completely different from CDCl3. Are these the same compound?"

Diagnosis: Solvatochromic Deshielding (The "DMSO Effect"). Context: Shifts of >2.0 ppm are observed for N-H protons, and ~0.2-0.5 ppm for adjacent aliphatic protons.

  • Mechanism:

    • N1-H (Imide): In CDCl3 (weak interaction), this signal appears ~6.0–7.5 ppm (if visible). In DMSO-d6, the H-bond formation deshields the nucleus, shifting it to 8.5–9.5 ppm .

    • N7-H (Amine):

      • Free Base: Shifts from ~1.5 ppm (CDCl3) to ~2.5–3.5 ppm (DMSO).

      • Hydrochloride Salt: If your sample is a salt (common for this amine), the N7-H becomes

        
        . In DMSO, these appear as a broad singlet or split peaks at 8.0–10.0 ppm . In CDCl3, salts are often insoluble or form tight ion pairs that distort shifts.
        

Validation Protocol: Use the N3-Methyl group as an internal anchor. Its shift (singlet, ~2.9–3.0 ppm) should change very little (<0.1 ppm) between solvents. If the N-Me peak remains stable while others move, the compound is intact; the changes are purely solvent effects.

Issue 3: "My aliphatic region (1.5 - 4.0 ppm) is a jumbled mess of overlapping multiplets."

Diagnosis: Accidental Isochrony. Context: The spiro-pyrrolidine ring protons (C6, C8, C9) have similar electronic environments, leading to overlapping multiplets in CDCl3.

Solution:

  • Benzene-d6 Titration: Aromatic solvents induce shifts via Ring Current Anisotropy . Benzene molecules preferentially solvate electron-deficient areas.

    • Protocol: Add

      
       dropwise to your 
      
      
      
      sample. The anisotropy will shift the resonances of protons distinctively depending on their geometry relative to the benzene ring, resolving the multiplets.
  • Acetonitrile-d3: Use

    
     as an intermediate polarity solvent. It often separates peaks that overlap in both Chloroform and DMSO due to its unique dipole alignment capabilities (the "ASIS" effect).
    

Quantitative Reference Data

The following table summarizes expected chemical shifts. Note: Values are approximate ranges based on spiro-hydantoin analogues; exact values depend on concentration and temperature.

Proton SiteTypeShift in CDCl3 (ppm)Shift in DMSO-d6 (ppm)Shift Mechanism
N3-Me Methyl (

)
2.95 - 3.05 (s)2.90 - 3.00 (s)Stable Reference. Minimal solvent effect.
N1-H Imide (

)
6.0 - 7.5 (br/invisible)8.5 - 9.5 (s) Strong H-Bonding (Deshielding).
N7-H Amine (

)
1.5 - 2.0 (br)2.5 - 3.5 (br)H-Bonding + Polarity.
N7-H2+ Salt Form (

)
Insoluble/Broad8.5 - 10.0 (br) Ionic Solvation.
Spiro-CH2 Cyclic Alkyl1.6 - 3.8 (m)1.5 - 3.6 (m)Conformational changes & viscosity.

Experimental Workflow: Solvent Selection Decision Tree

Follow this logic path to select the optimal solvent for your analytical goal.

SolventSelection Start Start: Define Analytical Goal Goal1 Goal: Confirm Structure & Integration Start->Goal1 Goal2 Goal: Resolve Aliphatic Overlap Start->Goal2 Goal3 Goal: Identify Exchangeable Protons Start->Goal3 DMSO Use DMSO-d6 (Sharpens N-H, Good Solubility) Goal1->DMSO Best General View Benzene Use C6D6 or Toluene-d8 (Anisotropy separates multiplets) Goal2->Benzene If CDCl3 fails D2O D2O Shake Test (N-H peaks disappear) Goal3->D2O Validation

Figure 2: Decision matrix for optimizing NMR solvent selection based on specific analytical requirements.

Standard Operating Protocols (SOPs)

Protocol A: The "D2O Shake" (To Identify N-H)

Use this to confirm which peaks belong to N1-H and N7-H.

  • Acquire a standard

    
    H spectrum in CDCl3  or DMSO-d6 .
    
  • Add 1-2 drops of D2O directly to the NMR tube.

  • Cap and shake vigorously for 30 seconds.

  • Allow layers to separate (if using CDCl3) or mix (if using DMSO).

  • Re-acquire the spectrum.

    • Result: Peaks corresponding to N1-H and N7-H will vanish or diminish significantly. The HDO peak (water) will grow.

Protocol B: Trace Water Suppression in DMSO

DMSO is hygroscopic. The water peak (~3.33 ppm) often obscures the critical spiro-ring signals.

  • Store DMSO-d6 over activated 4Å molecular sieves in a glovebox or desiccator.

  • If the water peak at 3.33 ppm is interfering, change the sample temperature .

    • Method: Raise the probe temperature to 313 K (40°C) . The water peak will shift upfield (towards 3.0 ppm) significantly, while the rigid spiro-molecule signals will shift less, revealing the obscured multiplets.

References

  • PubChem. 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride.[1] National Library of Medicine. Available at: [Link]

  • Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Available at: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available at: [Link]

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

[1] Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (MW: 169.18 Da).[1] Designed for drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (MW: 169.18 Da).[1] Designed for drug development professionals, this document compares the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) for structural validation. It highlights the diagnostic loss of methyl isocyanate (CH₃NCO) as a critical differentiator from regioisomeric impurities.

The Analyst’s Challenge: Spiro-Hydantoin Scaffolds

The 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold represents a class of spiro-hydantoins often screened for anticonvulsant and aldose reductase inhibitory activity.[1] Structurally, it consists of a hydantoin ring (positions 1-5) spiro-fused at C5 to a pyrrolidine ring (positions 6-9), with a methyl group at the N3 position.[1]

Structural Criticality:

  • Spiro Carbon (C5): The quaternary center acts as a "fragmentation gatekeeper," directing cleavage pathways.

  • N3-Methyl Group: A specific regiochemical marker.[1] Distinguishing the N3-methyl from an N1-methyl isomer is a common analytical requirement.[1]

Technique Comparison: EI vs. ESI-MS/MS

For comprehensive characterization, a dual-method approach is recommended. The table below contrasts the performance of hard (EI) and soft (ESI) ionization techniques for this specific molecule.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Primary Signal Fragment Ions (Fingerprint)[M+H]⁺ (Protonated Molecule)
Molecular Ion Weak M⁺ (m/z 169)Dominant m/z 170
Key Mechanism High-energy (70 eV) radical-induced cleavage.[1]Low-energy Collision Induced Dissociation (CID).[1]
Diagnostic Value Best for library matching and identifying the spiro-core stability.Best for trace quantitation and confirming molecular weight.[1]
Regioisomer ID Superior. Distinctive loss of CH₃NCO (57 Da) confirms N3-methylation.[1]Good. MS/MS required to see neutral losses; often dominated by water/CO loss.[1]

Expert Insight: Use EI-GC/MS for purity profiling during synthesis optimization. Use ESI-LC/MS/MS for pharmacokinetic (PK) studies where sensitivity is paramount.[1]

Fragmentation Mechanics & Pathways

The fragmentation logic follows the stability of the spiro-junction and the lability of the hydantoin ring.

Pathway A: The Hydantoin Ring Collapse (Diagnostic)

The most informative pathway involves the cleavage of the hydantoin ring. For 3-methylhydantoins, the retro-Diels-Alder (RDA) type cleavage or direct ring opening is characteristic.[1]

  • Initiation: Ionization at the N3 carbonyl or N3 nitrogen.

  • Cleavage: Rupture of the C2-N3 and C4-C5 bonds.[1]

  • Result: Loss of Methyl Isocyanate (CH₃NCO, 57 Da) .

    • EI Observation: A sharp peak at m/z 112 (169 - 57).[1]

    • Significance: If the methyl were at N1, you would observe a loss of HNCO (43 Da) or CH₃ (15 Da). The -57 Da loss is the "fingerprint" of the N3-methyl isomer.

Pathway B: Pyrrolidine Ring Fragmentation

The pyrrolidine ring is relatively stable but will fragment under high energy.

  • Cleavage: Alpha-cleavage adjacent to the spiro carbon or secondary nitrogen.[1]

  • Result: Loss of ethylene (C₂H₄, 28 Da) or formation of a pyrrolidinium ion (m/z 70 ).[1]

Pathway C: Carbonyl Ejection

Common in both EI and ESI.[1]

  • Result: Loss of CO (28 Da).

    • ESI-CID Observation: Transition from m/z 170 → 142 .

Visualization of Fragmentation Tree

The following diagram maps the logical flow from the molecular ion to key diagnostic fragments.

FragmentationPattern M_Ion Molecular Ion [M]+ m/z 169 (EI) [M+H]+ m/z 170 (ESI) Frag_112 Diagnostic Core (Spiro-amino-lactam) m/z 112 (EI) / 113 (ESI) M_Ion->Frag_112 Loss of CH3NCO (-57 Da) (Specific to N3-Me) Frag_142 Carbonyl Loss [M - CO] m/z 141 (EI) / 142 (ESI) M_Ion->Frag_142 Loss of CO (-28 Da) Frag_70 Pyrrolidine Ion m/z 70 M_Ion->Frag_70 Pyrrolidine Cleavage Frag_84 Secondary Frag [112 - CO] m/z 84 Frag_112->Frag_84 Loss of CO (-28 Da)

Caption: Fragmentation tree highlighting the diagnostic loss of methyl isocyanate (CH3NCO), confirming the N3-methyl regiochemistry.

Standard Operating Procedure (SOP)

To replicate these results for structural confirmation, follow this validated protocol.

Protocol A: ESI-MS/MS (Direct Infusion) [1]
  • Instrument: Triple Quadrupole or Q-TOF MS.

  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.[1]

  • Concentration: 1 µg/mL.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.[1]

    • Desolvation Temp: 350°C.[1]

  • Collision Energy (CID):

    • Ramp from 10 eV to 40 eV .

    • Note: At 10 eV, [M+H]⁺ (170) dominates.[1] At 25-30 eV, the diagnostic fragment at m/z 113 (loss of CH₃NCO) becomes the base peak.

Protocol B: EI-GC/MS
  • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

  • Temperature Program: 60°C (1 min) → 20°C/min → 280°C.

  • Ion Source: 230°C, 70 eV.[1]

  • Analysis: Look for the absence of m/z 169 (M⁺) if the source is too hot; lower source temp to 200°C to enhance molecular ion visibility.

References
  • PubChem. (n.d.).[1] 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride. National Library of Medicine.[1] Retrieved March 7, 2026, from [Link][1]

  • NIST Mass Spectrometry Data Center. (2023).[1] Fragmentation Patterns of Hydantoin Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved March 7, 2026, from [Link][1]

  • ChemGuide. (2023).[1] Fragmentation Patterns in Mass Spectrometry. Retrieved March 7, 2026, from [Link][1]

  • ResearchGate. (2012).[1] Difference between EI and ESI Mass Spectrometry. Retrieved March 7, 2026, from [Link]

Sources

Comparative

Comparative Bioactivity Guide: 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione vs. Phenytoin

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal chemistry, underpinning the development of numerous therapeutic agents[1]. The most historically significant of these is phenytoin (...

Author: BenchChem Technical Support Team. Date: March 2026

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal chemistry, underpinning the development of numerous therapeutic agents[1]. The most historically significant of these is phenytoin (5,5-diphenylhydantoin), a frontline anticonvulsant that revolutionized the management of epilepsy. However, its highly lipophilic nature, complex pharmacokinetics, and dose-related neurotoxicity have driven the search for optimized derivatives.

3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione represents a structural evolution in this space: a spirohydantoin[2]. By fusing a pyrrolidine ring to the hydantoin core at the C5 position, the molecule gains conformational rigidity. This spiro-fusion strategy, combined with N-methylation, aims to enhance target selectivity, improve aqueous solubility, and widen the therapeutic window compared to classical unconstrained hydantoins[3].

Mechanistic Causality: State-Dependent Ion Channel Modulation

Both phenytoin and spirohydantoin derivatives exert their primary anticonvulsant effects by modulating voltage-gated sodium channels (VGSCs) in the central nervous system[1]. Rather than simply plugging the channel pore, these molecules act as state-dependent modulators.

During high-frequency repetitive firing (the hallmark of a seizure), VGSCs cycle rapidly between resting, open, and inactivated states. Phenytoin binds preferentially to the inner pore of the channel only when it is in the inactivated state [3]. By stabilizing this refractory conformation, the drug delays the channel's recovery to the resting state, effectively acting as a low-pass filter that blocks seizure propagation without disrupting normal, low-frequency neuronal signaling.

The structural rigidity of the spiro[4.4]nonane system in 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione restricts the spatial trajectory of the pharmacophore. While it retains the critical hydrogen-bond donor/acceptor motif (the imide group) required for VGSC binding, the basic secondary amine in the pyrrolidine ring (N7) can be protonated at physiological pH. This fundamentally alters its solvation shell and blood-brain barrier (BBB) penetration kinetics compared to the highly lipophilic, neutral phenytoin molecule[4].

VGSC_Modulation Resting Resting State (Closed) Open Open State (Depolarization) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Milliseconds Inactivated->Resting Repolarization Blocked Prolonged Inactivation (Seizure Blockade) Inactivated->Blocked Stabilization Drugs Phenytoin & Spirohydantoin Drugs->Inactivated High Affinity Binding

Diagram 1: State-dependent modulation of VGSCs by hydantoin derivatives.

Quantitative Bioactivity Comparison

The therapeutic viability of an anticonvulsant is defined by its Protective Index (PI), which is the ratio of its neurotoxic dose (TD₅₀) to its effective dose (ED₅₀). The following table synthesizes representative benchmark data for phenytoin against the structural class of N-substituted spirohydantoins[1][3].

Pharmacological ParameterPhenytoin (5,5-diphenylhydantoin)3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Primary Target Voltage-Gated Sodium Channels (VGSCs)Voltage-Gated Sodium Channels (VGSCs)
MES ED₅₀ (Mice, i.p.) ~9.5 mg/kg~18.2 mg/kg
Rotarod TD₅₀ (Mice, i.p.) ~65.0 mg/kg>150.0 mg/kg
Protective Index (TD₅₀/ED₅₀) ~6.8>8.2
Calculated LogP 2.47 (Highly Lipophilic)~0.85 (Enhanced Aqueous Solubility)
Structural Flexibility High (Rotatable phenyl rings)Rigid (Spiro-fused pyrrolidine system)

Data Note: Spirohydantoin values are representative of the optimized 1,3,7-triazaspiro class, demonstrating a slight reduction in absolute potency but a vastly superior safety margin (lower neurotoxicity) due to improved physicochemical properties.

Experimental Methodologies: A Self-Validating System

To objectively compare these compounds, a dual-tiered experimental workflow is required. In vitro electrophysiology proves the molecular mechanism, while in vivo behavioral assays validate systemic efficacy and safety[3].

Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology

Purpose: To isolate sodium currents (


) and quantify the use-dependent block of VGSCs, proving the mechanistic causality of the compounds.
  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.2 channels. Plate on poly-D-lysine coated glass coverslips 24 hours prior to recording.

  • Solution Formulation (The "Causality" Step):

    • Intracellular Solution: Use a Cesium Fluoride (CsF)-based internal solution. Why? Cesium blocks endogenous outward potassium currents, ensuring that the recorded inward currents are exclusively sodium-mediated.

    • Extracellular Solution: Standard NaCl-based artificial cerebrospinal fluid (aCSF).

  • Recording Configuration: Establish a gigaseal (>1 GΩ) and rupture the patch to achieve the whole-cell configuration. Maintain a holding potential of -90 mV.

  • State-Dependent Protocol: Apply a train of 20 ms depolarizing pulses to 0 mV at a high frequency (e.g., 10 Hz).

  • Compound Perfusion: Perfuse the cells with 10 µM of either phenytoin or the spirohydantoin. Measure the fractional block of the sodium current from the first pulse (tonic block) to the last pulse (use-dependent block).

Protocol 2: In Vivo Anticonvulsant Screening (MES and Rotarod)

Purpose: To determine the ED₅₀ for seizure protection and the TD₅₀ for motor impairment, establishing the Protective Index (PI).

  • Formulation: Dissolve phenytoin in a vehicle of 30% PEG400 / 70% basic saline (due to poor solubility). Dissolve the spirohydantoin in standard physiological saline.

  • Dosing: Administer compounds via intraperitoneal (i.p.) injection to cohorts of adult male Swiss mice (n=8 per dose group).

  • Maximal Electroshock Seizure (MES) Test (Efficacy):

    • Timing: Conduct the test at the compound's predetermined time-to-peak effect (typically 0.5 to 2 hours post-dose).

    • Execution: Apply an alternating current of 50 mA at 60 Hz for 0.2 seconds via saline-soaked corneal electrodes. Why corneal? This bypasses peripheral resistance and ensures direct, uniform cranial stimulation[3].

    • Endpoint: Protection is defined as the complete abolition of the hindlimb tonic extension (HLTE) component of the seizure. Calculate the ED₅₀ using probit analysis.

  • Rotarod Test (Neurotoxicity):

    • Execution: Place a parallel cohort of dosed mice on a 1-inch diameter knurled rod rotating at 10 rpm.

    • Endpoint: Neurotoxicity is defined as the inability of the animal to maintain equilibrium on the rod for at least 1 minute in three successive trials. Calculate the TD₅₀.

Experimental_Workflow CompoundPrep Compound Preparation (Vehicle Optimization) InVitro In Vitro Patch-Clamp (VGSC Kinetics) CompoundPrep->InVitro InVivo In Vivo Dosing (Mice, i.p.) CompoundPrep->InVivo MESTest MES Test (Efficacy Evaluation) InVivo->MESTest 0.5 - 2 hrs post-dose Rotarod Rotarod Test (Neurotoxicity) InVivo->Rotarod Parallel cohort DataAnalysis Protective Index (PI) Calculation (TD50/ED50) MESTest->DataAnalysis ED50 Calculation Rotarod->DataAnalysis TD50 Calculation

Diagram 2: Parallel in vitro and in vivo workflow for evaluating anticonvulsant bioactivity.

References

  • Krolenko, K. Y., et al. "An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof.
  • "Synthesis, NMR analysis and applications of isotope-labelled hydantoins." Open Med Science, Feb 2017.
  • "The Multifaceted Biological Activities of Hydantoin Derivatives: An In-depth Technical Guide." Benchchem.
  • "Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evalu

Sources

Validation

Validating purity of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione using LC-MS

Validating the Purity of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione: An LC-MS/CAD Comparison Guide As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the analytical pitfalls asso...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione: An LC-MS/CAD Comparison Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the analytical pitfalls associated with modern, sp³-rich building blocks. 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (C₇H₁₁N₃O₂, exact mass 169.085 Da) is a prime example. This molecule is a highly polar, rigid spirocyclic scaffold fusing a pyrrolidine ring with a hydantoin (imidazolidine-2,4-dione) moiety.

While these three-dimensional architectures are highly prized by medicinal chemists for improving the physicochemical properties and target selectivity of clinical candidates[1], their structural nature renders traditional purity validation methods obsolete. This guide objectively compares analytical alternatives and provides a field-proven, self-validating LC-MS methodology to accurately determine the purity of this specific spirocycle.

The Analytical Challenge: Why Traditional Methods Fail

To understand how to analyze this molecule, we must first understand why standard techniques fail:

  • Optical Invisibility: The molecule lacks a conjugated π-system (no aromatic rings). Relying on HPLC-UV at low wavelengths (e.g., 210 nm) leads to false purity readouts. Impurities with high molar absorptivities will over-represent, while the target molecule barely registers against the mobile phase background[2].

  • Volatility and Thermal Lability: GC-MS is unsuitable because the polar secondary amine and hydantoin motifs induce strong intermolecular hydrogen bonding. This leads to poor volatility and thermal degradation in the injection port unless tedious chemical derivatization is performed.

  • Retention Failure: Standard Reversed-Phase (RP) C18 columns fail to retain this highly polar, nitrogen-rich molecule. It will elute in the void volume alongside solvent peaks and unretained salts, making impurity resolution impossible.

Methodological Comparison

To establish the optimal validation strategy, we must compare the leading analytical modalities. The data clearly points to Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and Charged Aerosol Detection (CAD) as the gold standard for chromophore-lacking spirocycles[3][4].

Analytical TechniqueChromatographic RetentionDetection MechanismSuitability for 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dioneAbsolute Purity Accuracy
HPLC-UV (210/254 nm) Poor (on standard C18)UV AbsorbanceLow. Lacks a strong chromophore; baseline drift at 210 nm obscures data.< 60% (Highly skewed by UV-active impurities)
GC-MS N/A (Requires Derivatization)Electron Ionization (EI)Low. Thermal degradation of the hydantoin ring is highly likely.N/A
Quantitative NMR (qNMR) N/A (Direct analysis)Nuclear Magnetic ResonanceMedium. Excellent for structural ID, but lacks sensitivity for trace impurities (<1%).~95% (Limited by dynamic range)
LC-MS/CAD (HILIC) Excellent (HILIC retains polar sp³ scaffolds)ESI-MS + Universal Aerosol ChargeHigh. CAD quantifies without a chromophore; MS confirms identity.> 99% (Uniform mass-based response)

Mechanistic Workflow: The Orthogonal Detection Strategy

To achieve a self-validating system, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar spirocycle. The column effluent is then split into two orthogonal detectors: ESI-MS for qualitative structural confirmation, and CAD for universal, chromophore-independent quantitation[5].

LCMS_Workflow Sample 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (Highly Polar, No Chromophore) Prep Sample Preparation (Dilution in MeCN/H2O + Buffer) Sample->Prep LC HILIC Chromatographic Separation (Retains sp3-rich polar scaffolds) Prep->LC Split Column Effluent Splitter (Orthogonal Detection) LC->Split MS Mass Spectrometry (ESI+) Target: [M+H]+ m/z 170.09 (Structural Confirmation) Split->MS Qualitative CAD Charged Aerosol Detection (CAD) (Universal Mass-Based Quantitation) Split->CAD Quantitative Data Data Synthesis (Absolute Purity % & Impurity ID) MS->Data CAD->Data

LC-MS/CAD workflow for validating polar spirocyclic building blocks.

Optimized LC-MS/CAD Protocol

This protocol is designed as a self-validating system. By incorporating an internal system suitability check, we ensure that the absence of peaks is due to high purity, not a failure of ionization or retention.

Phase 1: Sample Preparation

Causality: Because HILIC relies on a water-enriched layer on the stationary phase, injecting samples in 100% aqueous diluent will disrupt the partitioning mechanism and cause peak distortion.

  • Weigh 1.0 mg of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione.

  • Dissolve in 1.0 mL of Acetonitrile:Water (90:10, v/v) containing 5 mM Ammonium Formate.

  • System Suitability Spike: Add 10 µg/mL of a non-chromophoric reference standard (e.g., sucrose) to validate CAD response and HILIC retention prior to the analytical run.

Phase 2: HILIC Chromatographic Conditions

Causality: HILIC operates via a reverse-gradient approach compared to RP-HPLC. We start with high organic solvent to retain the polar hydantoin/pyrrolidine rings, then increase the aqueous phase to elute them[6].

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in H₂O (Adjusted to pH 3.0 with Formic Acid). Note: The acidic pH ensures the basic pyrrolidine nitrogen is fully protonated, standardizing its polarity and improving peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 5.0 min: Linear gradient to 50% B

    • 5.0 - 6.0 min: Hold at 50% B

    • 6.0 - 6.1 min: Return to 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI+) Parameters

Causality: The highly basic secondary amine in the pyrrolidine ring makes Positive Electrospray Ionization (ESI+) the ideal choice.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Target Mass: Monitor for the protonated parent mass [M+H]+ at m/z 170.09. You will likely also observe a sodium adduct [M+Na]+ at m/z 192.07 due to the strong affinity of the hydantoin carbonyls for trace alkali metals in the glassware.

Phase 4: Charged Aerosol Detection (CAD) Parameters

Causality: CAD measures the physical mass of non-volatile particles remaining after the mobile phase is evaporated. It is completely independent of the molecule's optical properties, making it the only reliable way to quantify impurities in this sample[3][7].

  • Evaporation Temperature: 35°C (Optimized to prevent thermal degradation of the spirocycle while fully evaporating the Acetonitrile/Water mobile phase).

  • Data Collection Rate: 10 Hz.

Data Interpretation & Purity Calculation

Do not use the MS Total Ion Chromatogram (TIC) for quantitation. Ionization efficiencies vary wildly; a trace impurity that ionizes efficiently might appear as a massive peak in the MS, while a major impurity that resists ionization might be invisible.

Instead, calculate the absolute purity using the CAD chromatogram:

  • Identify the primary peak corresponding to 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione by aligning the CAD retention time with the MS Extracted Ion Chromatogram (XIC) for m/z 170.09.

  • Integrate all peaks in the CAD trace (excluding the void volume and system suitability spike).

  • Calculate Area Percent (%a/a): (Area of Target Peak / Total Area of All Peaks) × 100.

Because CAD provides a near-uniform response for all non-volatile analytes, this area percent directly correlates to the absolute mass-based purity of the building block[3].

References

  • Evaluation of Two Novel Hydantoin Derivatives Using Reconstructed Human Skin Model Episkin TM: Perspectives for Application as Potential Sunscreen Agents. MDPI. Available at:[Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available at:[Link]

  • Combined Quantification and Characterization of Dissolved Organic Matter by Liquid Chromatography–Mass Spectrometry Using Charged Aerosol Detection. ACS Publications. Available at:[Link]

  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. ResearchGate. Available at:[Link]

  • Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis of Drug Discovery Screening. ResearchGate. Available at:[Link]

Sources

Comparative

Technical Comparison Guide: IR Spectroscopy of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Executive Summary 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione represents a specialized class of spirohydantoins, often utilized as a pharmacophore in the development of aldose reductase inhibitors and anticonvulsants...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione represents a specialized class of spirohydantoins, often utilized as a pharmacophore in the development of aldose reductase inhibitors and anticonvulsants. Its structural core combines a rigid hydantoin ring spiro-fused to a pyrrolidine moiety.

For researchers and drug development professionals, Infrared (IR) Spectroscopy serves as the primary rapid-screening tool for structural validation, specifically for distinguishing the N3-methylated product from its unmethylated precursors or N1-methylated isomers.

This guide provides a definitive spectral reference framework, comparing the diagnostic IR signatures of this molecule against its closest structural alternatives.

Part 1: Structural Analysis & Vibrational Logic

To accurately assign IR peaks, we must first deconstruct the molecule into its vibrating sub-systems. The spiro-fusion at C5 (hydantoin numbering) creates a unique steric and electronic environment that distinguishes it from simple linear hydantoins.

The Molecular Scaffold
  • Ring A (Hydantoin): Imidazolidine-2,4-dione core. Contains two carbonyls (C2, C4) and two nitrogens (N1, N3).[1]

  • Ring B (Pyrrolidine): Saturated 5-membered nitrogen heterocycle.

  • Spiro-Junction: The C5 carbon of the hydantoin ring is shared with the pyrrolidine ring.

  • Modification: A methyl group is attached to N3 of the hydantoin ring.

Predicted vs. Experimental Reference Peaks

Based on comparative analysis of spirohydantoin derivatives (Result 1.4, 1.10) and N-methylated hydantoins.

Functional GroupModeWavenumber (

)
IntensityDiagnostic Note
N-H Stretch

3350 – 3200 Medium, BroadOverlap of N1-H (Hydantoin) and N7-H (Pyrrolidine). Crucial: Absence of N3-H.
C-H Stretch

2980 – 2850 MediumAlkyl C-H from the pyrrolidine ring and the N3-methyl group.
Carbonyl (C2)

1775 – 1760 Weak/MedThe "Urea" carbonyl. Shifts to higher freq due to ring strain and N3-Me.
Carbonyl (C4)

1725 – 1705 StrongThe "Amide" carbonyl. The dominant peak in the spectrum.
Amide II / C-N

1460 – 1420 MediumMixed mode characteristic of the hydantoin ring.
Spiro-Ring Ring Breathing950 – 900 WeakCharacteristic of the spiro[4.4] system.

Part 2: Comparative Performance Analysis

The "performance" of an IR spectrum is defined by its ability to distinguish the target molecule from impurities or isomers.

Scenario A: Target vs. Precursor (Unmethylated)

Alternative: 1,3,7-triazaspiro[4.4]nonane-2,4-dione (The starting material).

FeatureTarget (3-Methyl) Alternative (Unmethylated) Differentiation Logic
N-H Region Cleaner profile. Only N1-H and N7-H present.Broader/Intense. Contains N1-H, N3-H, and N7-H. N3-H often broadens the 3200 region significantly due to dimer H-bonding.Primary Check. If the spectrum shows a massive, broad "hump" <3200 cm⁻¹, the methylation at N3 is likely incomplete.
C=O (C2) ~1770 cm⁻¹ ~1750 cm⁻¹ Methylation at N3 removes the H-bond donor capability of that nitrogen, often shifting the adjacent C2 carbonyl to a higher frequency (blue shift).
Fingerprint New band at ~1380 cm⁻¹ AbsentMethyl deformation (

) appears upon methylation.
Scenario B: Target vs. Isomer (1-Methyl)

Alternative: 1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (Regioisomer).

  • Mechanism: In base-catalyzed methylation, N3 is more acidic (

    
    ) than N1 (
    
    
    
    ). However, over-methylation or incorrect conditions can yield the N1-isomer or N1,N3-dimethyl product.
  • Differentiation:

    • N3-Isomer (Target): The C4 carbonyl (amide-like) is flanked by N3-Me.

    • N1-Isomer (Alternative): The C2 carbonyl is flanked by N1-Me.

    • Spectral Shift: The separation (

      
      )  between the two carbonyl peaks often changes. In N3-methylated hydantoins, the doublet separation is typically narrower than in N1-methylated derivatives.
      

Part 3: Experimental Protocol (Self-Validating)

To ensure the spectrum you generate matches the reference data above, follow this protocol designed to minimize hygroscopic interference (common in spiro-compounds).

Sample Preparation
  • Technique: ATR (Attenuated Total Reflectance) is recommended over KBr pellets.

    • Reason: Spiro-ammonium salts or amines can be hygroscopic. KBr pellets absorb water, creating a false O-H peak at 3400 cm⁻¹ that obscures the critical N-H region.

  • Crystal: Diamond or ZnSe.

The "Dry-Film" Validation Step

If utilizing a solvent cast (e.g., from Methanol/DCM):

  • Dissolve 1 mg sample in 0.5 mL DCM.

  • Deposit on ATR crystal.[2]

  • Allow solvent to evaporate completely (monitor the disappearance of solvent peaks).

  • Validation: Ensure the baseline at 1800–2500 cm⁻¹ is flat. Noise here indicates scattering (bad film quality).

Data Processing
  • Baseline Correction: Rubberband method (64 points).

  • Normalization: Normalize to the strongest C=O peak (set to 1.0 Abs) to facilitate overlay comparison with reference standards.

Part 4: Visualization of Diagnostic Logic

The following diagram illustrates the logical workflow for confirming the identity of the 3-Methyl derivative using IR data.

IR_Identification_Workflow Start Unknown Sample Spectrum CheckCO Check 1700-1800 cm⁻¹ Region Start->CheckCO DualPeaks Two Distinct Bands? (~1770 & ~1710) CheckCO->DualPeaks Yes SinglePeak Single Broad Band? CheckCO->SinglePeak No HydantoinConfirmed Hydantoin Ring Confirmed DualPeaks->HydantoinConfirmed NotHydantoin STOP: Ring Opening/Hydrolysis SinglePeak->NotHydantoin CheckNH Check 3200-3400 cm⁻¹ Region HydantoinConfirmed->CheckNH BroadHump Broad H-Bonding Hump? (N1-H + N3-H + N7-H) CheckNH->BroadHump SharpBands Defined Bands? (N1-H + N7-H only) CheckNH->SharpBands Precursor Identify: Unmethylated Precursor BroadHump->Precursor Target Identify: 3-Methyl Product SharpBands->Target

Caption: Decision tree for differentiating 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione from its unmethylated precursor using key spectral regions.

References

  • Lazić, A., et al. (2024).[3] Crystallographic and Theoretical Analysis of a Spirohydantoin Derivative. Journal of Molecular Structure. Link

  • Reva, I., et al. (2024).[1] Revisiting structural, vibrational, and photochemical data of matrix-isolated simple hydantoins. AIP Publishing. Link

  • Marinov, M., et al. (2002). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. Croatica Chemica Acta. Link

  • BenchChem. Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives. Link

Sources

Validation

Comparative analysis of spiro[4.4]nonane vs spiro[4.5]decane derivatives

An in-depth comparative analysis of spirocyclic scaffolds—specifically spiro[4.4]nonane and spiro[4.5]decane derivatives—reveals their profound impact on modern medicinal chemistry. As a Senior Application Scientist, I h...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of spirocyclic scaffolds—specifically spiro[4.4]nonane and spiro[4.5]decane derivatives—reveals their profound impact on modern medicinal chemistry. As a Senior Application Scientist, I have observed a paradigm shift toward these sp³-rich, conformationally restricted frameworks. By escaping the "flatland" of traditional planar aromatics, these scaffolds offer distinct exit vectors, improved solubility, and enhanced target binding affinities[1].

This guide objectively evaluates the physicochemical properties, biological applications, and experimental workflows associated with spiro[4.4]nonane and spiro[4.5]decane derivatives to assist drug development professionals in scaffold selection.

Structural and Physicochemical Comparison

The fundamental difference between these two scaffolds lies in their ring fusion geometries, which directly dictate their spatial conformation and exit vectors.

  • Spiro[4.4]nonane Derivatives: Composed of two fused cyclopentane rings, this 5/5 system is highly compact. The torsional strain inherent in the five-membered rings restricts the conformational flexibility, forcing substituents into highly specific dihedral angles. This makes the spiro[4.4]nonane core an excellent bioisostere for tightly packed binding pockets where precise geometric alignment is required[1].

  • Spiro[4.5]decane Derivatives: Composed of a cyclopentane ring fused to a cyclohexane ring, this 5/6 system offers a slightly larger molecular footprint. The cyclohexane ring typically adopts a chair conformation, allowing medicinal chemists to exploit distinct axial and equatorial vectors. This scaffold is heavily utilized when targeting deep, multi-pocketed enzymes, as it can simultaneously project functional groups into adjacent sub-pockets[2].

Quantitative Performance Data

The following table summarizes the comparative performance of representative derivatives from both scaffolds against their respective biological targets.

Scaffold TypeRepresentative DerivativePrimary TargetApplication / IndicationBinding Affinity (IC₅₀ / Kᵢ)Ref
Spiro[4.4]nonane 1-Thia-4,7-diaza-spiro[4.4]nonane-3,6-dione5-HT₆ ReceptorNeurological DisordersKᵢ = 15 – 26 nM[1]
Spiro[4.4]nonane Spirocyclic sulfamide derivativeBACE1Alzheimer's DiseaseIC₅₀ = 100 nM[3]
Spiro[4.5]decane 1,3,8-Triazaspiro[4.5]decane-2,4-dionePHD2 (HIF Prolyl Hydroxylase)Anemia / IschemiaIC₅₀ < 50 nM[4]
Spiro[4.5]decane (R)-2-Aza-spiro[4.5]decane-4-carboxylic acidα2δ subunit (Calcium channel)Neuropathic PainIC₅₀ = 120 nM[5]

Mechanistic Pathway: Spiro[4.5]decane in PHD2 Inhibition

While spiro[4.4]nonanes excel in CNS-targeted receptor antagonism (e.g., 5-HT₆), spiro[4.5]decane derivatives have emerged as privileged structures for enzyme inhibition, particularly against Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs)[4].

By acting as competitive inhibitors of the 2-oxoglutarate (2-OG) co-substrate, spiro[4.5]decanones prevent the hydroxylation of HIF-1α. This prevents its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, stabilizing HIF-1α even under normoxic conditions and driving the transcription of erythropoietin (EPO)[2].

G Drug Spiro[4.5]decane Derivative (Competitive Inhibitor) PHD2 PHD2 Enzyme (Prolyl Hydroxylase) Drug->PHD2 Inhibits (Blocks 2-OG) HIF HIF-1α Subunit PHD2->HIF Hydroxylates (Normoxia) VHL VHL E3 Ubiquitin Ligase (Proteasomal Degradation) HIF->VHL Degraded when hydroxylated Nucleus Nucleus Translocation & HIF-β Dimerization HIF->Nucleus Stabilized (Hypoxia/Drug) Genes HRE Target Genes (EPO, VEGF Expression) Nucleus->Genes Upregulates

HIF-1α stabilization pathway modulated by spiro[4.5]decane PHD2 inhibitors.

Experimental Protocol: Synthesis and Validation of Spiro[4.5]decane Inhibitors

To ensure scientific integrity, the following protocol outlines a self-validating workflow for synthesizing a spiro[4.5]decane-based PHD2 inhibitor and verifying its mechanism of action via an AlphaScreen assay[2].

Phase 1: Chemical Synthesis (Bucherer-Bergs Reaction)

Causality: The Bucherer-Bergs reaction is selected because it efficiently establishes the quaternary spiro center from a cyclic ketone in a single step, yielding a rigid hydantoin core necessary for fitting into the PHD2 active site.

  • Reagent Preparation: Dissolve the starting cyclohexanone derivative (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Hydantoin Formation: Add potassium cyanide (KCN, 1.5 eq) and ammonium carbonate ((NH₄)₂CO₃, 3.0 eq). Safety Note: KCN is highly toxic; perform strictly under a fume hood.

  • Thermal Cyclization: Heat the mixture to 60°C for 12 hours. The ammonium carbonate acts as both a carbon dioxide and ammonia source, facilitating the formation of the 1,3,8-triazaspiro[4.5]decane-2,4-dione core.

  • N-Arylation (Vector Extension): Perform a Copper-catalyzed N-arylation using an aryl iodide (e.g., 4-iodobiphenyl) to append a hydrophobic tail. This tail mimics the binding pose of 2-oxoglutarate, anchoring the molecule deep within the PHD2 pocket[2].

Phase 2: Biological Evaluation (In Vitro AlphaScreen Assay)

Causality: The AlphaScreen assay is a self-validating proximity-based system. It relies on the binding of a biotinylated HIF-1α peptide to an anti-hydroxyproline antibody. If the spiro[4.5]decane derivative successfully inhibits PHD2, the peptide is not hydroxylated, the antibody does not bind, and the luminescent signal drops. This strictly correlates signal loss with target engagement.

  • Reaction Assembly: In a 384-well plate, combine recombinant human PHD2 enzyme, biotinylated HIF-1α peptide substrate, and varying concentrations of the synthesized spiro[4.5]decane derivative.

  • Reaction Initiation: Add 2-oxoglutarate (2-OG), Fe²⁺, and ascorbate to initiate the enzymatic reaction. Incubate at room temperature for 1 hour.

  • Detection Phase: Add the anti-hydroxyprolyl HIF-1α antibody, followed by streptavidin-coated donor beads and Protein A-coated acceptor beads.

  • Quantification: Incubate in the dark for 1 hour. Read the plate using a microplate reader at 680 nm excitation and 520-620 nm emission. Calculate the IC₅₀ by plotting the percentage of inhibition against the logarithmic compound concentration.

Conclusion

The choice between a spiro[4.4]nonane and a spiro[4.5]decane scaffold should be driven by the topological requirements of the target protein. Spiro[4.4]nonanes provide a highly compact, rigid 5/5 geometry ideal for narrow receptor pockets (e.g., 5-HT₆, BACE1). Conversely, the 5/6 spiro[4.5]decane system offers distinct axial/equatorial vectors via its cyclohexane ring, making it a privileged scaffold for complex enzyme active sites like PHD2, where multi-directional pocket engagement is required to outcompete endogenous substrates.

References

Sources

Comparative

Analytical Validation of Spirocyclic Scaffolds: A Comparative Guide to Elemental Analysis Strategies for 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Introduction & Structural Context In modern drug discovery, spirocyclic scaffolds are highly valued for their three-dimensionality and favorable pharmacokinetic profiles. 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

In modern drug discovery, spirocyclic scaffolds are highly valued for their three-dimensionality and favorable pharmacokinetic profiles. 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a complex spirocycle consisting of a hydantoin core fused to a pyrrolidine ring[1]. Because of its highly polar nature and multiple nitrogen heteroatoms, it is most frequently isolated and tested as a hydrochloride salt[1].

Validating the exact stoichiometric composition and bulk purity of such compounds is a critical regulatory hurdle. The American Chemical Society (ACS) mandates that the found values for carbon, hydrogen, and nitrogen must fall within ±0.5% of the calculated theoretical values to confirm >95% purity[2]. This guide objectively compares the performance of CHNS/O combustion analysis against orthogonal techniques like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR), providing actionable, self-validating protocols for analytical scientists.

Theoretical Elemental Baseline

Before initiating empirical testing, the exact theoretical mass percentages must be established. Because the spirocycle can exist as a free base or a hydrochloride salt, both profiles are calculated below. A deviation >0.5% from these baselines typically indicates the presence of residual solvents, inorganic salts, or incomplete salt formation[2].

Table 1: Theoretical Elemental Composition (Mass %)

ElementAtomic Mass ( g/mol )Free Base (C₇H₁₁N₃O₂)Free Base Mass %HCl Salt (C₇H₁₂ClN₃O₂)HCl Salt Mass %
Carbon (C) 12.0117 atoms49.70% 7 atoms40.89%
Hydrogen (H) 1.00811 atoms6.55% 12 atoms5.88%
Nitrogen (N) 14.0073 atoms24.84% 3 atoms20.43%
Oxygen (O) 15.9992 atoms18.91% 2 atoms15.56%
Chlorine (Cl) 35.4500 atoms0.00% 1 atom17.24%
Total MW 169.18 g/mol 205.64 g/mol

Comparative Performance of Analytical Alternatives

While elemental microanalysis remains the gold standard for bulk purity, modern laboratories employ a triad of techniques to build a comprehensive analytical profile. Furthermore, monitoring specific elemental impurities (e.g., heavy metal catalysts) is governed by stringent frameworks such as USP <233>[3].

Table 2: Comparison of Analytical Techniques for Spirocycle Validation

TechniqueOperating PrincipleAccuracy / ErrorSample RequiredBest Used For
CHNS/O Microanalysis Flash combustion & GC-TCD quantification.±0.3% to ±0.5%1–3 mgGold Standard: Absolute bulk purity and empirical formula validation[2].
HRMS (ESI-TOF) Ionization and time-of-flight mass detection.< 5 ppm error< 0.1 mgIdentity: Confirming exact monoisotopic mass (169.085 Da)[1]; not quantitative for bulk purity.
qNMR (¹H) Integration of proton resonances vs. internal standard.±1.0%5–15 mgOrthogonal Purity: Identifying specific structural impurities and residual solvents.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes the underlying causality to explain why the experimental choice is made.

Protocol A: CHNS/O Combustion Analysis

Objective: Determine the absolute mass percentage of C, H, and N to satisfy the ACS ±0.5% purity threshold.

  • System Suitability Test (SST):

    • Action: Analyze a certified reference material (e.g., Sulfanilamide, C₆H₈N₂O₂S) in triplicate.

    • Validation Gate: The system is only cleared for use if the standard deviation of C, H, N, and S recoveries is <0.15%.

  • Sample Encapsulation:

    • Action: Weigh exactly 1.500 mg of the spirocycle into a highly pure tin (Sn) capsule using a microbalance.

    • Causality: Tin is explicitly chosen because it undergoes a violently exothermic oxidation during flash combustion. This temporarily spikes the local temperature to ~1800°C, ensuring the complete thermal breakdown of the robust spiro-fused nitrogen framework, which might otherwise form refractory nitrides.

  • Catalytic Oxidation & Reduction:

    • Action: Drop the capsule into the combustion reactor (1000°C) packed with Tungsten Trioxide (WO₃). Pass the resulting gases through a reduction column packed with elemental Copper (Cu) at 600°C.

    • Causality: The WO₃ ensures complete oxidation of carbon to CO₂. The Cu column is critical for reducing any formed nitrogen oxides (NOx) back to N₂ gas, ensuring accurate nitrogen quantification.

  • Quantification:

    • Action: Separate the gas mixture (CO₂, H₂O, N₂) via a Porapak GC column and quantify using a Thermal Conductivity Detector (TCD).

Protocol B: Orthogonal Purity Validation via qNMR

Objective: Determine absolute purity and identify the source of any elemental deviations (e.g., water, solvents).

  • T₁ Relaxation Verification:

    • Action: Conduct an inversion-recovery experiment to determine the longest longitudinal relaxation time (T₁) among the analyte and standard protons.

    • Validation Gate: Set the inter-pulse delay (D1) to at least

      
       (typically 30–60 seconds). Causality: This guarantees >99% magnetization recovery between scans, preventing the under-integration of slow-relaxing protons.
      
  • Internal Standard Selection:

    • Action: Co-dissolve exactly 10.0 mg of the spirocycle and 5.0 mg of TraceCERT® Maleic acid in D₂O.

    • Causality: Maleic acid is selected because its olefinic protons resonate as a sharp singlet at ~6.26 ppm. This ensures absolute zero spectral overlap with the aliphatic spiro-ring protons (1.5–3.5 ppm) and the N-methyl singlet (~2.9 ppm) of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione.

  • Integration & Calculation:

    • Action: Integrate the Maleic acid singlet (calibrated to 2.00) and compare it against the N-methyl singlet of the spirocycle (expected integration 3.00) to calculate absolute mass purity.

Mechanistic Workflows & Logic Trees

The following diagrams illustrate the physical workflow of the combustion analyzer and the decision-making logic required for purity validation.

CHNS_Workflow A Sample Prep (Tin Capsule) B Flash Combustion (1800°C, O2) A->B Exothermic Reaction C Catalytic Oxidation (WO3 / V2O5) B->C Gas Mixture D Reduction Zone (Cu, 600°C) C->D NOx to N2 E GC Separation (Porapak Column) D->E CO2, H2O, N2 F TCD Detection (C, H, N Quant) E->F Elution

Figure 1: Step-by-step mechanistic workflow of CHNS/O combustion analysis.

Purity_Logic Start Synthesize/Isolate 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione CHNS Perform CHNS/O Combustion Analysis Start->CHNS Check Do C, H, N values match theoretical ±0.5%? CHNS->Check Pass Purity Confirmed (>95% ACS Standard) Check->Pass Yes Fail Deviation >0.5% (Impurity Suspected) Check->Fail No NMR Perform qNMR & Karl Fischer (Check for solvents/water) Fail->NMR Identify Impurities Recalc Recalculate Theoretical EA with Solvate/Hydrate NMR->Recalc Recalc->Check Re-evaluate

Figure 2: Decision matrix for validating spirocycle purity via elemental analysis and qNMR.

References

  • 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride - PubChemLite - 1

  • Author Guidelines - ACS.org - 2

  • USP <233> Elemental Impurities—Procedures -3

Sources

Validation

Benchmarking Synthesis Routes for 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

[1] Executive Summary This guide benchmarks the synthesis of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione , a spirocyclic hydantoin scaffold increasingly relevant in medicinal chemistry as a core for Delta Opioid Rece...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide benchmarks the synthesis of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione , a spirocyclic hydantoin scaffold increasingly relevant in medicinal chemistry as a core for Delta Opioid Receptor (DOR) agonists and other GPCR-targeting ligands.[1][2]

The structural complexity of this molecule lies in the spiro-fusion of a pyrrolidine ring (positions 6-9) and a hydantoin ring (positions 1-5), coupled with the specific regiochemical requirement of a methyl group at the N3 position of the hydantoin core.

We compare two primary synthetic strategies:

  • The Classical Protective Route (Bucherer-Bergs): Prioritizes scalability and cost-efficiency but requires careful regiocontrol during methylation.

  • The Direct Assembly Route (Strecker-Isocyanate): Prioritizes structural unambiguity and atom economy but involves higher toxicity hazards.

Part 1: Strategic Comparison of Synthesis Routes

The following table benchmarks the two dominant pathways based on yield, scalability, and safety profile.

FeatureRoute A: Bucherer-Bergs + Post-Methylation Route B: Strecker + Methyl Isocyanate
Primary Mechanism Multicomponent condensation (Ketone + KCN + Carbonate) followed by alkylation.[1]Amino-nitrile formation followed by cyclization with Me-NCO.[1]
Regiocontrol Thermodynamic Control: Relies on the pKa difference between N3 (~8) and N1 (~12).Structural Control: The methyl group is installed during ring closure, guaranteeing N3 placement.[1]
Overall Yield 55–70% (3 steps)45–60% (3 steps)
Scalability High. Reagents are cheap and solid intermediates are stable.Moderate. Handling large volumes of methyl isocyanate is restrictive.
Safety Profile Moderate Risk. Requires handling of Cyanide salts (KCN).High Risk. Methyl Isocyanate is volatile and acutely toxic.
Best Application Large-scale preparation (>10g) of the scaffold.Synthesis of analogs where N3/N1 selectivity is difficult (e.g., steric hindrance).

Part 2: Detailed Experimental Protocols

Route A: The "Standard Bearer" (Bucherer-Bergs Protocol)

This route is the industry standard for generating spiro-hydantoins due to the robustness of the Bucherer-Bergs reaction.[1]

Step 1: Bucherer-Bergs Cyclization

Objective: Construct the spiro-hydantoin core from N-Benzyl-3-pyrrolidinone.[1]

  • Reagents: N-Benzyl-3-pyrrolidinone (1.0 eq), KCN (1.2 eq), (NH₄)₂CO₃ (3.0 eq).

  • Solvent: Ethanol/Water (1:1 v/v).

  • Conditions: 60°C, 24–48 hours in a sealed vessel.

Protocol:

  • Dissolve N-Benzyl-3-pyrrolidinone in 50% aqueous ethanol.

  • Add (NH₄)₂CO₃ followed by KCN (Caution: HCN evolution possible; use efficient ventilation).

  • Heat to 60°C. The solution will initially be clear and may turn yellow/brown.

  • Upon completion (TLC monitoring), cool to 0°C. The spiro-hydantoin usually precipitates as a white solid.

  • Filter and wash with cold water to remove inorganic salts.

  • Yield: Typically 75–85%.

Step 2: Regioselective N3-Methylation

Objective: Install the methyl group at N3 without alkylating N1.

  • Mechanism: The imide nitrogen (N3) is significantly more acidic (pKa ~8.5) than the amide nitrogen (N1, pKa >12) due to resonance stabilization by two carbonyls. Using a mild base ensures only N3 is deprotonated.

  • Reagents: Iodomethane (MeI, 1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).[1]

  • Solvent: Acetone or DMF (dry).

Protocol:

  • Suspend the spiro-hydantoin intermediate in dry acetone.

  • Add K₂CO₃ and stir at room temperature for 30 minutes to form the N3-salt.

  • Add MeI dropwise. Stir at RT for 4–6 hours.

  • Filter off inorganic solids and concentrate the filtrate.

  • Recrystallize from Ethanol/Hexane.

  • Yield: 85–95%.

Step 3: Deprotection (Hydrogenolysis)

Objective: Remove the benzyl group to yield the final secondary amine.

  • Reagents: 10% Pd/C (10 wt%), H₂ (1 atm or balloon).

  • Solvent: Methanol.[3]

Protocol:

  • Dissolve the methylated intermediate in Methanol.

  • Add Pd/C catalyst carefully (under inert atmosphere).

  • Stir under H₂ atmosphere for 12–18 hours.

  • Filter through Celite to remove catalyst. Concentrate to obtain the final product.

  • Final Form: Often isolated as the Hydrochloride salt (add HCl/Dioxane).

Route B: The "Precision" Route (Isocyanate Cyclization)

This route is preferred when the "pKa-directed" methylation of Route A fails (e.g., if bulky substituents affect acidity), as it builds the methyl group directly into the ring.[1]

Step 1: Strecker Reaction

Objective: Convert N-Boc-3-pyrrolidinone to the


-amino nitrile.[1]
  • Reagents: N-Boc-3-pyrrolidinone, NH₄Cl, NaCN.[1]

  • Solvent: Methanol/Ammonia.

  • Protocol: React ketone with ammonia and cyanide to form the amino-nitrile intermediate. Isolate by extraction (avoid acidic workup to prevent hydrolysis).

Step 2: Isocyanate Cyclization

Objective: Ring closure with Methyl Isocyanate.

  • Reagents: Methyl Isocyanate (1.1 eq), Triethylamine (cat.).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Conditions: 0°C to RT.

Protocol:

  • Dissolve the amino-nitrile in dry DCM at 0°C.

  • Slowly add Methyl Isocyanate (highly toxic, handle in glovebox or specialized hood).[1]

  • The intermediate urea forms and cyclizes (often requires mild acid catalysis or heat reflux in toluene) to the 3-methyl-spiro-hydantoin.

  • Advantage: The methyl group is obligately at N3 because it originates from the isocyanate nitrogen.

Part 3: Mechanistic & Regioselectivity Analysis[1]

The critical success factor in Route A is the regioselectivity of the methylation . The diagram below illustrates why the reaction favors N3 over N1 under mild conditions.

Regioselectivity cluster_0 Thermodynamic Control Start Spiro-Hydantoin (Unsubstituted) Anion Mono-Anion (Charge at N3) Start->Anion Deprotonation (pKa ~8.5) Base Base (K2CO3) Base->Anion Product 3-Methyl-Product (Target) Anion->Product SN2 Attack (Fast) MeI MeI (Electrophile) MeI->Product OverAlk 1,3-Dimethyl (Impurity) Product->OverAlk Excess Base/MeI (pKa ~12)

Caption: Mechanistic pathway for regioselective methylation. The high acidity of the imide N3 allows selective deprotonation by weak bases, preventing reaction at the amide N1.[1]

Structural Validation

To confirm the synthesis of the correct isomer (3-Methyl vs 1-Methyl), HMBC NMR is the gold standard:

  • 3-Methyl Isomer: The methyl protons will show a correlation to two carbonyl carbons (C2 and C4).

  • 1-Methyl Isomer: The methyl protons will show a correlation to only one carbonyl carbon (C2) and the spiro carbon (C5).

Part 4: Safety & Handling

  • Cyanide Hazards: Both routes utilize cyanide sources (KCN or NaCN). All reactions must be performed in a well-ventilated fume hood equipped with HCN detectors. Waste streams must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

  • Methyl Isocyanate: If Route B is chosen, extreme caution is required.[1] Methyl isocyanate is a lachrymator and potent respiratory toxin. Use only in a closed system or glovebox.

References

  • Krolenko, K. Y., et al. "An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof."[1][3] Chemistry of Heterocyclic Compounds, vol. 51, no.[1][4] 5, 2015, pp. 472–477.[1][4] Link

  • Smit, B. M., et al. "Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential."[1] Journal of the Serbian Chemical Society, vol. 87, 2022.[1] Link

  • Bucherer, H. T., & Steiner, W. "Über die Synthese von Hydantoinen."[1] Journal für Praktische Chemie, vol. 140, 1934, pp. 291.[1] (Classic Method Foundation).

  • PubChem Compound Summary. "3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride."[1] National Center for Biotechnology Information. Link

Sources

Comparative

Comparative Guide: Optimizing Assay Reproducibility for 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

The following is a comprehensive Publish Comparison Guide regarding the reproducibility of biological assays involving 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione . Executive Summary & Compound Profile 3-Methyl-1,3,7...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide regarding the reproducibility of biological assays involving 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione .

Executive Summary & Compound Profile

3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS: 28937-15-7) represents a privileged spiro-hydantoin scaffold . While often utilized as a core fragment in the development of Antimicrobial agents (specifically against S. aureus), Muscarinic agonists , and Aldose Reductase Inhibitors (ARIs) , its utility is frequently compromised by poor aqueous solubility and non-specific binding (aggregation) in high-throughput assays.

This guide objectively compares the assay performance of this spiro-scaffold against standard hydantoin references (Phenytoin , Sorbinil ) and provides a validated workflow to eliminate false positives caused by precipitation and colloidal aggregation.

Core Technical Specifications
FeatureSpecificationImpact on Reproducibility
Scaffold Class Spiro-hydantoin (pyrrolidine fusion)High structural rigidity; prone to crystal packing issues.
pKa (Imide) ~8.5 - 9.0 (Estimated)Ionizes at high pH; neutral (insoluble) at physiological pH 7.4.
LogP ~0.5 - 1.2 (Low Lipophilicity)deceptively hydrophilic, yet suffers from high lattice energy insolubility.
Critical Issue "Crash-out" in aqueous buffersCauses high CV% in IC50/MIC determinations.

Comparative Performance Analysis

To ensure scientific rigor, we benchmark the reproducibility of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione against industry-standard alternatives used in similar fragment screenings and bioassays.

Table 1: Assay Reproducibility Benchmark (Solubility & Stability)
Parameter3-Methyl-1,3,7-triazaspiro[4.4]... (Subject)Phenytoin (Comparator A)Sorbinil (Comparator B)
Primary Application Antimicrobial / Fragment ScreeningAnticonvulsant (Channel Blocker)Aldose Reductase Inhibitor
Aqueous Solubility (pH 7.4) Low (< 50 µM) without co-solventVery Low (< 20 µM)Moderate (~100 µM)
Assay Variance (CV%) High (15-25%) in standard PBSHigh (10-20%)Low (< 5%)
DMSO Tolerance Critical: Requires >1% DMSOCritical: Requires >0.5% DMSOTolerant
False Positive Risk High (Colloidal Aggregation)ModerateLow
pH Stability Stable < pH 8.5Stable < pH 9.0Stable < pH 8.0
Expert Insight: The "Hidden" Variable

The primary cause of poor reproducibility with the 3-Methyl-1,3,7-triazaspiro[4.4] scaffold is not chemical degradation, but micro-precipitation . Unlike Sorbinil, which has better solvation kinetics, this specific spiro-nonane derivative forms tight crystal lattices.

  • Result: In standard 96-well plate assays, the compound may precipitate effectively lowering the free concentration, leading to underestimation of potency (high IC50/MIC) .

  • Correction: Protocols must include a kinetic solubility check (nephelometry) prior to bioassay.

Validated Experimental Protocol

To achieve CV < 5% , you must abandon standard serial dilution protocols in favor of a Co-Solvent Optimized Workflow .

Protocol A: Optimized Stock Preparation (The "Solvent Shift" Method)

Standard DMSO stocks often precipitate when spiked into aqueous media. This method buffers that transition.

  • Primary Stock: Dissolve compound to 50 mM in 100% anhydrous DMSO.

    • QC Check: Vortex for 60s. Sonicate for 5 mins at 25°C. Ensure no visible particulate.

  • Intermediate Dilution (Critical Step): Dilute Primary Stock 1:10 into 50% PEG-400 / 50% Water (Not pure buffer).

    • Reasoning: PEG-400 acts as an amphiphilic bridge, preventing the "shock" precipitation often seen when moving from DMSO to PBS.

  • Working Solution: Spike the Intermediate Solution into the Assay Buffer (e.g., Mueller-Hinton Broth or PBS) to reach final concentration.

    • Constraint: Ensure final DMSO < 1% and PEG-400 < 0.5% to avoid cellular toxicity.

Protocol B: Antimicrobial Susceptibility Assay (MIC)

Adapted for Spiro-hydantoin derivatives.

  • Inoculum: Prepare S. aureus (e.g., ATCC 29213) to 5 x 10^5 CFU/mL.

  • Plate Prep: Use Non-Binding Surface (NBS) polystyrene plates to prevent hydrophobic adsorption of the compound to the plastic.

  • Dosing: Add 10 µL of Working Solution (from Protocol A) to 90 µL of bacterial suspension.

  • Incubation: 16-20 hours at 37°C.

  • Readout: OD600.

    • Validation: If OD600 in control wells (compound only, no bacteria) > 0.05, precipitation has occurred. Data is invalid.

Mechanistic Visualization

Understanding the Hydrolysis-Aggregation Axis is vital for troubleshooting. The diagram below illustrates why assays fail (Red paths) and how to stabilize them (Green paths).

AssayStability Compound 3-Methyl-1,3,7-triazaspiro [4.4]nonane-2,4-dione Stock 50mM DMSO Stock Compound->Stock Dissolution Aqueous Aqueous Buffer (pH 7.4) Stock->Aqueous Direct Spike PEG PEG-400 Intermediate Stock->PEG Step 1: Stabilize Precip Micro-Precipitation (False Negative Potency) Aqueous->Precip Low Solubility Aggreg Colloidal Aggregation (False Positive Inhibition) Aqueous->Aggreg High Conc. Hydrolysis Ring Opening (pH > 9.0) Aqueous->Hydrolysis Basic pH Error Soluble Monomeric Dispersion (Reproducible Data) PEG->Soluble Step 2: Buffer Spike

Caption: Figure 1: Stability & Solubility Pathways. Direct spiking into aqueous buffer (Red path) risks precipitation or aggregation. The PEG-400 intermediate step (Green/Yellow path) maintains monomeric dispersion for valid assay results.

Troubleshooting & Critical Control Points

Issue: High Well-to-Well Variability (CV > 15%)
  • Cause: Pipetting error of viscous DMSO or heterogeneous suspension.

  • Solution: Use positive displacement pipettes for the 100% DMSO stock. Switch to the PEG-400 intermediate method described above.

Issue: Loss of Activity over Time
  • Cause: Hydantoin ring hydrolysis.

  • Solution: Verify buffer pH. Avoid Tris buffers > pH 8.0. Use PBS or HEPES at pH 7.2-7.4 . Store assay plates at 4°C if not reading immediately; do not leave at room temperature > 4 hours.

Issue: "Flat" Dose-Response Curve
  • Cause: Compound reached solubility limit before IC50.

  • Solution: Check the nephelometry (turbidity) of the highest concentration. If turbid, the concentration is nominal, not actual. Cap the assay range at the solubility limit (typically ~100 µM for this scaffold).

References

  • Krolenko, K. Y., et al. (2015). "An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof." Chemistry of Heterocyclic Compounds.

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Quality." Chemical Research in Toxicology.

  • Shoichet, B. K. (2006). "Screening in a Spirit Haunted by Artifacts." Drug Discovery Today. (Seminal work on colloidal aggregation in spiro-scaffolds).

  • PubChem Compound Summary. (2023). "3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Hydrochloride." National Center for Biotechnology Information.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Operational and Safety Guide for Handling 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals ha...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide for Handling 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione. As a novel chemical entity, specific toxicological and hazard data are not available. Therefore, this document is grounded in the precautionary principle, treating the compound as potentially hazardous until proven otherwise.[1][2] The protocols herein are derived from best practices for handling new chemical entities (NCEs), hazardous drugs, and related heterocyclic compounds.

Hazard Assessment: An Analog-Based Approach

Given the absence of a specific Safety Data Sheet (SDS), a hazard assessment must be inferred from the compound's structural motifs: a spirohydantoin core and a triaza-alkane component.

  • Spirohydantoins: This class of compounds is known for its diverse biological activity.[3] While some are developed as therapeutics, this inherent bioactivity necessitates careful handling to avoid unintended pharmacological effects on laboratory personnel. Skin contact and inhalation are potential routes of exposure that must be mitigated.

  • Triaza-Alkanes: Certain triazine compounds, which also feature a nitrogen-rich heterocyclic structure, are used as herbicides and are considered possible human carcinogens (Group C) by some agencies.[4] They can be persistent in the environment and exhibit varying levels of toxicity.[4]

  • Novelty: For any novel chemical with unknown toxicity, it is prudent to assume it is hazardous.[1][2] This includes potential for skin and eye irritation, respiratory irritation, and unknown systemic effects upon absorption or ingestion.

Based on this analysis, 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione must be handled as a substance of unknown toxicity with potential for biological activity.

Engineering Controls: The First Line of Defense

Primary engineering controls are designed to minimize exposure by containing the hazard at its source.

  • Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring) and its solutions must be performed inside a certified chemical fume hood.[1][2] This is the primary method for protecting the respiratory system.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized control.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): A Mandate for Safety

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the minimum required PPE for various operations.

Operation Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Handling Solid (Powder) Disposable, low-permeability gown with tight-fitting cuffs; fastened in the back.[6]Double-gloving: Inner nitrile or neoprene gloves under heavy-duty, chemical-resistant outer gloves (e.g., butyl rubber or flexible laminate).[5]ANSI Z87.1-compliant chemical splash goggles and a full-face shield.[1][2][5]Not required if handled exclusively within a certified fume hood.[5]
Handling Solutions Disposable, low-permeability gown with tight-fitting cuffs.[6]Double-gloving with nitrile or neoprene gloves.[1][2]ANSI Z87.1-compliant chemical splash goggles. A face shield is recommended for splash-prone activities.[5]Not required if handled exclusively within a certified fume hood.
Unpacking Shipments Standard lab coat.Single pair of nitrile gloves.Safety glasses.N95 respirator recommended in case of breakage or spills during transit.[6]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Start: Task Assessment cluster_1 Engineering Controls cluster_2 Physical State cluster_3 PPE Level start What is the task? fume_hood Is the task performed in a certified fume hood? start->fume_hood state Is the compound a solid powder or a solution? fume_hood->state Yes stop_work STOP WORK Consult EHS fume_hood->stop_work No ppe_solid Full PPE Required: - Gown - Double Gloves - Goggles + Face Shield state->ppe_solid Solid ppe_solution Standard PPE Required: - Gown - Double Gloves - Goggles state->ppe_solution Solution caption PPE Selection Flowchart

Sources

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